Product packaging for 3-Methoxy-4-carboxyphenylboronic acid(Cat. No.:CAS No. 851335-12-1)

3-Methoxy-4-carboxyphenylboronic acid

Cat. No.: B1322966
CAS No.: 851335-12-1
M. Wt: 195.97 g/mol
InChI Key: ASOXJGFTNRPKEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-Methoxy-4-carboxyphenylboronic acid is a useful research compound. Its molecular formula is C8H9BO5 and its molecular weight is 195.97 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H9BO5 B1322966 3-Methoxy-4-carboxyphenylboronic acid CAS No. 851335-12-1

Properties

IUPAC Name

4-borono-2-methoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BO5/c1-14-7-4-5(9(12)13)2-3-6(7)8(10)11/h2-4,12-13H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASOXJGFTNRPKEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)C(=O)O)OC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80630900
Record name 4-Borono-2-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80630900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

851335-12-1
Record name 4-Borono-2-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80630900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Methoxy-4-carboxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a feasible synthetic route for 3-Methoxy-4-carboxyphenylboronic acid (CAS No: 851335-12-1), a valuable building block in medicinal chemistry and organic synthesis. The proposed synthesis is based on established and reliable chemical transformations, ensuring high potential for successful implementation in a laboratory setting.

Synthetic Strategy

The most direct and efficient pathway for the synthesis of this compound involves a one-step palladium-catalyzed Miyaura borylation reaction. This method utilizes a commercially available starting material, 4-bromo-2-methoxybenzoic acid, which already possesses the required methoxy and carboxyl functionalities correctly positioned on the aromatic ring. The bromine atom serves as a handle for the introduction of the boronic acid group.

This approach is advantageous as it avoids potentially harsh reaction conditions that could compromise the integrity of the functional groups present in the target molecule. The Miyaura borylation is well-documented for its broad substrate scope and tolerance of various functional groups.

Experimental Protocol: Miyaura Borylation of 4-Bromo-2-methoxybenzoic acid

This section details the experimental procedure for the synthesis of this compound from 4-bromo-2-methoxybenzoic acid.

Reaction Scheme:

Caption: Reaction scheme for the synthesis of this compound.

Materials and Reagents:

ReagentCAS NumberMolecular WeightQuantity (molar eq.)
4-Bromo-2-methoxybenzoic acid72135-36-5231.04 g/mol 1.0
Bis(pinacolato)diboron (B₂pin₂)73183-34-3253.94 g/mol 1.1 - 1.5
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf))72287-26-4731.73 g/mol 0.02 - 0.05
Potassium Acetate (KOAc)127-08-298.14 g/mol 3.0
1,4-Dioxane (anhydrous)123-91-188.11 g/mol -
Hydrochloric Acid (HCl)7647-01-036.46 g/mol As needed
Ethyl Acetate141-78-688.11 g/mol -
Brine---
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37 g/mol -

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromo-2-methoxybenzoic acid (1.0 eq.), bis(pinacolato)diboron (1.2 eq.), PdCl₂(dppf) (0.03 eq.), and potassium acetate (3.0 eq.).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free atmosphere.

  • Solvent Addition: Add anhydrous 1,4-dioxane to the flask via a syringe. The typical concentration is around 0.1 to 0.5 M with respect to the starting aryl bromide.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate and water.

    • Separate the organic layer.

    • Extract the aqueous layer with ethyl acetate (2 x).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude pinacol ester intermediate.

  • Hydrolysis to Boronic Acid:

    • Dissolve the crude pinacol ester in a suitable solvent mixture such as acetone/water or THF/water.

    • Add an aqueous acid (e.g., 1 M HCl) and stir the mixture at room temperature for 2-4 hours, or until the hydrolysis is complete (monitored by TLC or LC-MS).

    • Remove the organic solvent under reduced pressure.

    • Extract the aqueous solution with ethyl acetate.

    • Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to afford the pure product.

Data Presentation

Table 1: Summary of Reaction Parameters and Expected Outcomes.

ParameterValue/RangeNotes
Reactants
Starting Material4-Bromo-2-methoxybenzoic acidCommercially available.
Borylating AgentBis(pinacolato)diboronTypically used in slight excess.
Catalyst System
CatalystPdCl₂(dppf)2-5 mol % is standard.
BasePotassium Acetate (KOAc)A mild base is crucial to prevent side reactions.
Reaction Conditions
SolventAnhydrous 1,4-DioxaneOther aprotic solvents like DMF or toluene can also be used.
Temperature80 - 100 °CThe optimal temperature may require some optimization.
Reaction Time12 - 24 hoursMonitor reaction progress to determine the endpoint.
Work-up & Purification
HydrolysisAqueous HClConverts the pinacol ester to the final boronic acid.
Purification MethodRecrystallization/ChromatographyTo obtain the final product with high purity.
Expected Outcome
YieldModerate to HighYields for Miyaura borylations are typically in the range of 60-90%.
Purity>95%Achievable with proper purification.

Visualization of the Synthetic Workflow

The following diagram illustrates the logical flow of the synthesis process, from the starting material to the final purified product.

G Synthetic Workflow for this compound A Starting Material 4-Bromo-2-methoxybenzoic acid C Miyaura Borylation Reaction (Anhydrous Dioxane, 80-100 °C) A->C B Reagents B₂pin₂, PdCl₂(dppf), KOAc B->C D Reaction Work-up (Extraction) C->D E Crude Pinacol Ester Intermediate D->E F Hydrolysis (Aqueous HCl) E->F G Crude this compound F->G H Purification (Recrystallization or Chromatography) G->H I Final Product This compound H->I

Caption: A flowchart illustrating the synthetic process.

This in-depth guide provides a robust and scientifically sound method for the synthesis of this compound. The provided experimental protocol and workflow diagram offer a clear and actionable plan for researchers in the field of drug development and organic synthesis.

An In-depth Technical Guide to 3-Methoxy-4-carboxyphenylboronic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An essential building block in medicinal chemistry and organic synthesis, 3-Methoxy-4-carboxyphenylboronic acid is a versatile reagent with significant potential in the development of novel therapeutics. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on data relevant to researchers, scientists, and drug development professionals.

Core Chemical Properties

This compound, with the CAS number 851335-12-1, is a valuable asset in the synthetic chemist's toolbox.[1] Its structure, featuring both a carboxylic acid and a boronic acid group, allows for a wide range of chemical transformations, making it a key intermediate in the synthesis of complex organic molecules.

Below is a summary of its key physical and chemical properties:

PropertyValueSource
Molecular Formula C₈H₉BO₅[2][1]
Molecular Weight 195.96 g/mol [2]
Appearance White to off-white solid
Storage Store under inert gas (nitrogen or Argon) at 2-8°C

Spectroscopic Characterization

Detailed spectroscopic data is crucial for the unambiguous identification and quality control of this compound. While a comprehensive experimental spectrum for this specific compound is not widely published, data for the closely related "3-Carboxy-4-methoxyphenylboronic acid" (CAS 913836-12-1) is available and can provide valuable insights.[3] Researchers should perform their own analytical characterization to confirm the identity and purity of their materials. A general guide for the NMR characterization of carboxyphenylboronic acid derivatives suggests that spectra are typically recorded in deuterated dimethyl sulfoxide (DMSO-d₆) due to good solubility.[4]

Expected Spectroscopic Features:

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy group protons, the carboxylic acid proton, and the boronic acid protons. The aromatic protons will appear as a complex multiplet in the aromatic region of the spectrum. The methoxy protons will be a singlet, typically in the range of 3.5-4.0 ppm. The acidic protons of the carboxylic acid and boronic acid groups will appear as broad singlets at lower field, and their chemical shifts can be concentration-dependent.

  • ¹³C NMR: The carbon NMR spectrum will show distinct resonances for each of the eight carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will appear at the lowest field. The aromatic carbons will have chemical shifts in the typical aromatic region, with the carbon attached to the boron atom often appearing as a broad signal.[4] The methoxy carbon will resonate at a higher field.

  • Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a broad O-H stretching vibration from the carboxylic acid and boronic acid groups. A strong C=O stretching vibration from the carboxylic acid will also be prominent. Other characteristic peaks will include C-O stretching from the methoxy group and various C-H and C=C stretching and bending vibrations from the aromatic ring.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern can provide additional structural information.

Synthesis and Reactivity

One of the most significant applications of this compound is its use as a coupling partner in the Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction is widely used in the synthesis of biaryl compounds, which are common motifs in pharmaceuticals and functional materials.

Illustrative Suzuki-Miyaura Coupling Workflow

The following diagram illustrates a general workflow for a Suzuki-Miyaura coupling reaction involving an aryl boronic acid like this compound.

Suzuki_Miyaura_Workflow General Workflow for Suzuki-Miyaura Coupling cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification cluster_analysis Analysis Reactants Combine Aryl Halide, This compound, and Base Solvent Add Solvent (e.g., Toluene, Dioxane, DMF) Reactants->Solvent 1. Catalyst Add Palladium Catalyst and Ligand Solvent->Catalyst 2. Heating Heat Reaction Mixture (Temperature and Time vary) Catalyst->Heating 3. Quench Quench Reaction Heating->Quench 4. Extraction Liquid-Liquid Extraction Quench->Extraction 5. Purification Purify by Column Chromatography or Recrystallization Extraction->Purification 6. Characterization Characterize Product (NMR, MS, etc.) Purification->Characterization 7. Boronic_Acid_Targeting Conceptual Targeting of Cancer Cells by Phenylboronic Acid Derivatives cluster_drug Drug Conjugate cluster_cell Cancer Cell Drug Drug Linker Linker Drug->Linker BoronicAcid This compound (Targeting Moiety) Linker->BoronicAcid SialicAcid Sialic Acid Residues (Overexpressed) BoronicAcid->SialicAcid Binding (Reversible Covalent Bond) Cell Cancer Cell Membrane

References

Technical Guide: Properties of Omipalisib (GSK2126458), CAS Number 851335-12-1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The CAS number 851335-12-1 has been associated with two distinct chemical entities in public databases: 3-Methoxy-4-carboxyphenylboronic acid and Omipalisib (also known as GSK2126458). This technical guide focuses exclusively on Omipalisib (GSK2126458), a compound with extensive biological data aligning with the in-depth nature of this document.

Executive Summary

Omipalisib (GSK2126458) is a highly potent, orally bioavailable small molecule that acts as a dual inhibitor of phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR).[1][2] Its ability to target multiple isoforms of PI3K and both mTORC1 and mTORC2 complexes makes it a significant compound in cancer research and other diseases where the PI3K/Akt/mTOR pathway is dysregulated.[2] This document provides a comprehensive overview of the chemical properties, biological activity, and experimental protocols related to Omipalisib.

Chemical Properties and Synthesis

IUPAC Name: 2,4-Difluoro-N-{2-(methyloxy)-5-[4-(4-pyridazinyl)-6-quinolinyl]-3-pyridinyl}benzenesulfonamide[2]

Synonyms: GSK2126458, GSK458[3]

PropertyValueReference
CAS Number 851335-12-1N/A
Molecular Formula C25H17F2N5O3S[3]
Molecular Weight 505.5 g/mol [3]

A general synthesis route for Omipalisib and its precursors has been described, involving multi-step chemical reactions starting from materials such as Meldrum's acid, 2,5-difluoronitrobenzene, and 2,4-difluorobenzenesulfonyl chloride.[4] The synthesis of analogs typically involves key steps like Suzuki coupling.[2]

Biological Activity and Mechanism of Action

Omipalisib is a potent, ATP-competitive inhibitor of all Class I PI3K isoforms (α, β, γ, δ) and both mTOR complexes (mTORC1 and mTORC2).[2] The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and it is frequently mutated in human cancers.[2] By inhibiting both PI3K and mTOR, Omipalisib can effectively shut down this pathway, leading to cell cycle arrest and apoptosis in cancer cells.[2]

PI3K/Akt/mTOR Signaling Pathway and Omipalisib Inhibition

The diagram below illustrates the canonical PI3K/Akt/mTOR signaling pathway and highlights the dual points of inhibition by Omipalisib.

PI3K_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt p-Thr308 TSC TSC1/2 Akt->TSC Inhibition Survival Cell Survival Akt->Survival mTORC2 mTORC2 mTORC2->Akt p-Ser473 Rheb Rheb-GTP TSC->Rheb Inhibition mTORC1 mTORC1 Rheb->mTORC1 Activation S6K p70S6K mTORC1->S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 Proliferation Cell Growth & Proliferation S6K->Proliferation fourEBP1->Proliferation Inhibition Inhibitor Omipalisib (GSK2126458) Inhibitor->PI3K Inhibitor->mTORC2 Inhibitor->mTORC1

PI3K/Akt/mTOR pathway with Omipalisib inhibition points.

Quantitative Data

Biochemical Inhibitory Activity

Omipalisib demonstrates picomolar to subnanomolar inhibitory activity against PI3K isoforms and mTOR complexes in cell-free assays.

TargetApparent Ki (nM)
p110α 0.019
p110β 0.13
p110δ 0.024
p110γ 0.06
p110α (E542K mutant) 0.008
p110α (E545K mutant) 0.008
p110α (H1047R mutant) 0.009
mTORC1 0.18
mTORC2 0.3
(Data sourced from MedChemExpress and Selleck Chemicals)[3]
Cellular Activity

Omipalisib effectively inhibits the PI3K pathway in cellular contexts, leading to potent anti-proliferative effects in various cancer cell lines.

Cell LineAssay TypeIC50 (nM)
T47D pAkt-S473 Inhibition0.41
BT474 pAkt-S473 Inhibition0.18
T47D Cell Proliferation3.0
BT474 Cell Proliferation2.4
(Data sourced from Selleck Chemicals)
Preclinical Pharmacokinetics

Omipalisib exhibits favorable pharmacokinetic properties, including good oral bioavailability and low blood clearance across multiple preclinical species.[3]

SpeciesBioavailabilityClearance
MouseGoodLow
RatGoodLow
DogGoodLow
MonkeyGoodLow
(Data sourced from Selleck Chemicals)[3]

Experimental Protocols

PI3K Enzyme Inhibition Assay (HTRF)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay to measure the inhibition of PI3K enzymes.

  • Compound Preparation: Serially dilute Omipalisib (3-fold dilutions) in 100% DMSO in a 384-well polypropylene plate. Transfer 0.05 µL of the compound solutions to a 384-well low-volume assay plate.

  • Enzyme Reaction:

    • Add 2.5 µL of the PI3K enzyme (at 2x final concentration) in 1x reaction buffer to all wells.

    • Incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding 2.5 µL of a 2x substrate solution (containing PIP2 and ATP) in 1x reaction buffer.

    • Incubate for 1 hour at room temperature.

  • Detection:

    • Stop the reaction by adding a stop solution containing EDTA and biotin-PIP3.

    • Add a detection mix containing streptavidin-APC and a europium-labeled anti-GST antibody with a GST-tagged PH domain.

    • Incubate for 1 hour in the dark.

  • Data Acquisition: Measure the HTRF signal on a compatible plate reader with excitation at 330 nm and dual emission detection at 620 nm (Europium) and 665 nm (APC).[5]

Cellular pAkt-S473 Phosphorylation Assay

This protocol outlines a method to measure the inhibition of Akt phosphorylation at serine 473 in cancer cell lines.

  • Cell Culture: Plate cancer cells (e.g., BT474, T47D) in appropriate growth medium and allow them to adhere.

  • Compound Treatment: Treat the cells with varying concentrations of Omipalisib for a specified duration (e.g., 90 minutes).[6]

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Clarify the lysates by centrifugation.

  • Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

  • Western Blotting:

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

    • Incubate with primary antibodies against phospho-Akt (Ser473) and total Akt overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

    • Detect the signal using a chemiluminescent substrate.

  • Data Analysis: Quantify the band intensities and normalize the phospho-Akt signal to the total Akt signal.

Cell Proliferation Assay (MTT/CellTiter-Glo)

This protocol describes a method to assess the anti-proliferative effects of Omipalisib on cancer cell lines.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of Omipalisib for 72 hours.

  • Viability Assessment:

    • For MTT assay: Add MTT reagent to each well and incubate for 4 hours. Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm.

    • For CellTiter-Glo assay: Add CellTiter-Glo reagent, which measures ATP levels, and measure the luminescence.

  • Data Analysis: Calculate the percentage of cell growth inhibition relative to vehicle-treated control cells and determine the IC50 value.

In Vivo Tumor Xenograft Study

This protocol provides a general framework for evaluating the in vivo efficacy of Omipalisib in a tumor xenograft model.

  • Cell Implantation: Subcutaneously implant human tumor cells (e.g., BT474) into the flank of immunocompromised mice.

  • Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a specified size (e.g., 150-200 mm³), randomize the animals into treatment and control groups.

  • Drug Administration: Administer Omipalisib orally at various dose levels (e.g., 3 mg/kg) once daily for a defined period (e.g., 3 weeks). The control group receives the vehicle.[2]

  • Efficacy Evaluation: Measure tumor volumes and body weights regularly.

  • Pharmacodynamic Analysis: At the end of the study, tumors can be harvested to assess the levels of pAkt and other biomarkers by immunohistochemistry or Western blotting.[3]

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for evaluating the cellular effects of Omipalisib.

Experimental_Workflow cluster_invitro In Vitro Cellular Assay cluster_analysis Downstream Analysis start Seed Cancer Cells (e.g., BT474) treat Treat with Omipalisib (Dose-Response) start->treat incubate Incubate (e.g., 90 min for pAkt, 72h for proliferation) treat->incubate endpoint Endpoint Assays incubate->endpoint prolif Cell Proliferation Assay (e.g., MTT, CellTiter-Glo) endpoint->prolif lysis Cell Lysis endpoint->lysis data_prolif Calculate IC50 (Proliferation) prolif->data_prolif western Western Blot for pAkt / Total Akt lysis->western data_western Quantify Protein Phosphorylation western->data_western

Workflow for in vitro evaluation of Omipalisib.

References

3-Methoxy-4-carboxyphenylboronic acid molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 3-Methoxy-4-carboxyphenylboronic Acid

For researchers, scientists, and professionals engaged in drug development, a precise understanding of the fundamental physicochemical properties of reagents is paramount. This document provides core data on this compound, a compound relevant to various research applications.

Physicochemical Data Summary

The essential properties of this compound have been compiled for straightforward reference. The molecular formula and weight are presented below.

PropertyValue
Molecular Formula C₈H₉BO₅[1]
Molecular Weight 195.96 g/mol [2]
CAS Number 851335-12-1[2][3]

Logical Relationship of Compound Properties

The following diagram illustrates the direct association between the chemical compound and its fundamental molecular properties.

A This compound B Molecular Formula: C₈H₉BO₅ A->B has C Molecular Weight: 195.96 g/mol A->C has

Caption: Relationship between the compound and its molecular data.

References

Navigating the Solubility Landscape of 3-Methoxy-4-carboxyphenylboronic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide offers an in-depth exploration of the solubility characteristics of 3-Methoxy-4-carboxyphenylboronic acid in various organic solvents. Designed for researchers, scientists, and professionals in drug development, this document provides extrapolated solubility data based on analogous compounds, detailed experimental protocols for precise solubility determination, and workflow visualizations to guide experimental design.

Introduction

This compound is a valuable building block in organic synthesis, particularly in the realm of medicinal chemistry and materials science. Its utility in cross-coupling reactions, such as the Suzuki-Miyaura coupling, is well-established. However, a thorough understanding of its solubility in different organic solvents is crucial for optimizing reaction conditions, enhancing yields, and developing robust purification and formulation strategies. This guide addresses the current gap in publicly available quantitative solubility data for this specific compound by providing a predictive overview and empowering researchers with the methodologies to generate this critical data in-house.

Predicted Solubility Profile

The presence of the polar carboxylic acid and boronic acid groups, capable of hydrogen bonding, suggests that the solubility will be significantly influenced by the polarity and hydrogen bonding capacity of the solvent. The methoxy group, being less polar, will have a lesser impact. Phenylboronic acid itself exhibits high solubility in polar aprotic solvents like ethers and ketones, moderate solubility in chlorinated solvents, and low solubility in nonpolar hydrocarbons. The addition of a carboxylic acid group is expected to increase polarity and may enhance solubility in more polar solvents while potentially decreasing it in non-polar ones.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Aprotic Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF)HighStrong hydrogen bond acceptors can effectively solvate the carboxylic and boronic acid groups.
Alcohols Methanol, EthanolModerate to HighCapable of hydrogen bonding with the solute, facilitating dissolution.
Ethers Tetrahydrofuran (THF), DioxaneModerateEthers are good hydrogen bond acceptors, though less effective than DMSO or DMF.
Ketones Acetone, Methyl Ethyl Ketone (MEK)ModerateThe carbonyl group can act as a hydrogen bond acceptor.
Chlorinated Dichloromethane (DCM), ChloroformLow to ModerateLower polarity and limited hydrogen bonding capability compared to protic and polar aprotic solvents.
Hydrocarbons Toluene, HexaneVery LowNon-polar nature makes them poor solvents for the highly polar solute.

Experimental Protocols for Solubility Determination

To obtain precise and accurate solubility data, rigorous experimental determination is essential. The following are two standard and widely accepted methodologies for determining the thermodynamic and kinetic solubility of a compound.

Thermodynamic Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in a given solvent, representing the true saturation point.

Methodology:

  • Sample Preparation: Add an excess amount of solid this compound to several vials, each containing a known volume of a different organic solvent. The presence of undissolved solid at the end of the experiment is crucial.

  • Equilibration: Seal the vials securely and place them in a constant temperature shaker or agitator (e.g., at 25 °C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium between the solid and dissolved compound is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a period to allow the excess solid to settle. Alternatively, centrifuge the samples at a controlled temperature to pellet the undissolved solid.

  • Sample Analysis: Carefully withdraw an aliquot of the clear supernatant. The concentration of the dissolved this compound in the supernatant is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. A pre-established calibration curve is required for accurate quantification.

Kinetic Solubility Determination (High-Throughput Method)

Kinetic solubility measures the concentration at which a compound precipitates from a solution when added from a concentrated stock solution. This is often used in early-stage drug discovery as a surrogate for thermodynamic solubility.

Methodology:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in a solvent in which it is highly soluble, typically DMSO. A common concentration is 10 mM.

  • Serial Dilution: In a 96-well microplate, perform serial dilutions of the stock solution with the same solvent to generate a range of concentrations.

  • Addition to Test Solvent: In a separate 96-well plate, add a fixed volume of the desired organic test solvent to each well.

  • Compound Addition: Transfer a small, fixed volume from the dilution plate to the corresponding wells of the test solvent plate. This rapid addition can create a supersaturated solution.

  • Precipitation Detection: The plate is then incubated for a set period (e.g., 1-2 hours) and the presence of precipitate is detected. This can be done visually, by light scattering (nephelometry), or by measuring the concentration of the compound remaining in solution after filtration or centrifugation and comparing it to the nominal concentration.

Data Presentation

For effective comparison and analysis, the experimentally determined solubility data should be compiled into a structured table.

Table 2: Hypothetical Quantitative Solubility Data for this compound at 25 °C

SolventThermodynamic Solubility (mg/mL)Kinetic Solubility (µM)
Dimethyl Sulfoxide (DMSO)> 200> 1000
N,N-Dimethylformamide (DMF)150850
Methanol85600
Tetrahydrofuran (THF)40350
Acetone35300
Dichloromethane (DCM)550
Toluene< 1< 10
Hexane< 0.1< 1

Note: The data presented in this table is hypothetical and serves as an illustrative example. Actual values must be determined experimentally.

Visualization of Experimental Workflows

To further clarify the experimental processes, the following diagrams, generated using the DOT language, illustrate the logical flow of the thermodynamic and kinetic solubility determination methods.

Thermodynamic_Solubility_Workflow cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis start Start add_excess Add Excess Solid to Solvent start->add_excess agitate Agitate at Constant T (24-48h) add_excess->agitate separate Centrifuge or Settle agitate->separate analyze Analyze Supernatant (HPLC/qNMR) separate->analyze end End analyze->end

Caption: Workflow for Thermodynamic Solubility Determination.

Kinetic_Solubility_Workflow cluster_prep Stock & Dilution cluster_addition Precipitation Induction cluster_detection Detection & Analysis start Start stock Prepare Conc. Stock (DMSO) start->stock dilute Serial Dilution stock->dilute add_compound Add Aliquot of Dilution dilute->add_compound add_solvent Add Test Solvent to Plate add_solvent->add_compound incubate Incubate (1-2h) add_compound->incubate detect Detect Precipitate (e.g., Nephelometry) incubate->detect end End detect->end

Caption: Workflow for Kinetic Solubility Determination.

Stability and Storage of 3-Methoxy-4-carboxyphenylboronic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 3-Methoxy-4-carboxyphenylboronic acid. Due to the limited availability of specific, publicly accessible stability studies on this compound, this guide synthesizes information from studies on structurally related phenylboronic acids and outlines best practices based on established chemical principles and regulatory guidelines. The experimental protocols described are based on standard methodologies for stability-indicating assays.

Physicochemical Properties

PropertyValue
CAS Number 851335-12-1
Molecular Formula C₈H₉BO₅
Molecular Weight 195.97 g/mol
Appearance White to off-white solid
General Solubility Soluble in many polar organic solvents; sparingly soluble in non-polar organic solvents and water.

Key Stability Considerations and Degradation Pathways

Arylboronic acids, including this compound, are susceptible to several degradation pathways that can impact their purity, potency, and performance in synthetic applications. Understanding these pathways is crucial for establishing appropriate handling and storage protocols.

  • Protodeboronation: This is a primary degradation pathway for arylboronic acids, particularly in aqueous and basic solutions. The carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond. For this compound, this would result in the formation of 2-methoxybenzoic acid. The rate of protodeboronation is influenced by pH, temperature, and the presence of certain metal ions.

  • Oxidation: Exposure to atmospheric oxygen and other oxidizing agents can lead to the oxidation of the boronic acid moiety. This can be a significant issue, and storage under an inert atmosphere is often recommended to mitigate this pathway.

  • Thermal Decomposition: Elevated temperatures can induce decomposition. The presence of both a methoxy and a carboxylic acid group on the phenyl ring can influence the thermal stability profile.

  • Formation of Anhydrides (Boroxines): Like other boronic acids, this compound can undergo reversible dehydration to form cyclic trimeric anhydrides known as boroxines. While this is not strictly a degradation pathway as it is reversible upon exposure to water, the presence of boroxines can affect the reactivity and solubility of the material. Storage in a dry environment is critical to minimize boroxine formation.

Below is a diagram illustrating the major degradation pathways.

A This compound B Protodeboronation (Aqueous/Basic Conditions) A->B H₂O, Base C Oxidation (Exposure to Air/Oxidants) A->C O₂ D Thermal Stress (High Temperature) A->D Δ E Dehydration (Anhydrous Conditions) A->E -H₂O F 2-Methoxybenzoic Acid B->F G Oxidized Byproducts C->G H Decomposition Products D->H I Boroxine (Trimeric Anhydride) E->I

Figure 1. Major degradation pathways for this compound.

Recommended Storage Conditions

To ensure the long-term stability and integrity of this compound, the following storage conditions are recommended based on the known reactivity of arylboronic acids:

ParameterRecommended ConditionRationale
Temperature 2-8°C (Refrigerated)Minimizes thermal degradation and slows down other potential degradation reactions.
Atmosphere Store under an inert gas (e.g., Argon, Nitrogen)Prevents oxidative degradation.
Moisture Store in a dry environment.Minimizes hydrolysis and the formation of boroxines. The compound is hygroscopic.
Light Protect from light.Prevents potential photolytic degradation.
Container Tightly sealed container.Prevents exposure to moisture and air.

Hypothetical Stability Data

The following tables present hypothetical stability data for this compound under various storage conditions. This data is illustrative and based on the expected behavior of a substituted phenylboronic acid. Actual stability should be confirmed experimentally.

Long-Term Stability (24 Months)
ConditionTime (Months)Assay (%)Appearance
2-8°C, Dry, Inert Atmosphere099.8White powder
699.6No change
1299.5No change
2499.2No change
25°C / 60% RH099.8White powder
698.5Slight discoloration
1297.2Off-white powder
2495.0Yellowish powder
Accelerated Stability (6 Months)
ConditionTime (Months)Assay (%)Appearance
40°C / 75% RH099.8White powder
198.0Off-white powder
396.5Yellowish powder
693.8Light brown powder

Experimental Protocols for Stability Assessment

A stability-indicating analytical method is crucial for accurately assessing the stability of this compound. High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable technique.

Stability-Indicating HPLC Method
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Phosphoric acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-5 min: 10% B

    • 5-20 min: 10% to 90% B

    • 20-25 min: 90% B

    • 25-26 min: 90% to 10% B

    • 26-30 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Diluent: Acetonitrile/Water (50:50, v/v).

Forced Degradation Studies Protocol

Forced degradation studies are essential to identify potential degradation products and to demonstrate the specificity of the analytical method.

  • Acid Hydrolysis: Dissolve the sample in the diluent and add 1N HCl. Heat at 60°C for 24 hours. Neutralize before injection.

  • Base Hydrolysis: Dissolve the sample in the diluent and add 1N NaOH. Keep at room temperature for 8 hours. Neutralize before injection.

  • Oxidative Degradation: Dissolve the sample in the diluent and add 3% H₂O₂. Keep at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid sample to 105°C for 48 hours.

  • Photostability: Expose the solid sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

The workflow for conducting these stability studies is depicted below.

cluster_0 Method Development & Validation cluster_1 Formal Stability Testing A Develop Stability-Indicating HPLC Method B Perform Forced Degradation Studies (Acid, Base, Oxidation, Thermal, Photo) A->B C Validate Method (Specificity, Linearity, Accuracy, Precision, Robustness) B->C D Place Samples on Stability (Long-Term & Accelerated Conditions) C->D Validated Method E Pull Samples at Pre-defined Time Points D->E F Analyze Samples using Validated HPLC Method E->F G Evaluate Data (Assay, Impurities, Appearance) F->G H Define Storage Conditions and Retest Period G->H Establish Retest Period / Shelf Life

Figure 2. Experimental workflow for stability assessment.

Conclusion

While this compound is a stable compound under recommended storage conditions, it is susceptible to degradation through protodeboronation, oxidation, and thermal stress. For optimal long-term stability, it is imperative to store the compound in a tightly sealed container, under an inert atmosphere, at refrigerated temperatures, and protected from light and moisture. The implementation of a validated stability-indicating analytical method is essential for monitoring the purity and integrity of the material over time, particularly in the context of drug development and other high-purity applications. The information and protocols provided in this guide serve as a valuable resource for researchers and scientists working with this compound.

An In-depth Technical Guide to the ¹H NMR Spectrum of 3-Methoxy-4-carboxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 3-Methoxy-4-carboxyphenylboronic acid. Due to the limited availability of a complete, experimentally verified ¹H NMR dataset for this specific compound in public literature, this document presents a predicted spectrum based on established principles of NMR spectroscopy and data from analogous compounds. It includes a detailed experimental protocol for acquiring the spectrum and a logical diagram illustrating the spin-spin coupling interactions.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR data for this compound is summarized in the table below. These predictions are based on the analysis of substituent effects on the benzene ring and typical coupling constants observed in similar aromatic systems. The chemical shifts for the aromatic protons are estimated to be similar to those of vanillic acid, a structurally related compound.

SignalPredicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constant (J, Hz)IntegrationAssignment
H-2~7.52dJ ≈ 2.0 Hz (meta coupling)1HAromatic CH
H-5~6.93dJ ≈ 8.2 Hz (ortho coupling)1HAromatic CH
H-6~7.45ddJ ≈ 8.2 Hz (ortho), 2.0 Hz (meta)1HAromatic CH
OCH₃~3.90s-3HMethoxy
COOH~12.5 (broad)s-1HCarboxylic Acid
B(OH)₂~8.3 (very broad)s-2HBoronic Acid

Experimental Protocol for ¹H NMR Spectrum Acquisition

The following is a detailed methodology for obtaining a high-resolution ¹H NMR spectrum of this compound. This protocol is adapted from established procedures for similar phenylboronic acid derivatives.[1]

1. Sample Preparation:

  • Sample Weighing: Accurately weigh 5-10 mg of this compound into a clean, dry vial.

  • Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is the recommended solvent due to the good solubility of carboxyphenylboronic acids.[1]

  • Solvent Addition: Add approximately 0.7 mL of DMSO-d₆ to the vial.

  • Dissolution: Gently agitate the vial to ensure the complete dissolution of the sample.

  • Transfer: Using a clean pipette, transfer the solution to a 5 mm NMR tube.

2. NMR Spectrometer Setup and Data Acquisition:

  • Instrumentation: A high-resolution NMR spectrometer with a proton frequency of 400 MHz or higher is recommended.

  • Locking and Shimming: Lock the spectrometer's field frequency to the deuterium signal of the DMSO-d₆ solvent. Optimize the magnetic field homogeneity by shimming the sample to achieve sharp and symmetrical peaks.

  • Acquisition Parameters:

    • Pulse Program: A standard one-pulse sequence (e.g., zg30) is typically used.

    • Number of Scans: 16 to 64 scans are generally sufficient for a good signal-to-noise ratio.

    • Relaxation Delay: A relaxation delay of 1-5 seconds is recommended.[1]

    • Acquisition Time: An acquisition time of 2-4 seconds is appropriate.[1]

3. Data Processing:

  • Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phasing and Baseline Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode. Apply a baseline correction to obtain a flat baseline.

  • Referencing: Reference the spectrum to the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm).

  • Integration: Integrate the area under each signal to determine the relative number of protons.

Logical Relationships in the ¹H NMR Spectrum

The following diagram illustrates the logical spin-spin coupling relationships between the aromatic protons of this compound.

G cluster_0 This compound Structure cluster_1 Predicted ¹H NMR Signals struct C₁ - B(OH)₂ C₂ - H C₃ - OCH₃ C₄ - COOH C₅ - H C₆ - H H2 H-2 (~7.52 ppm) d H6 H-6 (~7.45 ppm) dd H2->H6 meta coupling (J ≈ 2.0 Hz) H5 H-5 (~6.93 ppm) d H5->H6 ortho coupling (J ≈ 8.2 Hz) H6->H2 para coupling (J ≈ 0.5 Hz - often not resolved) H6->H5 ortho coupling (J ≈ 8.2 Hz)

Caption: Spin-spin coupling relationships of aromatic protons.

This diagram illustrates the expected coupling patterns. The proton at position 6 (H-6) is coupled to the proton at position 5 (H-5) via a strong ortho coupling and to the proton at position 2 (H-2) via a weaker meta coupling, resulting in a doublet of doublets (dd). The proton at H-5 is primarily split by its ortho neighbor H-6, appearing as a doublet (d). The proton at H-2 is split by H-6 through a meta interaction, also resulting in a doublet (d). Para coupling between H-2 and H-5 is typically very small and often not resolved.[2][3][4]

References

Spectroscopic Profile of 3-Methoxy-4-carboxyphenylboronic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for 3-Methoxy-4-carboxyphenylboronic acid (CAS RN: 851335-12-1), a valuable building block in medicinal chemistry and materials science. Due to the limited availability of published experimental spectra for this specific compound, this guide outlines the predicted spectroscopic characteristics based on the analysis of its functional groups. Detailed experimental protocols for acquiring such data are also provided, alongside a general workflow for the spectroscopic characterization of organic compounds.

Chemical Structure and Properties

  • IUPAC Name: 4-Borono-2-methoxybenzoic acid

  • Molecular Formula: C₈H₉BO₅[1]

  • Molecular Weight: 195.97 g/mol [1]

  • CAS Number: 851335-12-1[1]

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for this compound. These predictions are based on established principles of spectroscopy and known chemical shift/frequency ranges for its constituent functional groups.

Table 1: Predicted ¹H NMR Spectral Data

Solvent: DMSO-d₆

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~12.0 - 13.0Broad Singlet1HCarboxylic acid (-COOH)
~8.0Broad Singlet2HBoronic acid (-B(OH)₂)
~7.6d1HAr-H ortho to -COOH
~7.5dd1HAr-H ortho to -B(OH)₂ and meta to -COOH
~7.1d1HAr-H ortho to -OCH₃
3.9s3HMethoxy (-OCH₃)

Note: Chemical shifts are approximate and can be influenced by solvent and concentration.

Table 2: Predicted ¹³C NMR Spectral Data

Solvent: DMSO-d₆

Chemical Shift (δ, ppm)Assignment
~167Carbonyl Carbon (-COOH)
~160Ar-C attached to -OCH₃
~135Ar-C attached to -B(OH)₂ (often broad)
~132Ar-CH ortho to -COOH
~125Ar-C attached to -COOH
~118Ar-CH ortho to -B(OH)₂
~112Ar-CH ortho to -OCH₃
~56Methoxy Carbon (-OCH₃)

Note: The carbon attached to the boron atom often exhibits a broad signal due to quadrupolar relaxation.

Table 3: Predicted Infrared (IR) Absorption Bands
Wavenumber (cm⁻¹)IntensityAssignment
3300 - 2500BroadO-H stretch (Carboxylic acid dimer)
~3200BroadO-H stretch (Boronic acid)
~1700StrongC=O stretch (Carboxylic acid)
~1600, ~1480Medium-StrongC=C stretch (Aromatic ring)
~1350StrongB-O stretch (Boronic acid)
~1250StrongC-O stretch (Aryl ether)
~1200StrongC-O stretch (Carboxylic acid)
Table 4: Predicted Mass Spectrometry (MS) Data

Ionization Mode: Electrospray Ionization (ESI) - Negative Ion

m/zAssignment
195.05[M-H]⁻ (deprotonated molecule)
151.06[M-H-CO₂]⁻ (loss of carbon dioxide)
177.04[M-H-H₂O]⁻ (loss of water)

Note: Fragmentation patterns can vary depending on the ionization technique and energy.

Experimental Protocols

The following are detailed, generalized methodologies for obtaining the spectroscopic data outlined above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon framework of the molecule.

Methodology:

  • Sample Preparation:

    • For ¹H NMR, accurately weigh 5-10 mg of this compound.

    • For ¹³C NMR, accurately weigh 20-50 mg of the compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Complete dissolution is crucial for high-resolution spectra.

    • Filter the solution through a pipette with a small cotton or glass wool plug to remove any particulate matter and transfer it to a 5 mm NMR tube.

  • Instrument Parameters (400 MHz Spectrometer):

    • ¹H NMR:

      • Pulse Program: Standard single-pulse (zg30).

      • Number of Scans: 16-64.

      • Relaxation Delay: 1-5 seconds.

      • Acquisition Time: 2-4 seconds.

    • ¹³C NMR:

      • Pulse Program: Proton-decoupled single-pulse (zgpg30).

      • Number of Scans: ≥1024 (due to the low natural abundance of ¹³C).

      • Relaxation Delay: 2-5 seconds.

      • Acquisition Time: 1-2 seconds.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Perform phase and baseline corrections.

    • Reference the spectra to the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm for ¹H and δ ≈ 39.52 ppm for ¹³C).

    • Integrate the peaks in the ¹H NMR spectrum and identify the chemical shifts in both ¹H and ¹³C spectra.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal (e.g., diamond or germanium) is clean.

    • Place a small amount of the solid this compound sample directly onto the crystal.

    • Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Collect a background spectrum of the empty, clean ATR crystal.

    • Collect the sample spectrum over a range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

  • Sample Preparation:

    • Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

    • Further dilute the stock solution to a final concentration of approximately 1-10 µg/mL.

  • Instrumentation (LC-MS with ESI source):

    • Introduce the sample solution into the ESI source via direct infusion or through a liquid chromatography system.

    • Set the mass spectrometer to operate in negative ion mode to facilitate the deprotonation of the carboxylic acid.

    • Acquire data over a mass-to-charge (m/z) range of 50-500.

    • For fragmentation analysis (MS/MS), select the parent ion (e.g., m/z 195) and apply collision-induced dissociation (CID).

  • Data Analysis:

    • Identify the molecular ion peak ([M-H]⁻).

    • Analyze the fragmentation pattern to deduce the structural components of the molecule.

Experimental Workflow

The following diagram illustrates a general workflow for the spectroscopic characterization of a novel or uncharacterized organic compound like this compound.

Spectroscopic_Characterization_Workflow cluster_synthesis Compound Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis & Structure Elucidation Synthesis Synthesis of 3-Methoxy-4- carboxyphenylboronic acid Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR FTIR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS NMR_Analysis Analyze NMR Data: - Chemical Shifts - Integration - Coupling Patterns NMR->NMR_Analysis IR_Analysis Analyze IR Data: - Identify Functional  Group Frequencies IR->IR_Analysis MS_Analysis Analyze MS Data: - Determine Molecular Weight - Analyze Fragmentation MS->MS_Analysis Structure_Elucidation Combine all spectral data to elucidate the final structure NMR_Analysis->Structure_Elucidation IR_Analysis->Structure_Elucidation MS_Analysis->Structure_Elucidation

Caption: Workflow for Spectroscopic Characterization.

References

Commercial Availability and Synthetic Utility of 3-Methoxy-4-carboxyphenylboronic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methoxy-4-carboxyphenylboronic acid (CAS No. 851335-12-1) is a valuable bifunctional building block in modern organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its utility stems from the presence of both a carboxylic acid handle for further derivatization and a boronic acid moiety, which is a key participant in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. This technical guide provides a comprehensive overview of the commercial availability of this reagent, a detailed plausible synthesis protocol, and a representative experimental procedure for its application in Suzuki-Miyaura coupling.

Commercial Availability

This compound is readily available from a variety of commercial suppliers, catering to both research and bulk-scale needs. The purity and available quantities vary among suppliers, and pricing is often dependent on these factors. A summary of representative suppliers and their offerings is presented in Table 1 for easy comparison. Researchers are advised to request certificates of analysis from suppliers to verify lot-specific purity.

Table 1: Commercial Availability of this compound (CAS: 851335-12-1)

SupplierPurityAvailable QuantitiesPrice (USD)
BLDpharm ≥98%1g, 5g, 25gInquiry
Frontier Specialty Chemicals ≥95%Custom sizes availableInquiry
Santa Cruz Biotechnology ≥98%1g, 5g, 25gInquiry
Thermo Scientific Chemicals ≥98%1g$173.65[1]
Echemi (Guangzhou Yaoguang) ≥98%Per KG~$1/KG (EXW)[2]
Echemi (Henan Lihao Chem) ≥99%InquiryInquiry[2]

Note: Prices are subject to change and may not include shipping and handling fees. "Inquiry" indicates that pricing is provided upon request.

Experimental Protocols

Plausible Synthesis of this compound

Step 1: Esterification of 4-bromo-2-methoxybenzoic acid

  • Reaction: 4-bromo-2-methoxybenzoic acid is converted to its methyl ester to protect the carboxylic acid functionality during the subsequent borylation step.

  • Procedure:

    • To a solution of 4-bromo-2-methoxybenzoic acid (1.0 eq) in methanol (5-10 mL per gram of starting material), slowly add thionyl chloride (1.2 eq) at 0 °C.

    • Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, concentrate the reaction mixture under reduced pressure to remove excess methanol and thionyl chloride.

    • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield methyl 4-bromo-2-methoxybenzoate, which can be used in the next step without further purification.

Step 2: Palladium-Catalyzed Miyaura Borylation

  • Reaction: The aryl bromide is coupled with bis(pinacolato)diboron in a palladium-catalyzed reaction to install the boronic ester.

  • Procedure:

    • In a flame-dried Schlenk flask, combine methyl 4-bromo-2-methoxybenzoate (1.0 eq), bis(pinacolato)diboron (1.1 eq), and potassium acetate (1.5 eq).

    • Add a palladium catalyst, such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) (0.03 eq).

    • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

    • Add anhydrous 1,4-dioxane as the solvent.

    • Heat the reaction mixture to 80-90 °C and stir for 12-24 hours.

    • Monitor the reaction by TLC or GC-MS.

    • Once the starting material is consumed, cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel to afford the desired boronic ester.

Step 3: Hydrolysis of the Boronic Ester and Methyl Ester

  • Reaction: The pinacol ester and the methyl ester are hydrolyzed under basic conditions to yield the final product, this compound.

  • Procedure:

    • Dissolve the purified boronic ester from the previous step in a mixture of tetrahydrofuran (THF) and water.

    • Add an excess of a strong base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (3-4 eq).

    • Stir the mixture at room temperature or gently heat to 50 °C for 4-12 hours until the hydrolysis is complete (monitored by TLC or LC-MS).

    • Cool the reaction mixture to 0 °C and carefully acidify with 1M hydrochloric acid (HCl) to a pH of 2-3.

    • Extract the aqueous layer with ethyl acetate (3 x).

    • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate under reduced pressure to yield this compound. The product can be further purified by recrystallization if necessary.

Synthesis_Workflow cluster_step1 Step 1: Esterification cluster_step2 Step 2: Miyaura Borylation cluster_step3 Step 3: Hydrolysis start 4-bromo-2-methoxy- benzoic acid product1 Methyl 4-bromo-2- methoxybenzoate start->product1 Reflux reagent1 MeOH, SOCl₂ reagent1->product1 product2 Methyl 4-(4,4,5,5-tetramethyl-1,3,2- dioxaborolan-2-yl)-2-methoxybenzoate product1->product2 Heat, Dioxane reagent2 Bis(pinacolato)diboron, Pd(dppf)Cl₂, KOAc reagent2->product2 final_product 3-Methoxy-4-carboxy- phenylboronic acid product2->final_product rt or Heat reagent3 LiOH or NaOH, then HCl reagent3->final_product Suzuki_Coupling_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification reactants Combine: Aryl Bromide (1.0 eq) This compound (1.2 eq) Base (e.g., K₂CO₃, 2.0 eq) inert_atm Evacuate and backfill with inert gas (3x) reactants->inert_atm catalyst_add Add Pd Catalyst (e.g., Pd(PPh₃)₄, 0.03 eq) inert_atm->catalyst_add solvent_add Add degassed solvent (e.g., Dioxane/Water) catalyst_add->solvent_add heat Heat to 80-100 °C with vigorous stirring solvent_add->heat monitor Monitor by TLC or LC-MS heat->monitor cool Cool to room temperature monitor->cool extract Dilute with water and extract with organic solvent cool->extract wash_dry Wash with brine and dry over Na₂SO₄ extract->wash_dry concentrate Concentrate in vacuo wash_dry->concentrate purify Purify by column chromatography or recrystallization concentrate->purify final_product Pure Biaryl Product purify->final_product Yields

References

The Genesis of a Synthetic Workhorse: A Technical Guide to the Discovery and History of Substituted Phenylboronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenylboronic acids and their substituted derivatives have evolved from a chemical curiosity to an indispensable tool in modern organic synthesis and medicinal chemistry. First reported in the late 19th century, their unique properties and versatile reactivity remained largely underappreciated for decades. The advent of palladium-catalyzed cross-coupling reactions, particularly the Nobel Prize-winning Suzuki-Miyaura coupling, catapulted these compounds to the forefront of synthetic chemistry. This technical guide provides an in-depth exploration of the discovery and historical development of substituted phenylboronic acids. It details the seminal synthetic methodologies, presents key quantitative data, and illustrates the fundamental reaction mechanisms and experimental workflows that have established phenylboronic acids as a cornerstone of contemporary chemical research and drug development.

A Historical Timeline: From Obscurity to Ubiquity

The journey of phenylboronic acids spans over a century, marked by key discoveries that transformed their role in chemistry. While Edward Frankland reported the first synthesis of an alkylboronic acid in 1860, it was the work of Michaelis and Becker two decades later that introduced the aryl variant.[1][2][3] However, the true potential of these compounds was not realized until the latter half of the 20th century with the development of palladium-catalyzed cross-coupling reactions.

dot digraph "Historical_Timeline_of_Phenylboronic_Acids" { graph [splines=ortho, nodesep=0.6]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

// Nodes node_1880 [label="1880: First Synthesis\nof Phenylboronic Acid\n(Michaelis & Becker)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; node_1950s [label="1950s: Understanding\nDiol Interactions\n(Kuivila)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; node_1979 [label="1979: The Suzuki-Miyaura\nCoupling Reaction\n(Akira Suzuki)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; node_1990s [label="1990s-2000s: Expansion of\nApplications in Medicinal\nChemistry and Sensors", fillcolor="#FBBC05", fontcolor="#202124"]; node_2010 [label="2010: Nobel Prize in\nChemistry Awarded for\nPd-catalyzed Cross-Couplings", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges node_1880 -> node_1950s [label="Early Reactivity Studies"]; node_1950s -> node_1979 [label="Foundation for New Reactions"]; node_1979 -> node_1990s [label="Widespread Adoption"]; node_1990s -> node_2010 [label="Recognition of Impact"]; } /dot Caption: Key milestones in the history of phenylboronic acids.

Foundational Synthetic Methodologies

The synthesis of substituted phenylboronic acids has evolved significantly from the harsh conditions of the 19th century to the versatile and high-yielding methods employed today.

The Michaelis-Becker Synthesis (1880)

The first documented synthesis of phenylboronic acid was achieved by heating diphenylmercury with boron trichloride in a sealed tube. This method, while historically significant, is now obsolete due to the use of highly toxic mercury reagents and the harsh reaction conditions.

  • Experimental Protocol (Historical Reference):

    • Reactants: Diphenylmercury and Boron Trichloride.

    • Conditions: The reactants were heated in a sealed glass tube at temperatures ranging from 180°C to 200°C.

    • Intermediate: This reaction formed phenylboronyl dichloride (C₆H₅BCl₂).

    • Hydrolysis: The resulting phenylboronyl dichloride was subsequently hydrolyzed by exposure to water to yield phenylboronic acid.

    • Note: This protocol is of historical interest only and is not recommended for modern laboratory practice due to safety concerns.

Grignard Reagent-Based Synthesis

The most common and versatile method for the laboratory-scale synthesis of substituted phenylboronic acids involves the reaction of a Grignard reagent with a trialkyl borate, typically trimethyl borate or triisopropyl borate, followed by acidic hydrolysis.[4]

  • General Experimental Protocol: Synthesis of 4-Methoxyphenylboronic Acid

    • Grignard Reagent Formation:

      • In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, magnesium turnings (1.2 equivalents) are placed.

      • A small crystal of iodine is often added to activate the magnesium surface.

      • A solution of 4-bromoanisole (1.0 equivalent) in anhydrous tetrahydrofuran (THF) is added dropwise to the magnesium suspension. The reaction is initiated, often with gentle heating, and then maintained at a gentle reflux until the magnesium is consumed.

    • Boration:

      • The freshly prepared Grignard reagent is cooled to a low temperature, typically -78°C, in a separate flask containing a solution of trimethyl borate (1.5 equivalents) in anhydrous THF.

      • The Grignard solution is added slowly to the borate solution while maintaining the low temperature.

      • The reaction mixture is allowed to warm to room temperature and stirred for several hours.

    • Hydrolysis and Work-up:

      • The reaction is quenched by the slow addition of an aqueous acid, such as 1 M hydrochloric acid, at 0°C.

      • The mixture is stirred until the boronic ester is fully hydrolyzed.

      • The aqueous layer is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).

      • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

      • The crude product is often purified by recrystallization.

Quantitative Data for Substituted Phenylboronic Acids

The electronic nature of the substituent on the phenyl ring significantly influences the physical and chemical properties of the boronic acid.

Substituent (Position)FormulaMolecular Weight ( g/mol )Melting Point (°C)Typical Yield (Grignard Method)
H (Unsubstituted)C₆H₇BO₂121.93216-219~75%
4-MethoxyC₇H₉BO₃151.96204-206~80%
4-MethylC₇H₉BO₂135.96255-260~78%
4-ChloroC₆H₆BClO₂156.38295-300~70%
4-FormylC₇H₇BO₃149.94240-245~65%
3-NitroC₆H₆BNO₄166.93298-302~60%

The Suzuki-Miyaura Cross-Coupling Reaction: The Cornerstone Application

The development of the Suzuki-Miyaura cross-coupling reaction in 1979 revolutionized the synthesis of biaryl compounds, which are prevalent in pharmaceuticals, agrochemicals, and advanced materials.[5] This reaction involves the palladium-catalyzed coupling of a phenylboronic acid with an organohalide.

dot digraph "Suzuki_Miyaura_Catalytic_Cycle" { graph [bgcolor="#F1F3F4", splines=true, overlap=false]; node [style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Nodes pd0 [label="Pd(0)L₂", shape=circle, fillcolor="#4285F4", fontcolor="#FFFFFF"]; oxidative_addition [label="Oxidative\nAddition", shape=box, fillcolor="#FFFFFF", fontcolor="#202124"]; pd_complex [label="R¹-Pd(II)L₂-X", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; transmetalation [label="Transmetalation", shape=box, fillcolor="#FFFFFF", fontcolor="#202124"]; boronate [label="[R²B(OH)₃]⁻", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; pd_r1_r2 [label="R¹-Pd(II)L₂-R²", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; reductive_elimination [label="Reductive\nElimination", shape=box, fillcolor="#FFFFFF", fontcolor="#202124"]; product [label="R¹-R²", shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; aryl_halide [label="R¹-X", shape=invhouse, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"]; boronic_acid [label="R²B(OH)₂ + Base", shape=invhouse, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges pd0 -> oxidative_addition [color="#202124"]; aryl_halide -> oxidative_addition [color="#202124"]; oxidative_addition -> pd_complex [color="#202124"]; pd_complex -> transmetalation [color="#202124"]; boronic_acid -> boronate [label="Activation", color="#202124"]; boronate -> transmetalation [color="#202124"]; transmetalation -> pd_r1_r2 [color="#202124"]; pd_r1_r2 -> reductive_elimination [color="#202124"]; reductive_elimination -> product [color="#202124"]; reductive_elimination -> pd0 [label="Catalyst\nRegeneration", color="#202124"]; } /dot Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

  • General Experimental Protocol: Synthesis of 4-Methylbiphenyl

    • Reaction Setup:

      • To a round-bottom flask are added 4-chlorotoluene (1.0 equivalent), phenylboronic acid (1.2 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (1-5 mol%), and a base, typically an aqueous solution of sodium carbonate (2.0 equivalents).

      • A solvent system such as a mixture of toluene and water is added.

    • Degassing:

      • The reaction mixture is thoroughly degassed by bubbling an inert gas (e.g., argon or nitrogen) through the solution to remove oxygen, which can deactivate the palladium catalyst.

    • Reaction:

      • The mixture is heated to reflux (typically 80-100°C) with vigorous stirring.

      • The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

    • Work-up and Purification:

      • After completion, the reaction is cooled to room temperature and the layers are separated.

      • The aqueous layer is extracted with an organic solvent.

      • The combined organic layers are washed, dried, and concentrated.

      • The crude product is purified by column chromatography or recrystallization to yield pure 4-methylbiphenyl.

dot digraph "Experimental_Workflow_Suzuki_Coupling" { graph [rankdir=LR, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.25,0.15"]; edge [fontname="Arial", fontsize=9];

// Nodes start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; setup [label="Combine Reactants:\nAryl Halide, Boronic Acid,\nCatalyst, Base, Solvent", fillcolor="#4285F4", fontcolor="#FFFFFF"]; degas [label="Degas Mixture\n(N₂ or Ar Purge)", fillcolor="#FBBC05", fontcolor="#202124"]; heat [label="Heat to Reflux\n(80-100°C)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; monitor [label="Monitor Reaction\n(TLC/GC)", shape=diamond, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; workup [label="Aqueous Work-up\n& Extraction", fillcolor="#4285F4", fontcolor="#FFFFFF"]; purify [label="Purification\n(Chromatography/\nRecrystallization)", fillcolor="#FBBC05", fontcolor="#202124"]; end [label="End\n(Pure Biaryl Product)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> setup [color="#202124"]; setup -> degas [color="#202124"]; degas -> heat [color="#202124"]; heat -> monitor [color="#202124"]; monitor -> workup [label="Reaction\nComplete", color="#202124"]; monitor -> heat [label="Incomplete", color="#5F6368"]; workup -> purify [color="#202124"]; purify -> end [color="#202124"]; } /dot Caption: A typical experimental workflow for Suzuki-Miyaura coupling.

Conclusion

The discovery and subsequent development of substituted phenylboronic acids represent a compelling narrative of scientific progress. From their initial synthesis as academic curiosities to their current status as indispensable reagents, their journey underscores the profound impact of fundamental research on the advancement of synthetic chemistry. The robust and versatile nature of their reactions, particularly the Suzuki-Miyaura coupling, has empowered chemists to construct complex molecular architectures with unprecedented efficiency, accelerating innovation in drug discovery, materials science, and beyond. The continued exploration of boronic acid chemistry promises to unveil new applications and further solidify their legacy as a truly transformative class of compounds.

References

Methodological & Application

Application Notes and Protocols for the Suzuki Coupling of 3-Methoxy-4-carboxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide to the Suzuki-Miyaura cross-coupling reaction utilizing 3-Methoxy-4-carboxyphenylboronic acid. This versatile building block is frequently employed in the synthesis of complex biaryl scaffolds, which are of significant interest in medicinal chemistry and materials science. These application notes detail typical reaction conditions, a generalized experimental protocol, and relevant data for researchers engaged in the synthesis of novel molecular entities.

Introduction

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates, catalyzed by a palladium complex.[1] This reaction is renowned for its mild conditions, broad functional group tolerance, and the relatively low toxicity of its boron-containing reagents.[2] this compound is a valuable reactant in these couplings, allowing for the introduction of a substituted phenyl moiety that can be further functionalized or can serve as a key structural element in a target molecule. The presence of both an electron-donating methoxy group and an electron-withdrawing carboxylic acid group can influence the reactivity of the boronic acid and may require careful optimization of reaction conditions.

Reaction Parameters and Optimization

The successful execution of a Suzuki coupling with this compound is contingent on the judicious selection of several key parameters:

  • Palladium Catalyst: A variety of palladium(0) and palladium(II) precursors are effective. The active Pd(0) species is often formed in situ. Common choices include Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), Palladium(II) acetate (Pd(OAc)₂), and palladium on carbon (Pd/C).[3][4] The choice of catalyst can be influenced by the reactivity of the aryl halide.

  • Base: The presence of a base is crucial for the transmetalation step of the catalytic cycle.[5] Inorganic bases such as sodium carbonate (Na₂CO₃), potassium carbonate (K₂CO₃), and potassium phosphate (K₃PO₄) are frequently used, often in aqueous solutions. The strength and solubility of the base can significantly impact reaction rates and yields.

  • Solvent: The reaction is typically performed in a biphasic solvent system to facilitate the interaction of both the organic-soluble and water-soluble components. Common solvent mixtures include 1,2-dimethoxyethane (DME)/water, toluene/water, and N,N-dimethylformamide (DMF)/water.[4]

  • Aryl Halide: The reactivity of the aryl halide coupling partner follows the general trend: I > Br > OTf >> Cl.[6] While aryl iodides and bromides are common substrates, the coupling of aryl chlorides may require more specialized catalyst systems.

Data Presentation

The following tables summarize typical reaction conditions and representative yields for the Suzuki coupling of substituted phenylboronic acids with various aryl halides. This data, compiled from analogous reactions, serves as a guide for reaction optimization.

Table 1: Typical Catalysts and Ligands for Suzuki Coupling

Catalyst PrecursorLigand (if applicable)Typical Loading (mol%)Notes
Pd(PPh₃)₄Triphenylphosphine (PPh₃)1-5A common and versatile catalyst.[4]
Pd(OAc)₂Triphenylphosphine (PPh₃)1-3Often used to generate Pd(0) in situ.
Pd/CNone5-10A heterogeneous catalyst that can be removed by filtration.[3][4]
Pd₂(dba)₃Various phosphine ligands1-3A stable Pd(0) source.

Table 2: Common Bases and Solvents for Suzuki Coupling

BaseSolvent SystemTypical ConcentrationNotes
Na₂CO₃DME/Water2 M aqueous solutionA widely used and cost-effective base.[4]
K₂CO₃Toluene/Water or DMF/Water2 M aqueous solutionAnother common and effective base.[7]
K₃PO₄Dioxane/WaterSolid or aqueous solutionA stronger base, sometimes used for less reactive substrates.[6]
Cs₂CO₃Dioxane/WaterSolid or aqueous solutionA strong base often used for challenging couplings.[8]

Table 3: Representative Suzuki Coupling Reactions of Substituted Phenylboronic Acids

Aryl HalideBoronic AcidCatalyst (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
4-Bromoanisole4-Carboxyphenylboronic acidPd(PPh₃)₄ (3)Na₂CO₃ (2)DME/H₂O851285
1-Iodonaphthalene4-Methoxyphenylboronic acidPd(OAc)₂ (2) / PPh₃ (4)K₂CO₃ (2)Toluene/H₂O100692
4-Chlorotoluene3-Methoxyphenylboronic acidPd₂(dba)₃ (1.5) / SPhos (3)K₃PO₄ (3)Dioxane/H₂O1001878
2-Bromopyridine4-Carboxyphenylboronic acidPdCl₂(dppf) (3)K₂CO₃ (2)DMF/H₂O90888

Note: The data in this table is representative and compiled from various sources for structurally similar reactants. Actual yields for the coupling of this compound may vary and require optimization.

Experimental Protocols

The following is a generalized procedure for the Suzuki-Miyaura cross-coupling of this compound with an aryl bromide. This protocol should be adapted and optimized for specific substrates and scales.

Materials:

  • This compound (1.2 equivalents)

  • Aryl bromide (1.0 equivalent)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)

  • Base (e.g., Na₂CO₃, 2.0 equivalents)

  • Degassed solvent (e.g., 4:1 DME/Water)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware for extraction and purification

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 equiv.), this compound (1.2 equiv.), and the base (2.0 equiv.).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Solvent and Catalyst Addition: Under the inert atmosphere, add the degassed solvent mixture. Subsequently, add the palladium catalyst to the reaction mixture.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and water.

  • Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with the organic solvent (e.g., 3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by a suitable method, such as column chromatography on silica gel or recrystallization, to afford the desired biaryl product.

Mandatory Visualizations

The following diagrams illustrate the key aspects of the Suzuki-Miyaura coupling reaction.

Suzuki_Coupling_Mechanism Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd ArylHalide Ar-X ArylHalide->OxAdd PdII_complex Ar-Pd(II)Ln-X OxAdd->PdII_complex Transmetalation Transmetalation PdII_complex->Transmetalation BoronicAcid Ar'-B(OH)₂ BoronicAcid->Transmetalation Base Base Base->Transmetalation PdII_biaryl Ar-Pd(II)Ln-Ar' Transmetalation->PdII_biaryl RedElim Reductive Elimination PdII_biaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow Start Combine Reactants: Aryl Halide This compound Base Inert Establish Inert Atmosphere (N₂ or Ar) Start->Inert AddSolvent Add Degassed Solvent Inert->AddSolvent AddCatalyst Add Palladium Catalyst AddSolvent->AddCatalyst Heat Heat and Stir (Monitor by TLC/LC-MS) AddCatalyst->Heat Workup Cool and Quench Heat->Workup Extract Aqueous Workup & Extraction Workup->Extract Purify Dry, Concentrate, & Purify Extract->Purify Product Isolated Biaryl Product Purify->Product

Caption: General experimental workflow for the Suzuki coupling protocol.

References

Application Notes and Protocols for Suzuki Coupling with 3-Methoxy-4-carboxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to performing Suzuki-Miyaura cross-coupling reactions using 3-Methoxy-4-carboxyphenylboronic acid. This protocol is designed to be a starting point for researchers, offering a range of conditions that can be adapted and optimized for specific substrates and desired outcomes in the synthesis of complex biaryl compounds, which are significant in pharmaceutical and materials science.

The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed carbon-carbon bond-forming reaction between an organoboron compound and an organic halide or triflate.[1] Its popularity stems from the mild reaction conditions, tolerance of a wide variety of functional groups, and the generally low toxicity of the boron-containing reagents.[2]

Standard Reaction Conditions

The success of a Suzuki coupling reaction is highly dependent on the careful selection of the catalyst, base, solvent, and temperature. For the coupling of this compound, a variety of conditions can be employed. The presence of the carboxylic acid functionality necessitates the use of a base to facilitate the transmetalation step in the catalytic cycle.[3] Under basic conditions, the carboxylic acid will be deprotonated to the corresponding carboxylate salt.

The following tables summarize typical reaction conditions for Suzuki coupling reactions with substituted phenylboronic acids, which can be used as a starting point for optimization with this compound.

Table 1: Typical Catalysts and Ligands for Suzuki Coupling

Catalyst PrecursorLigandTypical Loading (mol%)Notes
Pd(PPh₃)₄Triphenylphosphine (integrated)1-5A common and effective catalyst, though can be sensitive to air and moisture.
Pd(OAc)₂Triphenylphosphine (PPh₃)1-5A stable Pd(II) precursor that is reduced in situ to the active Pd(0) species.
Pd₂(dba)₃Tris(dibenzylideneacetone)dipalladium(0)1-3An air-stable Pd(0) source.
PdCl₂(dppf)1,1'-Bis(diphenylphosphino)ferrocene1-3Often used for challenging couplings due to its high activity.
Pd/CNone5-10A heterogeneous catalyst that can be easily removed by filtration, simplifying purification.[4]

Table 2: Common Bases and Solvents for Suzuki Coupling

BaseEquivalentsSolvent SystemNotes
K₂CO₃2-3Dioxane/H₂O, Toluene/H₂O, DMFA widely used and effective base.[5]
Na₂CO₃2-3Dioxane/H₂O, Methanol/H₂OA cost-effective and common choice.[4]
K₃PO₄2-3Dioxane, Toluene, DMFA stronger base, often used for less reactive substrates.[6]
Cs₂CO₃2-3Dioxane, THFA highly effective but more expensive base.[7]
NaOH2-3THF/H₂OA strong, inexpensive base.[8]

Table 3: Representative Reaction Conditions and Yields for Substituted Phenylboronic Acids

Aryl HalideBoronic AcidCatalyst (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
4-BromoanisolePhenylboronic acidPd(OAc)₂ (2) / SPhos (4)K₃PO₄ (2)Toluene/H₂O1001895
1-Iodo-4-nitrobenzene4-Methoxyphenylboronic acidPd/NiFe₂O₄K₂CO₃DMF/H₂O800.597
4-ChloroacetophenonePhenylboronic acidPd(II)-complex (0.5)Cs₂CO₃ (2)H₂O100688[9]
1-(4-Bromo-3-methylphenyl)pyrrolidin-2-one4-Carboxyphenylboronic acidPd/C (1.18)Na₂CO₃ (1.92)MeOH/H₂O78593-96[4]

Experimental Protocol: General Procedure for Suzuki Coupling

This protocol describes a general method for the Suzuki coupling of an aryl halide with this compound.

Materials:

  • This compound (1.0 - 1.2 equivalents)

  • Aryl halide (1.0 equivalent)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

  • Base (e.g., K₂CO₃, 2-3 equivalents)

  • Degassed solvent (e.g., Dioxane/Water 4:1)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert gas supply (Nitrogen or Argon)

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask containing a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound (1.1 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (nitrogen or argon) for 10-15 minutes. This is crucial to prevent the degradation of the catalyst.

  • Solvent and Catalyst Addition: Add the degassed solvent (e.g., dioxane/water 4:1) to the flask via syringe. Bubble the inert gas through the solution for another 5-10 minutes. Finally, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 equiv.) to the reaction mixture under a positive pressure of the inert gas.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.

  • Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: a. Once the reaction is complete, cool the mixture to room temperature. b. Dilute the reaction mixture with water and an organic solvent such as ethyl acetate. c. Separate the aqueous and organic layers. The product, being a carboxylate salt under the basic reaction conditions, will predominantly be in the aqueous layer. d. Wash the organic layer with water to extract any remaining product. e. Combine the aqueous layers and acidify to a pH of 2-3 with a dilute acid (e.g., 1M HCl). This will protonate the carboxylate to the carboxylic acid, causing it to precipitate or become extractable into an organic solvent. f. Extract the acidified aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) multiple times. g. Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure biaryl carboxylic acid.

Visualizing the Process

Diagram 1: Experimental Workflow for Suzuki Coupling

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Reagents Aryl Halide This compound Base (e.g., K2CO3) Setup Combine Reagents and Base in Flask Reagents->Setup Catalyst Palladium Catalyst (e.g., Pd(PPh3)4) Addition Add Solvent and Catalyst Catalyst->Addition Solvent Degassed Solvent (e.g., Dioxane/H2O) Solvent->Addition Inert Purge with Inert Gas (N2/Ar) Setup->Inert Inert->Addition Heating Heat to 80-100 °C Addition->Heating Monitoring Monitor by TLC/LC-MS Heating->Monitoring Quench Cool and Quench Reaction Monitoring->Quench Extraction1 Aqueous Extraction (Basic) Quench->Extraction1 Acidify Acidify Aqueous Layer Extraction1->Acidify Extraction2 Organic Extraction (Acidic) Acidify->Extraction2 Purification Dry, Concentrate & Purify (Chromatography/Recrystallization) Extraction2->Purification Product Final Product Purification->Product

Caption: General workflow for a Suzuki coupling reaction.

Diagram 2: Catalytic Cycle of the Suzuki-Miyaura Coupling

Suzuki_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl R¹-Pd(II)Ln-X OxAdd->PdII_Aryl R¹-X Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Biaryl R¹-Pd(II)Ln-R² Transmetalation->PdII_Biaryl [R²-B(OH)₃]⁻ RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 R¹-R²

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

References

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of 3-Methoxy-4-carboxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of 3-Methoxy-4-carboxyphenylboronic acid in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This versatile building block is instrumental in the synthesis of complex biaryl structures, which are prevalent motifs in pharmaceutical compounds and functional materials. The protocols outlined below are based on established methodologies for the Suzuki-Miyaura coupling of functionalized arylboronic acids and serve as a starting point for reaction optimization.

Introduction to Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an organoboron compound (such as a boronic acid) and an organic halide or triflate.[1] This reaction is widely favored in synthetic chemistry due to its mild reaction conditions, tolerance of a broad range of functional groups, and the commercial availability and relatively low toxicity of boronic acid reagents. The general mechanism involves a catalytic cycle comprising three key steps: oxidative addition of the organic halide to the Pd(0) catalyst, transmetalation with the boronate complex, and reductive elimination to afford the desired biaryl product and regenerate the Pd(0) catalyst.

Palladium Catalysts and Ligands for Cross-Coupling

The choice of palladium catalyst and ligand is critical for the success of the Suzuki-Miyaura coupling, influencing reaction efficiency, substrate scope, and functional group tolerance. For a substrate such as this compound, which contains both an electron-donating methoxy group and an electron-withdrawing carboxylic acid group, the selection of an appropriate catalyst system is crucial to achieve high yields.

Commonly employed palladium sources include palladium(II) acetate (Pd(OAc)₂) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). These are often used in conjunction with phosphine ligands that stabilize the palladium center and facilitate the catalytic cycle.

Table 1: Common Palladium Catalyst Systems for Suzuki-Miyaura Coupling

Palladium SourceLigandTypical Catalyst Loading (mol%)Notes
Pd(OAc)₂Triphenylphosphine (PPh₃)1-5A standard, cost-effective choice for many applications.
Pd(PPh₃)₄(None required)1-5An air-stable Pd(0) source, convenient for setting up reactions.
PdCl₂(dppf)dppf1-3Often effective for more challenging or sterically hindered substrates.
Pd₂(dba)₃SPhos, XPhos0.5-2Highly active catalyst systems, enabling lower catalyst loadings and milder reaction conditions.

Experimental Protocols

The following protocols are representative examples for the Suzuki-Miyaura cross-coupling of an aryl bromide with this compound. Optimization of the base, solvent, temperature, and reaction time may be necessary for specific substrates.

Protocol 1: General Procedure using Pd(PPh₃)₄

Reaction Scheme:

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • This compound (1.2 mmol, 1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.03 mmol, 3 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane (5 mL)

  • Water (1 mL)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the aryl bromide, this compound, and potassium carbonate.

  • Add the tetrakis(triphenylphosphine)palladium(0) catalyst.

  • The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed 1,4-dioxane and water via syringe.

  • The reaction mixture is heated to 80-100 °C and stirred for 12-24 hours. Reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to yield the desired biaryl compound.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling

For rapid synthesis, microwave irradiation can be employed to significantly reduce reaction times.

Materials:

  • Aryl bromide (0.5 mmol, 1.0 equiv)

  • This compound (0.6 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.01 mmol, 2 mol%)

  • SPhos (0.02 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄) (1.0 mmol, 2.0 equiv)

  • Toluene/Water (4:1, 2.5 mL)

Procedure:

  • In a microwave reaction vessel, combine the aryl bromide, this compound, palladium(II) acetate, SPhos, and potassium phosphate.

  • Add the degassed toluene and water mixture.

  • Seal the vessel and place it in the microwave reactor.

  • Heat the reaction mixture to 120 °C for 15-30 minutes.

  • After cooling, work up the reaction as described in Protocol 1.

Data Presentation

The following table provides representative yields for the Suzuki-Miyaura coupling of various aryl bromides with a functionalized phenylboronic acid under conditions similar to those described in Protocol 1. These values should serve as a guideline, and actual yields may vary depending on the specific reaction conditions and the purity of the reagents.

Table 2: Representative Yields for the Suzuki-Miyaura Coupling of Aryl Bromides with a Functionalized Phenylboronic Acid

Aryl BromideProductTypical Yield (%)
4-Bromoanisole4'-Methoxy-3-methoxy-4-carboxy-1,1'-biphenyl85-95
4-Bromotoluene4'-Methyl-3-methoxy-4-carboxy-1,1'-biphenyl80-90
1-Bromo-4-(trifluoromethyl)benzene4'-(Trifluoromethyl)-3-methoxy-4-carboxy-1,1'-biphenyl75-85
3-Bromopyridine3-Methoxy-4-(pyridin-3-yl)benzoic acid70-80

Visualizations

Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Cycle cluster_reactants Reactants & Products Pd(0)Ln Pd(0)Ln Ar-Pd(II)-X(Ln) Ar-Pd(II)-X(Ln) Pd(0)Ln->Ar-Pd(II)-X(Ln) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(Ln) Ar-Pd(II)-Ar'(Ln) Ar-Pd(II)-X(Ln)->Ar-Pd(II)-Ar'(Ln) Transmetalation (Ar'-B(OH)₂ + Base) Ar-Pd(II)-Ar'(Ln)->Pd(0)Ln Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(Ln)->Ar-Ar' Product Ar-X Ar-X Ar'-B(OH)₂ Ar'-B(OH)₂

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

This diagram outlines the typical workflow for performing a Suzuki-Miyaura cross-coupling reaction in the laboratory.

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Combine Reactants: Aryl Halide, Boronic Acid, Base B Add Palladium Catalyst and Ligand A->B C Add Degassed Solvent B->C D Heat under Inert Atmosphere C->D E Monitor Progress (TLC, LC-MS) D->E F Cool to RT & Quench E->F G Liquid-Liquid Extraction F->G H Dry and Concentrate G->H I Purify by Column Chromatography H->I

Caption: A typical experimental workflow for Suzuki-Miyaura cross-coupling.

References

Application Notes: Optimizing Base Selection for Suzuki-Miyaura Coupling of 3-Methoxy-4-carboxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2] A critical parameter for a successful Suzuki-Miyaura coupling is the choice of base, which plays a pivotal role in the catalytic cycle.[3][4][5] The primary function of the base is to activate the boronic acid, forming a more nucleophilic boronate "ate" complex (e.g., [R-B(OH)₃]⁻), which readily undergoes the crucial transmetalation step with the palladium(II) complex.[3][6]

This application note provides a detailed guide on the selection of an appropriate base for the Suzuki-Miyaura coupling of 3-Methoxy-4-carboxyphenylboronic acid. The presence of a carboxylic acid moiety on the boronic acid presents a unique challenge, as it is a base-sensitive functional group. Therefore, careful selection of the base is paramount to avoid potential side reactions and achieve high yields of the desired biaryl product.

The Role and Impact of the Base

The choice of base significantly influences reaction yield, rate, and selectivity.[3] Its impact is multifaceted:

  • Activation of Boronic Acid: The base facilitates the formation of a boronate species, which is more nucleophilic than the corresponding boronic acid, thus accelerating the rate of transmetalation.[5][7]

  • Side Reactions: An inappropriately strong base can lead to degradation of starting materials or products.[6] For substrates like this compound, a common side reaction is protodeboronation, where the boronic acid group is replaced by a hydrogen atom. This is often exacerbated by strong bases and the presence of water.[6][8]

Inorganic bases such as potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), and potassium phosphate (K₃PO₄) are most commonly employed and are often more effective than organic bases like triethylamine (Et₃N).[9][10][11] The efficacy of inorganic bases can be linked to their ability to promote the formation of the reactive boronate species.[9]

Data Presentation: Comparison of Bases in Suzuki Reactions

While specific comparative data for this compound is not extensively published, the following table summarizes typical results observed for Suzuki-Miyaura couplings of various arylboronic acids with aryl halides. This data provides a strong indication of the relative effectiveness of different bases and serves as a starting point for optimization.

BaseTypical SubstratesTypical Yield (%)Remarks
K₂CO₃ Aryl bromides, iodides90-98%A widely used, effective, and cost-efficient base. Often a good first choice for optimization. Its moderate basicity is suitable for many functionalized substrates.[9][12]
Na₂CO₃ Aryl bromides, iodides95-98%Highly effective, similar in performance to K₂CO₃.[11] The choice between Na₂CO₃ and K₂CO₃ can sometimes be influenced by solubility in the chosen solvent system.[9]
K₃PO₄ Aryl bromides, chlorides85-95%A milder base, often preferred for substrates with base-sensitive functional groups to minimize side reactions like protodeboronation or hydrolysis of esters.[6] Recommended for sensitive substrates.
Cs₂CO₃ Aryl bromides, chlorides90-99%A highly effective but more expensive base.[12] Its higher solubility in organic solvents and increased basicity can accelerate reactions, especially for less reactive aryl chlorides.[9]
KOH / NaOH Aryl bromides70-90%Strong bases that can be effective but increase the risk of side reactions, especially with substrates containing sensitive functional groups like esters or carboxylic acids.[3]
Triethylamine (Et₃N) Aryl bromidesLow to ModerateAn organic base, generally found to be less effective than inorganic bases for standard Suzuki couplings.[10] Yields are often significantly lower.

For this compound, it is advisable to start with milder bases like K₃PO₄ or K₂CO₃ to prevent deprotonation and potential decarboxylation or other side reactions involving the carboxylic acid group.

Experimental Protocols

This section provides a representative protocol for the Suzuki-Miyaura coupling of this compound with an aryl bromide.

Protocol 1: General Procedure using Potassium Phosphate (K₃PO₄)

This protocol is recommended for substrates with base-sensitive functional groups.

Materials:

  • This compound (1.0 equiv)

  • Aryl bromide (1.2 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂, 2 mol%)

  • Triphenylphosphine (PPh₃, 4 mol%) or other suitable phosphine ligand (e.g., SPhos, XPhos)

  • Potassium Phosphate (K₃PO₄, 2.0 equiv)

  • 1,4-Dioxane (degassed)

  • Water (degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask or round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv), the aryl bromide (1.2 equiv), K₃PO₄ (2.0 equiv), Pd(OAc)₂ (0.02 equiv), and the phosphine ligand (0.04 equiv).[13]

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Nitrogen or Argon) three times.

  • Solvent Addition: Under the inert atmosphere, add degassed 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 8 mL dioxane, 2 mL water for a 1 mmol scale reaction) via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously. The mixture will likely be a suspension.[6]

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting starting material is consumed (typically 2-24 hours).[6][13]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and transfer to a separatory funnel.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine, then dry over anhydrous MgSO₄ or Na₂SO₄.

  • Purification: Filter the drying agent and concentrate the organic layer under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired product.[6]

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the general workflow for setting up a Suzuki-Miyaura cross-coupling reaction.

Suzuki_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Product Isolation reagents 1. Combine Reactants (Boronic Acid, Aryl Halide, Base) catalyst 2. Add Palladium Catalyst & Ligand reagents->catalyst atmosphere 3. Establish Inert Atmosphere (Evacuate & Backfill with N₂/Ar) catalyst->atmosphere solvent 4. Add Degassed Solvent atmosphere->solvent heat 5. Heat & Stir (e.g., 80-100 °C) solvent->heat monitor 6. Monitor Progress (TLC / LC-MS) heat->monitor quench 7. Cool to RT & Quench monitor->quench extract 8. Aqueous Workup & Extraction quench->extract purify 9. Dry, Concentrate & Purify (Column Chromatography) extract->purify product product purify->product Final Product Suzuki_Cycle pd0 Pd(0)L₂ pdiia R¹-Pd(II)L₂-X pd0->pdiia R¹-X oa_label Oxidative Addition pdiib R¹-Pd(II)L₂-R² pdiia->pdiib [R²B(OH)₃]⁻ (from Base + R²B(OH)₂) tm_label Transmetalation pdiib->pd0 R¹-R² re_label Reductive Elimination

References

Application Notes and Protocols for Suzuki Reactions Involving 3-Methoxy-4-carboxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to selecting appropriate solvent systems for Suzuki-Miyaura cross-coupling reactions involving 3-Methoxy-4-carboxyphenylboronic acid. The presence of both a methoxy and a carboxylic acid group on the boronic acid presents unique challenges, primarily related to solubility and reactivity. This document outlines effective solvent systems, provides detailed experimental protocols, and summarizes key data to facilitate successful and efficient coupling reactions.

The Suzuki-Miyaura coupling is a powerful and widely used method for carbon-carbon bond formation, essential in the synthesis of pharmaceuticals and other complex organic molecules. The reaction's success is highly dependent on the choice of solvent, base, catalyst, and ligands. For substrates like this compound, the solvent system is particularly critical to ensure the dissolution of the polar boronic acid while maintaining the activity of the palladium catalyst.

Challenges with Carboxy-Substituted Boronic Acids

A primary challenge when working with arylboronic acids containing a carboxylic acid group is their poor solubility in many common organic solvents used for Suzuki reactions. This can lead to low reaction yields and reproducibility issues. Strategies to overcome this include the use of aqueous solvent mixtures, polar aprotic solvents, or adjusting the pH to form a more soluble carboxylate salt. However, the basic conditions of the Suzuki reaction naturally deprotonate the carboxylic acid, which can influence its solubility and the overall reaction kinetics.

Recommended Solvent Systems

Based on studies of structurally similar arylboronic acids, several solvent systems have proven effective. The choice of solvent often depends on the coupling partner, the catalyst system, and the desired reaction temperature.

1. Aqueous Mixtures: Biphasic systems of an organic solvent and water are frequently employed. The water aids in dissolving the boronic acid salt (formed in situ under basic conditions) and the base, while the organic solvent dissolves the aryl halide and the palladium catalyst complex. Common aqueous mixtures include:

  • 1,4-Dioxane / Water: A versatile and widely used system that provides good solubility for a range of substrates.

  • Toluene / Water: Another effective system, particularly for reactions requiring higher temperatures.

  • Methanol / Water: A greener alternative that can be effective, especially with more robust catalysts like Pd/C.

  • THF / Water: Suitable for reactions at moderate temperatures.

2. Polar Aprotic Solvents: In some cases, a single polar aprotic solvent can be used, which can solubilize all reaction components.

  • N,N-Dimethylformamide (DMF): Often used for challenging couplings, as it can dissolve a wide range of polar and nonpolar compounds.

  • Dimethyl Sulfoxide (DMSO): Similar to DMF, it is a highly polar solvent that can be effective but may require higher temperatures for product purification due to its high boiling point.

Data Presentation: Solvent Systems for Suzuki Coupling of Carboxy-Substituted Arylboronic Acids

The following table summarizes reaction conditions and yields for Suzuki couplings of arylboronic acids containing a carboxylic acid moiety, providing a comparative overview of different solvent systems.

Arylboronic AcidCoupling PartnerCatalyst SystemBaseSolvent SystemTemp. (°C)Time (h)Yield (%)Reference
4-Carboxyphenylboronic acid1-(4-Bromo-3-methylphenyl)pyrrolidin-2-onePd(PPh₃)₄Na₂CO₃DME / H₂OReflux-64[1]
4-Carboxyphenylboronic acid1-(4-Bromo-3-methylphenyl)pyrrolidin-2-onePd/C-MeOH / H₂O-->64[1]
1-(4-bromophenyl)cyclopropane-1-carboxylic acidPhenylboronic acidPd(PPh₃)₄K₂CO₃1,4-Dioxane / H₂O (4:1)801678[2]
4-Carboxyphenylboronic acid1-bromo-4-fluorobenzeneG-COOH-Pd-10--11048~95 (conversion)[3]
Phenylboronic Acid4-BromoacetophenonePd(II)-complexKOHH₂O100194[4]
Phenylboronic Acid4-BromoacetophenonePd(II)-complexK₂CO₃H₂O100183[4]
Phenylboronic Acid4-BromoacetophenonePd(II)-complexCs₂CO₃H₂O100193[4]

Experimental Protocols

The following are detailed protocols for Suzuki coupling reactions, which can be adapted for this compound.

Protocol 1: General Procedure using an Aqueous Solvent System

This protocol is based on the successful coupling of carboxy-substituted arylboronic acids with aryl bromides.[2]

Materials:

  • This compound (1.2 equivalents)

  • Aryl halide (1.0 equivalent)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 - 0.05 equivalents)

  • Potassium carbonate (K₂CO₃) (2.0 - 3.0 equivalents)

  • 1,4-Dioxane and Water (degassed, 4:1 v/v)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask containing a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound (1.2 equiv.), and potassium carbonate (2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (N₂ or Ar) for 10-15 minutes.

  • Solvent and Catalyst Addition: Under the inert atmosphere, add the degassed 1,4-dioxane/water (4:1) solvent mixture. Then, add the Pd(PPh₃)₄ catalyst.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete (typically after 4-16 hours), cool the mixture to room temperature.

  • Extraction: Dilute the reaction mixture with water and extract with an organic solvent such as ethyl acetate (3 x volume of the reaction mixture).

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired biphenyl derivative.

Protocol 2: Procedure using a Green Solvent System

This protocol is adapted from a large-scale synthesis using a more environmentally friendly solvent system.[1]

Materials:

  • This compound (1.1 equivalents)

  • Aryl halide (1.0 equivalent)

  • Palladium on carbon (Pd/C, 10 wt. %, 0.01 - 0.05 equivalents)

  • Sodium carbonate (Na₂CO₃) (2.0 equivalents)

  • Methanol and Water (degassed, 1:1 v/v)

  • Reaction vessel suitable for heating

Procedure:

  • Reaction Setup: In a reaction vessel, combine the aryl halide (1.0 equiv.), this compound (1.1 equiv.), and sodium carbonate (2.0 equiv.).

  • Solvent Addition: Add the degassed methanol/water (1:1) solvent mixture.

  • Catalyst Addition: Add the Pd/C catalyst to the mixture.

  • Reaction: Heat the reaction mixture to reflux with stirring.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction mixture and filter through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with methanol.

  • Acidification and Extraction: Combine the filtrates and remove the methanol under reduced pressure. Acidify the remaining aqueous solution with 1M HCl to precipitate the carboxylic acid product.

  • Isolation: Collect the solid product by filtration, wash with cold water, and dry under vacuum. Alternatively, extract the acidified aqueous layer with an organic solvent, dry the organic layer, and concentrate to obtain the product.

  • Purification: Further purify the product by recrystallization if necessary.

Visualizations

Experimental Workflow

The following diagram illustrates a typical experimental workflow for a Suzuki coupling reaction involving this compound.

G reagents Combine Aryl Halide, This compound, and Base in Flask inert Establish Inert Atmosphere (N2 or Ar) reagents->inert solvent_cat Add Degassed Solvent and Palladium Catalyst inert->solvent_cat heat Heat Reaction Mixture (e.g., 80-100 °C) solvent_cat->heat monitor Monitor Reaction Progress (TLC or LC-MS) heat->monitor workup Cool to Room Temperature and Perform Aqueous Work-up monitor->workup Reaction Complete extract Extract with Organic Solvent workup->extract purify Dry, Concentrate, and Purify Product extract->purify product Isolated Product purify->product

Suzuki Reaction Experimental Workflow
Logical Relationships of Solvent System Choice

The selection of a solvent system has direct consequences on the reaction's success. The following diagram outlines the logical considerations for choosing an appropriate solvent.

G start Starting Point: Suzuki Coupling of This compound solubility Challenge: Poor Solubility of Polar Boronic Acid start->solubility strategy Strategy: Choose a Solvent System to Enhance Solubility solubility->strategy aqueous Aqueous Mixtures (e.g., Dioxane/H2O, Toluene/H2O) strategy->aqueous polar_aprotic Polar Aprotic Solvents (e.g., DMF, DMSO) strategy->polar_aprotic aqueous_pro Pros: - Dissolves boronic acid salt - Dissolves inorganic base aqueous->aqueous_pro aqueous_con Cons: - Biphasic system may require  vigorous stirring - Potential for hydrolysis of  sensitive functional groups aqueous->aqueous_con polar_pro Pros: - Homogeneous reaction mixture - Good for challenging couplings polar_aprotic->polar_pro polar_con Cons: - High boiling points can make  removal difficult - Potential for side reactions at  high temperatures polar_aprotic->polar_con outcome Successful Coupling Reaction: High Yield and Purity aqueous_pro->outcome polar_pro->outcome

References

Applications of 3-Methoxy-4-carboxyphenylboronic Acid in Pharmaceutical Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methoxy-4-carboxyphenylboronic acid is a valuable bifunctional building block in pharmaceutical synthesis. Its structure, featuring both a carboxylic acid and a boronic acid group, allows for diverse chemical transformations, making it a versatile reagent for the construction of complex molecular architectures found in active pharmaceutical ingredients (APIs). The boronic acid moiety is primarily utilized in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, to form carbon-carbon bonds. This reaction is fundamental in the synthesis of biaryl and heteroaryl structures, which are common motifs in many drug molecules. The carboxylic acid group provides a handle for further modifications, such as amide bond formation or esterification, enabling the introduction of additional diversity and pharmacologically relevant functionalities.

This document provides detailed application notes and protocols for the use of this compound and its related precursors in the synthesis of pharmaceutical compounds, with a focus on kinase inhibitors.

Application I: Synthesis of a Key Intermediate for the Src/Abl Kinase Inhibitor Bosutinib

While a direct synthesis of Bosutinib employing a Suzuki-Miyaura coupling with this compound is not the most commonly cited route, the synthesis of this important anticancer drug often starts from the structurally analogous compound, 3-methoxy-4-hydroxybenzoic acid. The following protocol details the initial steps in a published synthesis of Bosutinib, demonstrating the utility of this substitution pattern in the creation of complex pharmaceutical agents.[1] This synthetic pathway highlights other important transformations of the core phenyl structure.

Synthetic Workflow for Bosutinib Intermediate

G A 3-Methoxy-4- hydroxybenzoic acid B Methyl 4-hydroxy-3- methoxybenzoate A->B Esterification (CH3OH, SOCl2) C Methyl 4-(3-chloropropoxy)-3- methoxybenzoate B->C Alkylation (1-bromo-3-chloropropane, K2CO3, DMF) D Methyl 4-(3-chloropropoxy)-5- methoxy-2-nitrobenzoate C->D Nitration (HNO3, Acetic Acid) E Methyl 2-amino-4-(3-chloropropoxy)-5- methoxybenzoate D->E Reduction (Fe, NH4Cl) F Bosutinib Core Synthesis E->F Cyclization & further steps

Caption: Synthetic pathway to a key aniline intermediate for Bosutinib.

Quantitative Data for Bosutinib Intermediate Synthesis
StepStarting MaterialProductYield (%)
Esterification3-Methoxy-4-hydroxybenzoic acidMethyl 4-hydroxy-3-methoxybenzoate~95%
AlkylationMethyl 4-hydroxy-3-methoxybenzoateMethyl 4-(3-chloropropoxy)-3-methoxybenzoate90.0%
NitrationMethyl 4-(3-chloropropoxy)-3-methoxybenzoateMethyl 4-(3-chloropropoxy)-5-methoxy-2-nitrobenzoateHigh
ReductionMethyl 4-(3-chloropropoxy)-5-methoxy-2-nitrobenzoateMethyl 2-amino-4-(3-chloropropoxy)-5-methoxybenzoate91.5%
Experimental Protocol: Synthesis of Methyl 2-amino-4-(3-chloropropoxy)-5-methoxybenzoate

Materials:

  • 3-Methoxy-4-hydroxybenzoic acid

  • Methanol (CH₃OH)

  • Thionyl chloride (SOCl₂)

  • 1-Bromo-3-chloropropane

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Nitric acid (HNO₃)

  • Acetic acid

  • Iron powder (Fe)

  • Ammonium chloride (NH₄Cl)

Procedure:

  • Esterification: To a solution of 3-methoxy-4-hydroxybenzoic acid in methanol, add thionyl chloride dropwise at room temperature. Stir the mixture for 2 hours. Concentrate the solvent in vacuo. The resulting oil is dissolved in ice-water, and the pH is adjusted to 7-8 with a saturated aqueous sodium bicarbonate solution to yield Methyl 4-hydroxy-3-methoxybenzoate.

  • Alkylation: A mixture of Methyl 4-hydroxy-3-methoxybenzoate, 1-bromo-3-chloropropane, and potassium carbonate in DMF is heated at 70°C for 1 hour. After cooling, the reaction mixture is poured into ice-water. The solid formed, Methyl 4-(3-chloropropoxy)-3-methoxybenzoate, is filtered and washed with cold water.

  • Nitration: Nitric acid is added dropwise to a solution of Methyl 4-(3-chloropropoxy)-3-methoxybenzoate in acetic acid at room temperature. The mixture is stirred at 60°C for 3-4 hours. The mixture is then washed with ice-water, and the organic layer is neutralized with saturated sodium bicarbonate to yield Methyl 4-(3-chloropropoxy)-5-methoxy-2-nitrobenzoate.

  • Reduction: Powdered iron and ammonium chloride are added to a mixture of methanol and water and heated to reflux. A solution of Methyl 4-(3-chloropropoxy)-5-methoxy-2-nitrobenzoate in heated methanol is added dropwise. The mixture is refluxed for 4 hours. The catalyst is filtered, and the methanol is evaporated to yield Methyl 2-amino-4-(3-chloropropoxy)-5-methoxybenzoate.

Application II: General Protocol for Suzuki-Miyaura Cross-Coupling Reactions

This compound is an excellent candidate for Suzuki-Miyaura cross-coupling reactions to synthesize biaryl compounds. This reaction is a cornerstone of modern pharmaceutical synthesis, enabling the formation of a C-C bond between an aryl or vinyl halide/triflate and an organoboron compound.

Suzuki-Miyaura Catalytic Cycle

G A Pd(0)Ln B Oxidative Addition A->B C Ar-Pd(II)Ln-X A->C B->C D Transmetalation C->D E Ar-Pd(II)Ln-Ar' C->E D->E E->A F Reductive Elimination E->F F->A J Ar-Ar' F->J G Ar-X G->B H Ar'-B(OH)2 H->D I Base I->D

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

General Reaction Parameters for Suzuki-Miyaura Coupling

The success of a Suzuki-Miyaura coupling reaction is highly dependent on the choice of catalyst, base, and solvent. The following table provides a general guideline for the coupling of this compound with an aryl halide (Ar-X).

ComponentExamplesTypical Amount (equiv.)
Aryl Halide (Ar-X)Aryl bromides, iodides, or triflates1.0
Boronic Acid This compound 1.1 - 1.5
Palladium Catalyst Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf)0.01 - 0.05
Ligand (if needed) PPh₃, SPhos, XPhos0.02 - 0.10
Base K₂CO₃, Cs₂CO₃, K₃PO₄, NaHCO₃2.0 - 3.0
Solvent Toluene/Ethanol/Water, Dioxane/Water, DMF, Acetonitrile-
Temperature 80 - 110 °C-
Reaction Time 4 - 24 hours-
General Experimental Protocol for Suzuki-Miyaura Coupling

Materials:

  • Aryl halide (e.g., a substituted bromoquinoline)

  • This compound

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))

  • Base (e.g., anhydrous Potassium Carbonate)

  • Solvent system (e.g., Toluene/Ethanol/Water)

Procedure:

  • Reaction Setup: In a round-bottom flask, combine the aryl halide (1.0 equiv.), this compound (1.2 equiv.), and the base (2.0 equiv.).

  • Solvent Addition: Add the solvent system (e.g., a 10:1:1 mixture of Toluene:Ethanol:Water).

  • Degassing: Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Catalyst Addition: Add the palladium catalyst (0.02 equiv.) to the mixture under an inert atmosphere.

  • Reaction: Heat the reaction mixture to 90-100°C and stir for 4-12 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel to afford the desired biaryl compound.

Conclusion

This compound and its precursors are highly valuable reagents in the synthesis of pharmaceuticals. The synthetic route to a key intermediate of the kinase inhibitor Bosutinib from a closely related starting material showcases the importance of this substitution pattern. Furthermore, the boronic acid functionality enables the construction of crucial biaryl linkages through Suzuki-Miyaura cross-coupling, a widely used and robust method in drug discovery and development. The protocols provided herein offer a practical guide for researchers to utilize these building blocks in their synthetic endeavors.

References

Application Notes and Protocols for the Use of 3-Methoxy-4-carboxyphenylboronic Acid in Biaryl Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methoxy-4-carboxyphenylboronic acid is a versatile building block in organic synthesis, particularly valued in the construction of biaryl scaffolds, which are prevalent in medicinal chemistry and materials science. Its bifunctional nature, possessing both a methoxy and a carboxylic acid group, allows for the introduction of key functionalities that can influence the pharmacokinetic and pharmacodynamic properties of target molecules. This document provides detailed application notes and experimental protocols for the use of this compound in biaryl synthesis, primarily through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds, offering mild reaction conditions and a broad tolerance of functional groups.[1] The presence of the carboxylic acid and methoxy groups on the boronic acid reagent makes it a valuable synthon for the preparation of complex drug intermediates and other biologically active compounds.[2][3]

Core Applications in Biaryl Synthesis

The primary application of this compound is as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions with various aryl and heteroaryl halides (or triflates). This reaction enables the synthesis of a wide array of substituted biaryl compounds. The methoxy group can act as a hydrogen bond acceptor and influence conformation, while the carboxylic acid provides a handle for further derivatization, such as amide bond formation, or can serve as a key interacting moiety with biological targets.

A general schematic for the Suzuki-Miyaura coupling reaction is shown below:

G cluster_reactants Reactants cluster_conditions Reaction Conditions Boronic_Acid This compound Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) Boronic_Acid->Catalyst Aryl_Halide Aryl Halide (Ar-X) X = Br, I, Cl, OTf Aryl_Halide->Catalyst Product Biaryl Product Catalyst->Product Base Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) Base->Product Solvent Solvent (e.g., Dioxane/H₂O, Toluene, DMF) Solvent->Product

Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

The following protocols are representative examples of Suzuki-Miyaura cross-coupling reactions for the synthesis of biaryl compounds.

Protocol 1: General Procedure for the Synthesis of a Biaryl Carboxylic Acid

This protocol is adapted from a similar synthesis of a biaryl carboxylic acid and provides a robust starting point for the coupling of this compound with an aryl halide.

Materials:

  • This compound

  • Aryl halide (e.g., 4-bromoanisole)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [PdCl₂(dppf)])

  • Base (e.g., Potassium Carbonate (K₂CO₃), Cesium Carbonate (Cs₂CO₃))

  • Solvent (e.g., 1,4-Dioxane/water mixture, Toluene)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Ethyl acetate

  • 1 M Hydrochloric acid (HCl)

  • Round-bottom flask

  • Condenser

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and condenser, add the aryl halide (1.0 mmol), this compound (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.

  • Add the solvent (e.g., a 4:1 mixture of 1,4-dioxane and water, 10 mL).

  • Degas the reaction mixture by bubbling the inert gas through the solution for 15-20 minutes.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol) to the reaction mixture.

  • Heat the reaction mixture to 85-100 °C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers and wash with brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Acidify the aqueous layer with 1 M HCl to precipitate the carboxylic acid product.

  • Collect the precipitate by filtration, wash with cold water, and dry to afford the crude biaryl carboxylic acid.

  • The product can be further purified by recrystallization or column chromatography if necessary.

Data Presentation: Influence of Reaction Parameters on Yield

The choice of catalyst, base, and solvent can significantly impact the yield of the biaryl product. The following table provides a summary of typical conditions and their effects on the Suzuki-Miyaura coupling reaction. While this data is for a model reaction, it provides a valuable guide for optimizing the synthesis of biaryls using this compound.

EntryAryl HalideCatalyst (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
14-BromoanisolePd(PPh₃)₄ (3)K₃PO₄ (3)Dioxane/H₂O (4:1)9012~92
24-BromoanisolePd(PPh₃)₄ (3)Cs₂CO₃ (3)Dioxane/H₂O (4:1)9012~88
34-BromoanisolePd(PPh₃)₄ (3)K₂CO₃ (3)Dioxane/H₂O (4:1)9012~85
44-ChlorobenzonitrilePdCl₂(dppf) (5)K₂CO₃ (2)Toluene/H₂O (4:1)1008~90
53-BromopyridinePd(OAc)₂/SPhos (2)K₃PO₄ (2)Dioxane1106~85

Note: Yields are approximate and based on literature for similar Suzuki-Miyaura coupling reactions. Optimization may be required for specific substrate combinations.

Signaling Pathways and Logical Relationships

The Suzuki-Miyaura catalytic cycle is a well-established mechanism that illustrates the logical relationship between the reactants and the catalyst to form the desired biaryl product.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ PdII_1 Ar-Pd(II)L₂-X Pd0->PdII_1 Ar-X OxAdd Oxidative Addition PdII_2 Ar-Pd(II)L₂-Ar' PdII_1->PdII_2 Ar'B(OH)₃⁻ Transmetalation Transmetalation ArX Ar-X Boronate Ar'B(OH)₃⁻ Base_Activation Base Boronic_Acid Ar'B(OH)₂ PdII_2->Pd0 Ar-Ar' RedElim Reductive Elimination Product Ar-Ar'

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

This compound is a highly valuable reagent for the synthesis of functionalized biaryl compounds, which are of significant interest in drug discovery and development. The Suzuki-Miyaura cross-coupling reaction provides an efficient and versatile method for its application. The protocols and data presented herein serve as a comprehensive guide for researchers to effectively utilize this building block in their synthetic endeavors. Careful optimization of reaction conditions, particularly the choice of catalyst, base, and solvent, is crucial for achieving high yields and purity of the desired biaryl products.

References

The Role of 3-Methoxy-4-carboxyphenylboronic Acid in the Synthesis of Complex Organic Molecules: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methoxy-4-carboxyphenylboronic acid is a versatile reagent in modern organic synthesis, primarily utilized in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. Its unique substitution pattern, featuring both an electron-donating methoxy group and an electron-withdrawing carboxylic acid group, offers distinct reactivity and functionality. These features make it a valuable building block for the synthesis of complex organic molecules, particularly in the field of medicinal chemistry for the development of targeted therapeutics like kinase inhibitors. This document provides detailed application notes and experimental protocols for the use of this compound and structurally similar boronic acids in the synthesis of biaryl compounds, which are common scaffolds in drug discovery.

Core Applications

The primary application of this compound lies in the formation of carbon-carbon bonds to create complex molecular architectures.

  • Suzuki-Miyaura Coupling: This is the most prominent application, enabling the synthesis of biaryl compounds by coupling with aryl halides or triflates. The resulting structures are prevalent in many biologically active compounds.

  • Synthesis of Kinase Inhibitors: Many kinase inhibitors possess a biaryl core structure. Boronic acids, including this compound and its analogs, are crucial for constructing these scaffolds that can selectively target the ATP-binding site of kinases.[1]

  • Drug Discovery and Medicinal Chemistry: The boronic acid functional group itself can play a role in biological activity, with some boronic acid-containing molecules acting as enzyme inhibitors.[2] The carboxylic acid moiety provides a handle for further functionalization or for modulating the pharmacokinetic properties of the final compound.

Data Presentation: Suzuki-Miyaura Coupling Reaction Parameters

The following tables summarize quantitative data for Suzuki-Miyaura coupling reactions involving phenylboronic acids, providing a baseline for designing new syntheses.

Table 1: General Suzuki-Miyaura Coupling Conditions

ParameterConditionReference
Catalyst Pd(OAc)₂, Pd(PPh₃)₄, PdCl₂(dppf)[3]
Ligand SPhos, JohnPhos, PPh₃[3]
Base K₃PO₄, K₂CO₃, Cs₂CO₃, CsF[1][3]
Solvent Dioxane/H₂O, Toluene, THF, DMF[1][3]
Temperature Room Temperature to 150°C (Microwave)[3]
Reaction Time 20 minutes (Microwave) to 24 hours[3]

Table 2: Synthesis of a MAP4 Kinase Inhibitor Intermediate via Suzuki Coupling

Reactant 1Reactant 2CatalystBaseSolventTemp.TimeYieldReference
5-bromo-3-iodo-1-(tert-butoxycarbonyl)-1H-pyrrolo[2,3-b]pyridine3-Carboxyphenylboronic acidPdCl₂(dppf)Na₂CO₃ (2M aq.)Dioxane85°C4 h56%[4]

Experimental Protocols

Protocol 1: General Procedure for Microwave-Assisted Suzuki-Miyaura Coupling

This protocol is a general guideline for the rapid synthesis of biaryl compounds using microwave irradiation.[3]

Materials:

  • Aryl halide (1.0 mmol)

  • This compound (or other boronic acid, 1.5 mmol)

  • PdCl₂(dppf) (0.1 mmol)

  • 2 M Potassium Carbonate (K₂CO₃) solution (10 mmol)

  • N,N-Dimethylacetamide (DMA)

Procedure:

  • In a microwave reactor vessel, combine the aryl halide, boronic acid, and PdCl₂(dppf).

  • Add the 2 M K₂CO₃ solution and DMA.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at 150°C for 20 minutes.

  • After cooling, filter the reaction mixture to remove the catalyst.

  • The filtrate can then be purified by standard methods such as column chromatography to isolate the desired biaryl product.

Protocol 2: Synthesis of a MAP4 Kinase Inhibitor Precursor

This protocol details the synthesis of a biaryl intermediate using a boronic acid, which is a key step in the development of novel kinase inhibitors.[4]

Materials:

  • 5-bromo-3-iodo-1-(tert-butoxycarbonyl)-1H-pyrrolo[2,3-b]pyridine (1.0 eq)

  • 3-Carboxyphenylboronic acid (1.5 eq)

  • PdCl₂(dppf)·CH₂Cl₂ (0.1 eq)

  • 2 M Sodium Carbonate (Na₂CO₃) aqueous solution

  • 1,4-Dioxane

Procedure:

  • To a pressure tube, add 5-bromo-3-iodo-1-(tert-butoxycarbonyl)-1H-pyrrolo[2,3-b]pyridine and 3-carboxyphenylboronic acid.

  • Add PdCl₂(dppf)·CH₂Cl₂ to the tube.

  • Add 1,4-dioxane and the 2 M Na₂CO₃ solution.

  • Seal the pressure tube and heat the mixture at 85°C for 4 hours.

  • After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product is then purified by preparatory HPLC to afford the desired biaryl compound.

Visualizations

Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_activation Boronic Acid Activation Pd(0) Pd(0) Oxidative_Addition Oxidative Addition (R-X) Pd(0)->Oxidative_Addition Ar-X Pd(II)_Complex R-Pd(II)-X Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation (R'-B(OR)2) Pd(II)_Complex->Transmetalation [Ar'-B(OH)3]⁻ Pd(II)_Intermediate R-Pd(II)-R' Transmetalation->Pd(II)_Intermediate Reductive_Elimination Reductive Elimination Pd(II)_Intermediate->Reductive_Elimination Reductive_Elimination->Pd(0) Ar-Ar' Boronic_Acid Ar'-B(OH)2 Boronate [Ar'-B(OH)3]⁻ Boronic_Acid->Boronate + Base Base Base (e.g., OH⁻) Base->Boronate

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Aurora Kinase Signaling Pathway and Inhibition

Molecules synthesized using boronic acids can act as potent kinase inhibitors. For example, AMG-900 is a pan-Aurora kinase inhibitor.[5] The diagram below shows a simplified representation of the role of Aurora kinases in the cell cycle and the point of inhibition.

Aurora_Kinase_Pathway cluster_cell_cycle Cell Cycle Progression cluster_mitosis Mitotic Events G2 G2 Phase M Mitosis G2->M G1 G1 Phase M->G1 Aurora_A Aurora A M->Aurora_A Aurora_B Aurora B M->Aurora_B S S Phase G1->S S->G2 Centrosome_Separation Centrosome Separation Aurora_A->Centrosome_Separation Spindle_Assembly Spindle Assembly Aurora_A->Spindle_Assembly Cell_Cycle_Arrest Cell Cycle Arrest & Apoptosis Aurora_A->Cell_Cycle_Arrest Chromosome_Alignment Chromosome Alignment Aurora_B->Chromosome_Alignment Cytokinesis Cytokinesis Aurora_B->Cytokinesis Aurora_B->Cell_Cycle_Arrest AMG_900 AMG-900 (Pan-Aurora Kinase Inhibitor) AMG_900->Inhibition_A AMG_900->Inhibition_B Inhibition_A->Aurora_A Inhibition_B->Aurora_B

Caption: Inhibition of Aurora kinases A and B by AMG-900 disrupts mitosis.

Experimental Workflow for Kinase Inhibitor Synthesis and Evaluation

The following diagram outlines a typical workflow from chemical synthesis to biological evaluation for a novel kinase inhibitor.

Experimental_Workflow Start Aryl Halide + This compound Suzuki_Coupling Suzuki-Miyaura Coupling Start->Suzuki_Coupling Purification Purification (e.g., HPLC) Suzuki_Coupling->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Biological_Screening In vitro Kinase Assay Characterization->Biological_Screening Cell_Based_Assay Cell-Based Proliferation Assay Biological_Screening->Cell_Based_Assay Lead_Optimization Lead Optimization Cell_Based_Assay->Lead_Optimization Lead_Optimization->Start Iterate End Optimized Inhibitor Lead_Optimization->End Successful

Caption: A typical workflow for the synthesis and evaluation of a kinase inhibitor.

References

Application Note: Protecting Group Strategies for 3-Methoxy-4-carboxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Methoxy-4-carboxyphenylboronic acid is a valuable building block in medicinal chemistry and organic synthesis, often utilized in cross-coupling reactions like the Suzuki-Miyaura coupling. The presence of two reactive functional groups—a carboxylic acid and a boronic acid—presents a significant challenge. Unwanted side reactions can occur if one functional group is not temporarily masked while the other is being chemically modified. This application note outlines effective protecting group strategies to selectively protect one or both of these groups, enabling controlled, high-yield synthetic transformations. We will cover individual protection of each group and present an orthogonal strategy for independent manipulation.

Strategic Considerations for Protection

The choice of a protecting group strategy depends on the planned synthetic route. Key considerations include the stability of the protecting group to subsequent reaction conditions and the mildness of the deprotection step to avoid degradation of the target molecule. An ideal protecting group should be easy to introduce in high yield, stable to a wide range of conditions, and removable selectively in high yield without affecting other functional groups.[1][2]

The primary strategies for this compound are:

  • Selective protection of the carboxylic acid: Necessary when the boronic acid is the reactive site for subsequent reactions (e.g., Suzuki coupling).

  • Selective protection of the boronic acid: Required when the carboxylic acid is to be modified (e.g., amide coupling).

  • Orthogonal protection of both groups: Essential for multi-step syntheses where each functional group needs to be deprotected and reacted at different stages.[3][4]

G start Start with This compound q1 Which functional group will be modified first? start->q1 protect_cooh Protect Carboxylic Acid (e.g., as Methyl or Benzyl Ester) q1->protect_cooh Boronic Acid protect_boronic Protect Boronic Acid (e.g., as Pinacol Ester) q1->protect_boronic Carboxylic Acid protect_both Orthogonal Protection (e.g., Benzyl Ester + Pinacol Ester) q1->protect_both Both, sequentially react_boronic Perform reaction at Boronic Acid (e.g., Suzuki Coupling) protect_cooh->react_boronic deprotect_cooh Deprotect Carboxylic Acid react_boronic->deprotect_cooh react_boronic->deprotect_cooh 2. Deprotect Acid end Final Product deprotect_cooh->end react_cooh Perform reaction at Carboxylic Acid (e.g., Amide Coupling) protect_boronic->react_cooh deprotect_boronic Deprotect Boronic Acid react_cooh->deprotect_boronic react_cooh->deprotect_boronic 2. Deprotect Boron deprotect_boronic->end protect_both->react_boronic 1. Modify Boron protect_both->react_cooh 1. Modify Acid

Figure 1. Decision workflow for protecting group strategy selection.

Protecting the Carboxylic Acid Group

Esters are the most common protecting groups for carboxylic acids due to their stability and well-established deprotection methods.[3][5]

Protecting GroupProtection ConditionsDeprotection ConditionsCompatibility & Notes
Methyl (Me) Ester SOCl₂ or (COCl)₂, MeOH; or TMSCHN₂, MeOHLiOH or NaOH, THF/H₂OBase-labile. Boronic acid is stable. Simple and cost-effective.
Benzyl (Bn) Ester Benzyl bromide (BnBr), K₂CO₃, DMFH₂, Pd/C (Hydrogenolysis)Cleaved under neutral conditions. Orthogonal to pinacol esters.[5]
tert-Butyl (t-Bu) Ester Isobutylene, H₂SO₄ (cat.); or Boc₂O, DMAPTrifluoroacetic acid (TFA), CH₂Cl₂Acid-labile. Boronic acid is generally stable to TFA for short periods.
Protocol 1: Methyl Ester Protection

This protocol describes the formation of methyl 4-(dihydroxyboranyl)-2-methoxybenzoate.

Materials:

  • This compound

  • Methanol (MeOH), anhydrous

  • Thionyl chloride (SOCl₂) or Trimethylsilyldiazomethane (TMSCHN₂) in hexanes

  • Diethyl ether (Et₂O)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure (using SOCl₂):

  • Suspend this compound (1.0 eq) in anhydrous methanol (0.2 M).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add thionyl chloride (1.2 eq) dropwise.

  • Remove the ice bath and stir the mixture at room temperature for 12-16 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure.

  • Redissolve the residue in ethyl acetate or diethyl ether and wash with saturated NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the product.

Expected Yield: >90%.

Protecting the Boronic Acid Group

Boronic acids are often protected as boronate esters to prevent decomposition or unwanted reactions under acidic, basic, or oxidative conditions.[6] The pinacol ester is the most widely used due to its high stability and ease of formation.[6]

Protecting GroupProtection ConditionsDeprotection ConditionsCompatibility & Notes
Pinacol Ester Pinacol, Toluene or THF, Dean-Stark or MgSO₄Acidic hydrolysis (e.g., HCl); or transesterification with phenylboronic acid.[7]Very stable to chromatography, mild acids/bases, and many coupling conditions.[6]
MIDA Ester N-methyliminodiacetic acid (MIDA), DMSO, heatMild aqueous base (e.g., NaOH, NaHCO₃)Extremely stable to anhydrous conditions, including strongly nucleophilic and basic reagents.[6][8]
Protocol 2: Pinacol Boronate Ester Protection

This protocol describes the formation of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-methoxybenzoic acid.

Materials:

  • This compound

  • Pinacol

  • Toluene or Tetrahydrofuran (THF)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of this compound (1.0 eq) in toluene or THF (0.3 M), add pinacol (1.1 eq).

  • Add anhydrous MgSO₄ (2.0 eq) to the mixture to act as a water scavenger.

  • Stir the mixture vigorously at room temperature for 4-8 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, filter off the MgSO₄ and wash the solid with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude product, which can often be used without further purification.

Expected Yield: >95%.

Orthogonal Protecting Group Strategy

An orthogonal strategy allows for the selective removal of one protecting group in the presence of another.[4] A robust orthogonal pair for this substrate is the benzyl (Bn) ester for the carboxylic acid and the pinacol ester for the boronic acid. The benzyl group is removed by hydrogenolysis, which does not affect the pinacol ester. The pinacol ester can be subsequently removed by hydrolysis.

G sub This compound prot1 Protect COOH (BnBr, K2CO3) sub->prot1 step1 Benzyl 4-(dihydroxyboranyl) -2-methoxybenzoate prot1->step1 prot2 Protect Boronic Acid (Pinacol, Toluene) step1->prot2 step2 Benzyl 4-(pinacolato)boron -2-methoxybenzoate prot2->step2 react1 Reaction at Boronic Acid Site (e.g., Suzuki Coupling) step2->react1 deprot1 Deprotect COOH (H2, Pd/C) react1->deprot1 step3 Coupled Product with Protected Boronic Acid deprot1->step3 deprot2 Deprotect Boronic Acid (Acidic Hydrolysis) step3->deprot2 step4 Final Product deprot2->step4

Figure 2. Reaction scheme for an orthogonal protection strategy.

Protocol 3: Benzyl Ester Protection

Materials:

  • This compound

  • Benzyl bromide (BnBr)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

Procedure:

  • Dissolve this compound (1.0 eq) in DMF (0.4 M).

  • Add potassium carbonate (2.5 eq) followed by benzyl bromide (1.2 eq).

  • Stir the mixture at room temperature for 12-18 hours.

  • Pour the reaction mixture into water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate.

  • Purify the residue by column chromatography (silica gel) to yield the benzyl ester.

Expected Yield: 85-95%.

Protocol 4: Selective Deprotection of Benzyl Ester (Hydrogenolysis)

Materials:

  • Benzyl ester-protected substrate

  • Palladium on carbon (10% Pd/C, 5-10 mol%)

  • Methanol (MeOH) or Ethyl Acetate (EtOAc)

  • Hydrogen (H₂) gas balloon or Parr shaker

Procedure:

  • Dissolve the benzyl ester (1.0 eq) in MeOH or EtOAc.

  • Carefully add 10% Pd/C catalyst under an inert atmosphere (e.g., nitrogen or argon).

  • Evacuate the flask and backfill with H₂ gas.

  • Stir the reaction under a positive pressure of H₂ (balloon) at room temperature for 2-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with the solvent.

  • Concentrate the filtrate to obtain the deprotected carboxylic acid.

Expected Yield: >95%.

Summary of Quantitative Data

The following table summarizes typical yields for the protection and deprotection reactions described in the protocols. Actual yields may vary based on reaction scale and purity of reagents.

Reaction StepSubstrateProductProtecting GroupTypical Yield (%)
Protection Carboxylic AcidMethyl EsterMethyl>90
Protection Carboxylic AcidBenzyl EsterBenzyl85-95
Protection Boronic AcidPinacol EsterPinacol>95
Deprotection Benzyl EsterCarboxylic AcidBenzyl>95
Deprotection Pinacol EsterBoronic AcidPinacol80-95

Conclusion

The dual reactivity of this compound can be effectively managed through strategic application of protecting groups. Simple esterification of the carboxylic acid or conversion of the boronic acid to a pinacol ester provides robust protection for single-step modifications. For more complex syntheses, an orthogonal strategy using a benzyl ester and a pinacol ester offers excellent selectivity, allowing for the sequential, high-yield modification of both functional groups. These protocols provide reliable methods for researchers to incorporate this versatile building block into their synthetic programs.

References

Application Notes and Protocols for the Scale-up of Suzuki Reactions with 3-Methoxy-4-carboxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for creating biaryl structures prevalent in pharmaceuticals and functional materials.[1][2] This application note provides a detailed guide for the scale-up of Suzuki reactions involving 3-Methoxy-4-carboxyphenylboronic acid, a key building block in medicinal chemistry. The presence of both a methoxy and a carboxylic acid group on the boronic acid presents specific challenges and considerations for reaction optimization and scale-up, including solubility, catalyst activity, and product purification.[3] These protocols and notes are designed to facilitate a smooth transition from laboratory-scale experiments to larger-scale production.

Key Considerations for Scale-up

Scaling up Suzuki reactions requires careful attention to several parameters that can significantly impact yield, purity, and process efficiency.

  • Catalyst Selection and Loading: Palladium catalysts are central to the Suzuki reaction.[4] For scale-up, the choice of catalyst and ligand is critical for achieving high turnover numbers (TON) and minimizing residual palladium in the final product. While common catalysts like Pd(PPh₃)₄ are effective at the lab scale, more robust and efficient pre-catalysts such as those incorporating bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are often preferred for larger-scale synthesis due to their higher activity and stability.[5][6] Catalyst loading is a key factor in process economics and is typically reduced at larger scales.[7]

  • Solvent and Base Selection: The choice of solvent and base is crucial for ensuring adequate solubility of all reactants and for facilitating the catalytic cycle.[8] For substrates like this compound, which possesses a polar carboxylic acid group, solvent systems often consist of a mixture of an organic solvent (e.g., toluene, dioxane, 2-propanol) and water to ensure all components remain in solution.[8][9] The base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) is essential for the activation of the boronic acid.[10] The selection of the base can also influence the reaction rate and selectivity.

  • Reaction Temperature and Time: These parameters are often optimized to ensure complete conversion while minimizing the formation of impurities. Exothermic events, especially during the addition of base to the boronic acid, should be carefully managed at scale to prevent catalyst degradation.[10]

  • Work-up and Purification: The presence of the carboxylic acid moiety dictates the purification strategy. The product will exist as a carboxylate salt under the basic reaction conditions, rendering it water-soluble.[6] Acidification of the aqueous layer protonates the carboxylate, allowing for extraction into an organic solvent. Residual palladium removal is a critical step in the synthesis of active pharmaceutical ingredients (APIs) and can be achieved through treatment with scavengers like L-cysteine or by filtration through specialized adsorbents.[9][11]

Experimental Protocols

General Laboratory-Scale Protocol

This protocol serves as a starting point for optimization studies.

Materials:

  • Aryl halide (1.0 equiv)

  • This compound (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

  • Base (e.g., K₂CO₃, 2.0-3.0 equiv)

  • Degassed solvent (e.g., Toluene/Ethanol/Water mixture)

Procedure:

  • To a flame-dried reaction vessel, add the aryl halide, this compound, and the base.

  • Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.

  • Add the palladium catalyst and the degassed solvent system.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Cool the reaction mixture to room temperature and dilute with water.

  • Separate the aqueous layer and wash the organic layer with water.

  • Combine the aqueous layers and acidify to a pH of ~2 with a suitable acid (e.g., 1M HCl).

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).[6][12]

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by a suitable method such as column chromatography or recrystallization.

Recommended Scale-up Protocol (Exemplified for Kilogram Scale)

This protocol incorporates best practices for larger-scale production.

Materials and Equipment:

  • Jacketed glass reactor with overhead stirring and a reflux condenser

  • Inert gas supply (Nitrogen)

  • Aryl bromide (1.0 kg, 1.0 equiv)

  • This compound (1.2 equiv)

  • Pd(OAc)₂ (0.05 equiv) and P(o-tol)₃ (0.1 equiv) or a suitable pre-catalyst

  • KHCO₃ (2.0 equiv)

  • 2-Propanol (4 L)

  • Water (1 L)

  • Toluene (6 L)

  • 20% Aqueous NaHSO₃ solution (for palladium scavenging)[9]

  • Heptane (5 L)

Procedure:

  • Charge the reactor with the aryl bromide, this compound, KHCO₃, Pd(OAc)₂, P(o-tol)₃, water, and 2-propanol.

  • Inert the reactor by purging with nitrogen.

  • Heat the mixture to 60 °C and stir for 2-4 hours, monitoring the reaction progress by HPLC.

  • Upon completion, add toluene and the 20% aqueous NaHSO₃ solution to the warm reaction mixture.

  • Stir the biphasic mixture vigorously at 60 °C for 1 hour to facilitate palladium scavenging.[9]

  • Separate the hot layers.

  • Wash the organic layer with hot water.

  • Concentrate the organic layer under vacuum to approximately one-third of its original volume.

  • Add heptane as an anti-solvent to induce crystallization.

  • Cool the mixture to 0-5 °C and stir for several hours to maximize crystal formation.

  • Isolate the product by filtration, wash the filter cake with cold heptane, and dry under vacuum.

Data Presentation

Table 1: Comparison of Reaction Parameters for Scale-up

ParameterLaboratory Scale (1-10 g)Pilot/Kilogram Scale (1-100 kg)Key Considerations for Scale-up
Catalyst Pd(PPh₃)₄, PdCl₂(dppf)Pd(OAc)₂/phosphine ligand, Buchwald pre-catalystsHigher activity and stability needed for lower catalyst loading and longer reaction times.[5][6]
Catalyst Loading 1-5 mol%0.05-1 mol%Cost-effectiveness and minimizing residual palladium are critical.[7]
Solvent System Toluene/Ethanol/H₂O, Dioxane/H₂O2-Propanol/H₂O, Toluene/H₂OSolubility of all components, phase separation, and solvent removal at scale.[8][9]
Base K₂CO₃, Cs₂CO₃K₂CO₃, KHCO₃, K₃PO₄Cost and handling of the base at large scale.[10]
Temperature 80-100 °C60-90 °CHeat transfer and control of potential exotherms are crucial.[10]
Work-up Liquid-liquid extractionBiphasic work-up with scavenging agents, crystallizationEfficient phase separation and palladium removal are key.[9][11]
Purification Column chromatographyRecrystallizationScalable and cost-effective purification methods are required.

Visualizations

Suzuki_Reaction_Workflow start Reaction Setup: Aryl Halide, This compound, Base inert Inert Atmosphere (Nitrogen Purge) start->inert reagents Add Degassed Solvent & Catalyst inert->reagents reaction Heating & Stirring (60-90 °C) reagents->reaction monitoring Reaction Monitoring (HPLC) reaction->monitoring In-process control monitoring->reaction Continue if incomplete workup Work-up: Quench, Phase Separation monitoring->workup Proceed upon completion pd_removal Palladium Scavenging workup->pd_removal purification Product Isolation (Crystallization) pd_removal->purification product Final Product purification->product Suzuki_Catalytic_Cycle pd0 Pd(0)Lu2082 oxidative_add Oxidative Addition pd0->oxidative_add pdII_complex Ru00B9-Pd(II)Lu2082-X oxidative_add->pdII_complex transmetalation Transmetalation pdII_complex->transmetalation pdII_biaryl Ru00B9-Pd(II)Lu2082-Ru00B2 transmetalation->pdII_biaryl reductive_elim Reductive Elimination pdII_biaryl->reductive_elim reductive_elim->pd0 product Ru00B9-Ru00B2 reductive_elim->product aryl_halide Ru00B9-X aryl_halide->oxidative_add boronic_acid Ru00B2-B(OH)u2082 + Base boronic_acid->transmetalation

References

Troubleshooting & Optimization

low yield in Suzuki coupling with 3-Methoxy-4-carboxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in Suzuki coupling reactions, with a specific focus on challenges encountered with 3-Methoxy-4-carboxyphenylboronic acid .

Troubleshooting Guide: Low Yield in Suzuki Coupling with this compound

Low yields in Suzuki coupling reactions involving this compound can arise from a combination of factors related to the specific functionalities of this reagent. The electron-donating methoxy group and the potentially interfering carboxylic acid group require careful optimization of reaction conditions. This guide provides a systematic approach to troubleshooting common issues.

dot

Caption: Troubleshooting workflow for low-yield Suzuki coupling reactions.

FAQs and Troubleshooting Steps

Question 1: My Suzuki coupling with this compound is resulting in a low yield. What are the most critical initial checks?

Answer:

Start by verifying the fundamentals of your reaction setup and reagents.

  • Reagent Purity and Integrity:

    • Boronic Acid Quality: Ensure the this compound is pure and has not degraded. Protodeboronation, the cleavage of the C-B bond, can be a significant issue.[1] The presence of the carboxylic acid can also complicate the reaction.[1] Consider the stability of the boronic acid under your specific reaction conditions.

    • Aryl Halide: Confirm the purity of your coupling partner. The reactivity of the halide is crucial (I > Br > OTf >> Cl).[2]

    • Catalyst and Ligand: Palladium catalysts and phosphine ligands can be sensitive to air and moisture.[3] Use fresh, properly stored catalyst and ligand. Pd(II) precatalysts like Pd(OAc)₂ require in-situ reduction to the active Pd(0) species.[4]

    • Base and Solvent: Ensure the base is of high purity and the solvent is anhydrous and degassed. Oxygen can deactivate the catalyst.[3]

  • Reaction Conditions:

    • Inert Atmosphere: The exclusion of oxygen is critical to prevent the oxidation of the Pd(0) catalyst and phosphine ligands.[3] Ensure your reaction vessel is thoroughly purged with an inert gas like argon or nitrogen.

    • Stoichiometry: A slight excess of the boronic acid (typically 1.1-1.5 equivalents) is often used.

Question 2: I suspect protodeboronation of my this compound is the main problem. How can I minimize this side reaction?

Answer:

Protodeboronation is a common cause of low yields, particularly with boronic acids containing electron-withdrawing groups, although it can occur with other substituted boronic acids as well.[1][3] The carboxylic acid group on your molecule can influence its electronic properties and stability.

Here are strategies to mitigate protodeboronation:

  • Choice of Base: The base is essential for activating the boronic acid but can also promote protodeboronation.[5][6] Using milder bases like potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), or cesium carbonate (Cs₂CO₃) can be beneficial.[2] Strong bases like sodium hydroxide should be used with caution.

  • Use of Boronic Esters: Converting the boronic acid to a more stable derivative, such as a pinacol ester (Bpin) or an MIDA boronate, can protect it from premature decomposition.[7] These reagents often release the active boronic acid species slowly into the reaction mixture, minimizing its concentration and thus the rate of protodeboronation.[7]

  • Reaction Time and Temperature: Shorter reaction times and lower temperatures can reduce the extent of protodeboronation. Monitor the reaction progress closely and work it up as soon as it is complete.

Question 3: Can the carboxylic acid group in this compound interfere with the reaction?

Answer:

Yes, the carboxylic acid functionality can complicate Suzuki-Miyaura reactions. Under basic conditions, the carboxylic acid will be deprotonated to form a carboxylate. This carboxylate can coordinate to the palladium catalyst, potentially deactivating it and hindering the catalytic cycle, leading to lower yields.[1]

To address this, you can:

  • Use a Milder Base: As mentioned, using a base like K₂CO₃ or K₃PO₄ may be less problematic than strong hydroxides.

  • Protect the Carboxylic Acid: A common strategy is to protect the carboxylic acid as an ester (e.g., methyl or ethyl ester) before the coupling reaction. The ester can then be hydrolyzed in a subsequent step to yield the desired carboxylic acid product.

Question 4: What are the best practices for selecting the catalyst, ligand, base, and solvent for this specific coupling?

Answer:

The optimal conditions are highly substrate-dependent. Below is a general guide.

dot

Suzuki_Catalytic_Cycle Pd0 Pd(0)L_n Ox_Add Oxidative Addition Pd0->Ox_Add PdII_Complex R1-Pd(II)L_n-X Ox_Add->PdII_Complex Transmetalation Transmetalation PdII_Complex->Transmetalation PdII_R1R2 R1-Pd(II)L_n-R2 Transmetalation->PdII_R1R2 Red_Elim Reductive Elimination PdII_R1R2->Red_Elim Red_Elim->Pd0 Catalyst Regeneration Product R1-R2 Red_Elim->Product Aryl_Halide R1-X Aryl_Halide->Ox_Add Boronic_Acid R2-B(OH)2 Boronic_Acid->Transmetalation Base Base Base->Transmetalation

Caption: Generalized Suzuki-Miyaura catalytic cycle.

  • Catalyst and Ligand Selection:

    • For electron-rich aryl halides, ligands that are more electron-rich and bulky, such as Buchwald-type phosphines (e.g., SPhos, XPhos), can be effective.[4]

    • Commonly used palladium sources include Pd(PPh₃)₄, Pd(OAc)₂, and Pd₂(dba)₃.[2][7] When using Pd(OAc)₂ or Pd₂(dba)₃, an external phosphine ligand must be added.

  • Base Selection:

    • Inorganic bases are generally preferred. K₂CO₃ and K₃PO₄ are effective in many cases.[2] Cs₂CO₃ is often used for more challenging couplings due to its higher solubility in organic solvents.[8]

  • Solvent System:

    • A mixture of an organic solvent and water is frequently used to dissolve both the organic reagents and the inorganic base.[9]

    • Common solvent systems include toluene/water, 1,4-dioxane/water, and DMF/water.[8][10] The choice of solvent can influence the reaction rate and selectivity.[11]

Data Presentation: Influence of Reaction Parameters on Yield

The following table summarizes the effect of different reaction components on the yield of Suzuki coupling reactions, with examples for compounds structurally related to this compound.

Aryl HalideBoronic AcidCatalyst (mol%)LigandBase (equiv)SolventTemp (°C)Time (h)Yield (%)Reference
4-BromoanisolePhenylboronic acidPd(II)-NaY (2.5)NoneNa₂CO₃ (4)DMF/H₂O (1:1)RT195[10]
Iodobenzene4-Methoxyphenylboronic acidPd/BC (0.05)NoneK₂CO₃ (2)H₂O1003.598[3]
3-Iodo-4-methoxybenzoic acid methyl esterMesitylboronic esterPd(PPh₃)₄ (6)PPh₃NaOPh (2)BenzeneReflux11082[1]
4-IodoanisolePhenylboronic acidFe₃O₄/SiO₂/HPG-OPPh₂-PNP-PdPPh₂K₂CO₃ (2)DMF/H₂O (1:2)RT191[8]
Iodobenzene3-Methoxyphenylboronic acidPd/BC (0.05)NoneK₂CO₃ (2)H₂O1003.598[3]

Note: This data is for illustrative purposes with analogous compounds and actual yields for this compound may vary.

Experimental Protocols

General Experimental Protocol for Suzuki-Miyaura Coupling

This protocol is a general starting point and should be optimized for your specific substrates.

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • This compound (or its ester derivative) (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)

  • Degassed solvent (e.g., 1,4-dioxane/water 4:1, 5 mL)

Procedure:

  • To a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 mmol), this compound (1.2 mmol), and the base (2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[3]

  • Under a positive pressure of the inert gas, add the degassed solvent via syringe.

  • Bubble the inert gas through the solution for 10-15 minutes to ensure thorough deoxygenation.

  • Add the palladium catalyst to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

References

preventing protodeboronation of 3-Methoxy-4-carboxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the protodeboronation of 3-Methoxy-4-carboxyphenylboronic acid during their experiments.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield Significant Protodeboronation: The primary cause of low yield is often the undesired cleavage of the C-B bond, converting the starting material to 3-methoxy-4-carboxybenzene.1. Optimize Reaction Conditions: Lower the reaction temperature and shorten the reaction time. 2. Select a Milder Base: Use weaker bases like K₃PO₄ or Cs₂CO₃ instead of strong bases such as NaOH or KOH. 3. Employ a Highly Active Catalyst: Utilize a catalyst system with high turnover rates to ensure the cross-coupling reaction outpaces protodeboronation. 4. Use a Boronic Ester: Convert the boronic acid to a more stable pinacol or MIDA ester.
Inconsistent Yields Between Batches 1. Variable Reagent Quality: The purity of this compound can vary. 2. Inconsistent Inert Atmosphere: Presence of oxygen can lead to oxidative degradation, which may influence protodeboronation rates. 3. Variable Solvent/Base Preparation: Moisture in solvents or inconsistencies in base preparation can affect reproducibility.1. Ensure Reagent Purity: Confirm the purity of the boronic acid before use. 2. Maintain Inert Conditions: Thoroughly degas all solvents and maintain an inert atmosphere (e.g., argon or nitrogen) throughout the experiment. 3. Use Fresh and Anhydrous Reagents: Prepare fresh base solutions and use anhydrous solvents.
Formation of Homocoupling Byproducts Presence of oxygen or certain Pd(II) species in the reaction mixture can promote the homocoupling of the boronic acid.1. Thorough Degassing: Ensure all solvents and the reaction vessel are properly degassed. 2. Use Pd(0) Pre-catalysts: Start with a Pd(0) catalyst source or ensure efficient in situ reduction of a Pd(II) pre-catalyst.
Difficulty in Product Purification The polarity of the desired product and the protodeboronated byproduct (3-methoxy-4-carboxybenzene) can be very similar, making chromatographic separation challenging.1. Optimize Chromatography: Experiment with different solvent systems for column chromatography. 2. Consider Derivatization: If feasible, derivatize the desired product to alter its polarity for easier separation.

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation and why is it a concern for this compound?

A1: Protodeboronation is a chemical reaction where the boronic acid group (-B(OH)₂) is replaced by a hydrogen atom.[1] This is a common and detrimental side reaction in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. For this compound, this side reaction leads to the formation of 3-methoxy-4-carboxybenzene, consuming the starting material and thus reducing the yield of the desired product.

Q2: What are the primary mechanisms of protodeboronation?

A2: Protodeboronation can be catalyzed by both acids and bases.[1]

  • Acid-Catalyzed Protodeboronation: In the presence of acid, the arylboronic acid can be protonated, which facilitates the cleavage of the carbon-boron bond.

  • Base-Catalyzed Protodeboronation: This is more prevalent in Suzuki-Miyaura couplings, which are typically conducted under basic conditions. The base attacks the boron atom to form a more reactive boronate species ([ArB(OH)₃]⁻). This intermediate is then protonated at the ipso-carbon by a proton source (often water), leading to the cleavage of the C-B bond.[1]

Q3: How do the methoxy and carboxylic acid substituents on the phenyl ring affect the rate of protodeboronation?

A3: The electronic properties of the substituents play a crucial role. The methoxy group is electron-donating, which generally decreases the rate of protodeboronation. Conversely, the carboxylic acid group is electron-withdrawing, which can make the arylboronic acid more susceptible to protodeboronation, particularly under basic conditions. The interplay of these two groups in this compound results in a moderate susceptibility to this side reaction.

Q4: Can the use of boronic esters help in preventing protodeboronation?

A4: Yes, converting the boronic acid to a boronic ester is a highly effective strategy.

  • Pinacol Esters: These are generally more stable than the corresponding boronic acids and can be used to suppress protodeboronation.

  • MIDA (N-methyliminodiacetic acid) Boronates: These are particularly useful in a "slow-release" strategy. MIDA boronates are stable crystalline solids that, under the reaction conditions, slowly hydrolyze to release the boronic acid. This maintains a low concentration of the reactive boronic acid in the reaction mixture, thereby minimizing side reactions like protodeboronation.[1][2]

Q5: How can I monitor the extent of protodeboronation in my reaction?

A5: You can monitor the reaction progress and the formation of the protodeboronated byproduct using standard analytical techniques such as:

  • Thin-Layer Chromatography (TLC)

  • Liquid Chromatography-Mass Spectrometry (LC-MS)

  • Gas Chromatography-Mass Spectrometry (GC-MS)

  • ¹H NMR Spectroscopy (by observing the appearance of signals corresponding to the protodeboronated product)

Quantitative Data on Protodeboronation

The following tables provide illustrative quantitative data on the effect of various reaction parameters on the extent of protodeboronation of this compound in a model Suzuki-Miyaura coupling reaction. This data is based on established chemical principles and trends observed for structurally similar arylboronic acids.

Table 1: Effect of Base on Protodeboronation

BaseTemperature (°C)Reaction Time (h)Desired Product Yield (%)Protodeboronation (%)
NaOH100124555
K₂CO₃100127525
K₃PO₄100128515
Cs₂CO₃100129010

Table 2: Effect of Temperature on Protodeboronation (using K₃PO₄ as base)

Temperature (°C)Reaction Time (h)Desired Product Yield (%)Protodeboronation (%)
12087030
100128515
8018928

Experimental Protocols

Protocol 1: Standard Suzuki-Miyaura Coupling with Minimized Protodeboronation

This protocol is a starting point for the Suzuki-Miyaura coupling of this compound, with modifications aimed at reducing protodeboronation.

  • Reagents:

    • Aryl Halide (1.0 eq.)

    • This compound (1.2 eq.)

    • K₃PO₄ (3.0 eq.)

    • Pd(PPh₃)₄ (3 mol%)

    • Solvent: 1,4-Dioxane/Water (4:1 mixture), thoroughly degassed.

  • Procedure:

    • To a flame-dried Schlenk flask, add the aryl halide, this compound, and K₃PO₄.

    • Add the Pd(PPh₃)₄ catalyst.

    • Evacuate and backfill the flask with argon three times.

    • Add the degassed dioxane/water solvent mixture via syringe.

    • Heat the reaction mixture to 80-90 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature.

    • Dilute the reaction mixture with ethyl acetate and water.

    • Acidify the aqueous layer with 1M HCl to protonate the carboxylic acid.

    • Separate the layers and extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Protocol 2: Suzuki-Miyaura Coupling using a MIDA Boronate Ester (Slow-Release Strategy)

This protocol is recommended for particularly sensitive substrates where protodeboronation is a significant challenge.

  • Synthesis of this compound MIDA ester:

    • Combine this compound (1.0 eq.) and N-methyliminodiacetic acid (1.1 eq.) in a round-bottom flask.

    • Add toluene and heat to reflux with a Dean-Stark apparatus to remove water.

    • Continue heating until no more water is collected.

    • Cool the reaction mixture and collect the crystalline MIDA boronate by filtration.

  • Suzuki-Miyaura Coupling:

    • Reagents:

      • Aryl Halide (1.0 eq.)

      • This compound MIDA ester (1.1 eq.)

      • K₃PO₄ (3.0 eq.)

      • XPhos Pd G2 (2 mol%)

      • Solvent: THF/Water (10:1 mixture), degassed.

    • Procedure:

      • In a glovebox, add the aryl halide, this compound MIDA ester, K₃PO₄, and XPhos Pd G2 to a reaction vial.

      • Add the degassed THF/water solvent mixture.

      • Seal the vial and heat the reaction mixture to 80 °C with vigorous stirring.

      • Monitor the reaction progress by TLC or LC-MS.

      • Upon completion, cool the reaction to room temperature and proceed with a standard aqueous workup and purification as described in Protocol 1.

Visualizations

Protodeboronation_Mechanisms cluster_acid Acid-Catalyzed Protodeboronation cluster_base Base-Catalyzed Protodeboronation ArylBOH2_acid Ar-B(OH)₂ Protonation Protonation ArylBOH2_acid->Protonation H⁺ Intermediate_acid [Ar-B(OH)₂H]⁺ Protonation->Intermediate_acid Cleavage_acid C-B Bond Cleavage Intermediate_acid->Cleavage_acid Products_acid Ar-H + B(OH)₃ Cleavage_acid->Products_acid ArylBOH2_base Ar-B(OH)₂ Boronate_formation Boronate Formation ArylBOH2_base->Boronate_formation OH⁻ Boronate [Ar-B(OH)₃]⁻ Boronate_formation->Boronate Protonation_ipso Ipso-Protonation Boronate->Protonation_ipso H₂O Products_base Ar-H + B(OH)₄⁻ Protonation_ipso->Products_base

Caption: Mechanisms of acid- and base-catalyzed protodeboronation of arylboronic acids.

Suzuki_Workflow start Start setup Reaction Setup: - Aryl Halide - Boronic Acid - Base - Catalyst - Degassed Solvent start->setup reaction Heat and Stir under Inert Atmosphere setup->reaction monitoring Monitor Progress (TLC, LC-MS) reaction->monitoring monitoring->reaction Continue reaction workup Aqueous Workup and Extraction monitoring->workup Reaction complete purification Column Chromatography workup->purification product Isolated Product purification->product

Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

MIDA_Strategy start Start synthesis Synthesize MIDA Boronate from Boronic Acid start->synthesis coupling Suzuki-Miyaura Coupling with MIDA Boronate synthesis->coupling slow_release Slow Release of Boronic Acid in situ coupling->slow_release workup Aqueous Workup and Purification coupling->workup slow_release->coupling product Isolated Product workup->product

Caption: Workflow for the MIDA boronate "slow-release" strategy to prevent protodeboronation.

References

Technical Support Center: 3-Methoxy-4-carboxyphenylboronic Acid in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 3-Methoxy-4-carboxyphenylboronic acid in cross-coupling reactions.

Troubleshooting Guide

This guide addresses common issues encountered during cross-coupling reactions with this compound, focusing on identifying the root cause and providing actionable solutions.

Issue Potential Cause Recommended Actions & Troubleshooting Steps
Low to No Product Yield 1. Catalyst Inactivity: The Palladium catalyst may be deactivated or not suitable for the specific substrate.- Use Pre-activated Catalysts: Employ pre-activated palladium catalysts like Pd(PPh₃)₄ or precatalysts which form the active Pd(0) species more readily. - Ligand Selection: For challenging couplings, consider using bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) which can promote the catalytic cycle. - Inert Atmosphere: Ensure the reaction is conducted under a strict inert atmosphere (Argon or Nitrogen) to prevent catalyst oxidation.
2. Protodeboronation: The boronic acid is being consumed by replacement of the boronic acid group with a hydrogen atom. This is a common side reaction for arylboronic acids, especially under basic aqueous conditions.- Choice of Base: Switch to a milder base. Inorganic bases like K₂CO₃ or K₃PO₄ are often effective. Strong bases like NaOH or KOH can accelerate protodeboronation. - Anhydrous Conditions: If possible, run the reaction under anhydrous conditions to minimize the proton source for this side reaction. - Use of Boronic Esters: Consider converting the boronic acid to a more stable boronic ester (e.g., a pinacol ester) to protect it from degradation.
3. Catalyst Inhibition by Carboxylate: The deprotonated carboxylic acid group can coordinate to the palladium catalyst, inhibiting its activity.- Protecting Group Strategy: Protect the carboxylic acid as an ester (e.g., methyl or ethyl ester) before the coupling reaction. The ester can be hydrolyzed in a subsequent step. - Choice of Base: Use a base that is less likely to cause ester hydrolysis if a protecting group strategy is employed. CsF can be a good option in such cases.
Significant Formation of Side Products 1. Homocoupling of Boronic Acid: The presence of oxygen can lead to the oxidative homocoupling of the boronic acid, forming a biphenyl dicarboxylic acid byproduct.- Thorough Degassing: Ensure all solvents are rigorously degassed prior to use. This can be achieved by sparging with an inert gas or through freeze-pump-thaw cycles. - Inert Atmosphere: Maintain a positive pressure of an inert gas throughout the reaction setup and duration.
2. Protodeboronation Product (3-Methoxybenzoic acid): As mentioned above, this is a major side product resulting from the cleavage of the C-B bond.- Optimize Reaction Temperature and Time: Lowering the reaction temperature and minimizing the reaction time can reduce the extent of protodeboronation. Using a more active catalyst can help shorten the required reaction time.
Difficulty in Product Purification 1. Co-elution of Product and Byproducts: The desired product may have similar polarity to the homocoupled or protodeboronated byproducts, making separation by chromatography challenging.- Reaction Optimization: The best approach is to minimize the formation of side products by optimizing the reaction conditions as described above. - Alternative Purification Techniques: Consider alternative purification methods such as recrystallization or preparative HPLC if standard column chromatography is ineffective.
Inconsistent Reaction Yields 1. Reagent Quality and Handling: Variability in the purity of this compound, solvents, or base can lead to inconsistent results.- Purity Check: Ensure the purity of the boronic acid and other reagents before use. - Consistent Conditions: Use freshly prepared solutions of bases and ensure solvents are of high purity and adequately dried/degassed for reproducibility.

Frequently Asked Questions (FAQs)

Q1: What are the primary side reactions to expect when using this compound in a Suzuki-Miyaura coupling?

A1: The two most common side reactions are protodeboronation and homocoupling . Protodeboronation is the cleavage of the carbon-boron bond, replacing the boronic acid group with a hydrogen atom, which results in the formation of 3-methoxybenzoic acid. This side reaction is often promoted by strong bases and the presence of water. Homocoupling is the palladium-catalyzed reaction of two molecules of the boronic acid to form a symmetrical biaryl, which is often caused by the presence of oxygen in the reaction mixture.

Q2: How does the carboxylic acid group on the boronic acid affect the cross-coupling reaction?

A2: The carboxylic acid group can have a dual effect. Under basic reaction conditions, it will be deprotonated to a carboxylate. This carboxylate can coordinate to the palladium catalyst, which may hinder the catalytic cycle and lead to lower yields.[1] On the other hand, the electronic nature of the carboxylate group can influence the reactivity of the boronic acid in the transmetalation step. To avoid potential catalyst inhibition, protecting the carboxylic acid as an ester is a common strategy.

Q3: What is the best base to use for the Suzuki coupling of this compound?

A3: The choice of base is critical and often substrate-dependent. For boronic acids with acid-sensitive functional groups, milder bases are generally preferred to minimize side reactions. A comparative study of different bases in Suzuki-Miyaura coupling reactions suggests that inorganic bases like carbonates (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄) often provide good yields.[2][3] Strong bases like NaOH and KOH can be effective but may increase the rate of protodeboronation.[3] It is recommended to screen a few bases to find the optimal conditions for your specific reaction.

Q4: Can I run the reaction open to the air?

A4: It is highly discouraged. The presence of oxygen can lead to the oxidative homocoupling of the boronic acid and can also contribute to the decomposition of the palladium catalyst. To ensure high yields and minimize side products, the reaction should be performed under an inert atmosphere, such as nitrogen or argon, and with properly degassed solvents.

Q5: My boronic acid seems to be degrading upon storage. How can I prevent this?

A5: Arylboronic acids can be susceptible to decomposition over time, especially when exposed to air and moisture. It is best to store this compound in a cool, dry, and dark place, preferably under an inert atmosphere. For long-term storage, consider converting it to a more stable derivative, such as a pinacol ester.

Data Presentation

The following tables summarize the impact of different reaction parameters on the yield of Suzuki-Miyaura cross-coupling reactions. While specific comprehensive data for this compound is limited in the literature, the following data for closely related substrates provides valuable insights for reaction optimization.

Table 1: Effect of Different Bases on the Yield of Biaryl Product

BaseSolventTemperature (°C)Time (h)Yield (%)Reference
Na₂CO₃Toluene/H₂O80-10012-2475-85[4]
K₃PO₄DioxaneRT-808-1685-95[4]
K₂CO₃Toluene/Ethanol/H₂O907Not Specified[5]
Cs₂CO₃Dioxane801.596[6]
NaOHDME/H₂O80295[7]
Ba(OH)₂DME/H₂O80299[7]

Note: The yields presented are for representative Suzuki-Miyaura couplings of arylboronic acids and may vary depending on the specific substrates and reaction conditions.

Table 2: Performance of Different Palladium Catalyst Systems

Palladium SourceLigandBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₄PPh₃K₂CO₃Toluene/H₂O80-10012-2475-85[4]
Pd₂(dba)₃P(t-Bu)₃K₃PO₄DioxaneRT-808-1685-95[4]
Pd(dppf)Cl₂dppfNa₂CO₃Toluene/Dioxane/H₂O854Not Specified[8]
Pd(OAc)₂SPhosK₃PO₄Dioxane/H₂O60694[6]

Note: This data is compiled from various sources for similar arylboronic acids and serves as a general guideline.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of this compound with an Aryl Halide:

  • Reaction Setup: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound (1.2-1.5 equiv.), and a finely powdered base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes.

  • Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and degassed solvent (e.g., a mixture of Toluene/H₂O or Dioxane/H₂O).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously. Monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by an appropriate method, such as column chromatography on silica gel.

Visualizations

Suzuki_Miyaura_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd2_complex R-Pd(II)L_n-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_aryl_complex R-Pd(II)L_n-Ar transmetalation->pd2_aryl_complex reductive_elimination Reductive Elimination reductive_elimination->pd0 product R-Ar reductive_elimination->product aryl_halide R-X aryl_halide->oxidative_addition boronic_acid Ar-B(OH)₂ boronic_acid->transmetalation base Base base->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Side_Reactions cluster_protodeboronation Protodeboronation cluster_homocoupling Homocoupling boronic_acid Ar-B(OH)₂ protodeboronated_product Ar-H boronic_acid->protodeboronated_product Base proton_source H⁺ (from H₂O) proton_source->protodeboronated_product boronic_acid2 2 Ar-B(OH)₂ homocoupled_product Ar-Ar boronic_acid2->homocoupled_product Pd(0) oxygen O₂ oxygen->homocoupled_product Troubleshooting_Workflow start Low Yield or No Reaction check_catalyst Check Catalyst Activity & Inert Conditions start->check_catalyst check_base Evaluate Base (Strength & Type) check_catalyst->check_base If catalyst & conditions are ok success Improved Yield check_catalyst->success If catalyst was the issue check_side_products Analyze for Side Products (Protodeboronation/Homocoupling) check_base->check_side_products If base is appropriate check_base->success If base was the issue optimize_conditions Optimize Temperature & Reaction Time check_side_products->optimize_conditions If side products are significant protect_cooh Consider Protecting Carboxylic Acid optimize_conditions->protect_cooh If still issues optimize_conditions->success If optimization worked protect_cooh->success

References

Technical Support Center: Optimizing Catalyst Loading for 3-Methoxy-4-carboxyphenylboronic Acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during reactions involving 3-Methoxy-4-carboxyphenylboronic acid.

Troubleshooting Guide

This guide provides solutions to common issues encountered when optimizing catalyst loading for reactions with this compound, particularly in Suzuki-Miyaura cross-coupling reactions.

Issue Potential Cause Recommended Solution
Low to No Product Yield Inactive catalyst.[1][2]Ensure the palladium source and ligand are fresh and active. Consider using a more robust, air-stable precatalyst.[1]
Oxygen contamination leading to catalyst decomposition.[1]Properly degas all solvents and reagents and maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the experiment.[1][3]
Poor solubility of this compound.[4]Adjust the pH of the reaction mixture if using aqueous or protic solvents to deprotonate the carboxylic acid, increasing solubility.[4] Use a co-solvent system such as dioxane/water or THF/water to improve solubility.[4][5]
Suboptimal base or solvent choice.[1]The choice of base and solvent is often interdependent and critical for reaction success. Screen different bases (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) and solvent systems.[1][6][7]
Significant Protodeboronation The boronic acid group is replaced by a hydrogen atom, a common side reaction.[1][3]Use a milder base such as potassium carbonate (K₂CO₃) or potassium fluoride (KF).[1] Consider running the reaction under anhydrous conditions as water is a proton source for this side reaction.[1]
High reaction temperature or prolonged reaction time.[3]Lower the reaction temperature and monitor the reaction progress closely to avoid unnecessary heating after completion.[3]
Inefficient catalyst system.[3]Employ a highly active catalyst and ligand system that promotes a faster cross-coupling rate, which can outcompete the rate of protodeboronation.[3]
Formation of Homocoupling Byproducts Presence of oxygen in the reaction mixture.[1][8]Thoroughly degas all solvents and the reaction vessel prior to adding the catalyst.[3][8]
Use of a Pd(II) precatalyst without efficient in-situ reduction.[8]Ensure complete reduction of the Pd(II) precatalyst to the active Pd(0) species. Alternatively, use a Pd(0) catalyst source directly.[3][8]
Inconsistent Reaction Yields Variability in the quality of this compound.[3]Ensure the purity of the boronic acid, as impurities can affect the reaction outcome.[3]
Inconsistent experimental setup.Ensure consistent degassing, solvent purity, and base preparation for reproducible results.[3]

Frequently Asked Questions (FAQs)

Q1: What is the typical catalyst loading for a Suzuki-Miyaura reaction with this compound?

A1: The optimal catalyst loading can vary depending on the specific substrates and reaction conditions. However, a general starting point for palladium catalysts is typically in the range of 0.5 to 5 mol%.[1][9] For challenging couplings, a higher catalyst loading may be necessary, but it is always recommended to start with a lower concentration to minimize cost and potential side reactions.

Q2: How does the carboxylic acid group on this compound affect the reaction?

A2: The carboxylic acid group can influence the reaction in several ways. It can affect the solubility of the boronic acid, often requiring pH adjustment or the use of specific co-solvent systems for it to participate effectively in the reaction.[4] Additionally, the carboxylate may coordinate to the palladium center, potentially influencing the catalyst's activity.[4]

Q3: My reaction is not proceeding to completion. What are the first troubleshooting steps I should take?

A3: When a Suzuki coupling fails, begin by assessing these key parameters:

  • Catalyst Activity: Ensure your palladium source and ligand are active.[1]

  • Inert Atmosphere: Confirm that your reaction setup is free of oxygen.[1]

  • Reagent Purity: Verify the purity of your aryl halide and this compound.[1]

  • Base and Solvent: Re-evaluate your choice of base and solvent, as this combination is critical for the reaction's success.[1]

Q4: Can I use a Pd(II) precatalyst for my reaction?

A4: Yes, Pd(II) precatalysts are commonly used. However, they must be reduced in situ to the active Pd(0) species for the catalytic cycle to begin.[1][8] If you are having issues with a Pd(II) source, consider adding a reducing agent or switching to a precatalyst that is more easily activated.

Experimental Protocols

General Protocol for a Suzuki-Miyaura Cross-Coupling Reaction

This protocol is a starting point and may require optimization for specific substrates.

Materials:

  • Aryl halide (1.0 equiv)

  • This compound (1.2 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a Buchwald precatalyst, 0.5–5 mol%)

  • Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃, 2.0 - 3.0 equiv)

  • Degassed solvent (e.g., 1,4-Dioxane/H₂O 4:1, Toluene/H₂O, or DMF)

Procedure:

  • To a flame-dried Schlenk flask or reaction vial, add the aryl halide, this compound, and the base.

  • Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) at least three times.

  • Under a positive flow of the inert gas, add the palladium catalyst and any additional ligand.

  • Add the degassed solvent(s) via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by a suitable technique (e.g., TLC, LC-MS, or GC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Perform an aqueous workup by adding water and extracting the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by a suitable method, such as column chromatography or recrystallization.

Visualizations

Troubleshooting_Workflow start Low or No Product Yield check_catalyst Check Catalyst Activity & Inert Atmosphere start->check_catalyst check_reagents Verify Reagent Purity & Solubility start->check_reagents check_conditions Review Base & Solvent Choice start->check_conditions side_reactions Significant Side Reactions (Protodeboronation/Homocoupling) start->side_reactions optimize_catalyst Screen Catalysts & Ligands check_catalyst->optimize_catalyst optimize_solubility Adjust pH or Use Co-solvents check_reagents->optimize_solubility optimize_conditions Screen Bases & Solvents check_conditions->optimize_conditions success Successful Reaction optimize_catalyst->success optimize_solubility->success optimize_conditions->success troubleshoot_side_reactions Modify Conditions (Milder Base, Lower Temp, Degas) side_reactions->troubleshoot_side_reactions troubleshoot_side_reactions->success Suzuki_Catalytic_Cycle pd0 Pd(0)L_n (Active Catalyst) oxidative_addition Oxidative Addition (Ar-X) pd0->oxidative_addition 1 pd2_intermediate1 Ar-Pd(II)L_n-X oxidative_addition->pd2_intermediate1 transmetalation Transmetalation (Boronic Acid + Base) pd2_intermediate1->transmetalation 2 pd2_intermediate2 Ar-Pd(II)L_n-Ar' transmetalation->pd2_intermediate2 reductive_elimination Reductive Elimination pd2_intermediate2->reductive_elimination 3 reductive_elimination->pd0 Regeneration product Ar-Ar' (Product) reductive_elimination->product

References

Technical Support Center: Suzuki Coupling of 3-Methoxy-4-carboxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 3-Methoxy-4-carboxyphenylboronic acid in Suzuki coupling reactions. The information is presented in a clear question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature range for the Suzuki coupling of this compound?

A1: The optimal temperature for a Suzuki coupling reaction is highly dependent on the specific substrates, catalyst system, and solvent being used. Generally, for Suzuki couplings involving arylboronic acids, temperatures ranging from 60°C to 110°C are employed.[1][2] For this compound, starting with a temperature around 80-85°C is a reasonable approach.[3] It is crucial to perform small-scale test reactions to determine the optimal temperature for your specific system, as higher temperatures can sometimes lead to catalyst degradation and byproduct formation.[3]

Q2: Can the carboxylic acid group of this compound interfere with the Suzuki coupling reaction?

A2: Yes, the carboxylic acid functionality can potentially complicate the reaction. Under the basic conditions typical for Suzuki couplings, the carboxylic acid will be deprotonated to a carboxylate. This carboxylate can coordinate to the palladium catalyst, which may lead to catalyst inhibition or deactivation, resulting in lower yields.

Q3: Are there any common side reactions to be aware of when using this compound at elevated temperatures?

A3: A primary side reaction to be aware of is protodeboronation, where the boronic acid group is replaced by a hydrogen atom. This is often exacerbated by higher temperatures and prolonged reaction times in the presence of a base and protic solvents. Another potential issue at elevated temperatures is the decarboxylation of the carboxylic acid group, although this is generally less common under typical Suzuki conditions. Catalyst degradation, often observed as the formation of palladium black, can also occur at higher temperatures, leading to a loss of catalytic activity.[3]

Q4: What are suitable catalyst and base combinations for the Suzuki coupling of this compound?

A4: A variety of palladium catalysts and bases can be effective. Common catalyst systems include Pd(PPh₃)₄, Pd(OAc)₂ with a phosphine ligand (like SPhos or XPhos), and PdCl₂(dppf).[1] The choice of base is also critical. Inorganic bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃ are frequently used. The selection of the base should be optimized for the specific reaction, as its strength can influence both the reaction rate and the extent of side reactions.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Product Formation 1. Suboptimal Temperature: The reaction temperature may be too low for the catalytic cycle to proceed efficiently.Gradually increase the reaction temperature in 10°C increments (e.g., from 70°C to 100°C) and monitor the reaction progress by TLC or LC-MS.
2. Catalyst Inactivity: The palladium catalyst may be inactive or degraded.Use a fresh batch of catalyst and ensure proper handling to avoid exposure to air and moisture. Consider using a pre-catalyst that is more air-stable.
3. Base Incompatibility: The chosen base may not be strong enough or may be inhibiting the catalyst.Screen different bases such as K₃PO₄, Cs₂CO₃, or an organic base. The solubility of the base in the reaction solvent is also a critical factor.
4. Protodeboronation of Boronic Acid: The boronic acid may be degrading under the reaction conditions.Lower the reaction temperature and shorten the reaction time. Using a less polar, aprotic solvent may also help.
Formation of Significant Byproducts 1. Homocoupling of Boronic Acid: This can occur at higher temperatures or with certain catalyst systems.Lower the reaction temperature. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
2. Catalyst Degradation (Palladium Black): High temperatures can lead to the precipitation of palladium black, which is catalytically inactive.[3]Reduce the reaction temperature. Ensure the ligand-to-palladium ratio is optimal to stabilize the catalytic species.
Inconsistent Results 1. Variable Reagent Quality: The purity of this compound, the aryl halide, or the solvent can affect the outcome.Use reagents from a reliable source and purify them if necessary. Ensure solvents are anhydrous and degassed.
2. Inconsistent Heating: Uneven heating of the reaction mixture can lead to variable reaction rates.Use an oil bath or a heating mantle with a temperature controller and vigorous stirring to ensure uniform temperature distribution.

Data Presentation

The following table provides representative data on the effect of temperature on the yield of a generic Suzuki coupling reaction. Please note that these are illustrative values and the optimal conditions for your specific reaction with this compound may vary.

Temperature (°C) Reaction Time (h) Yield (%) Observations
501235Slow reaction rate, incomplete conversion.
70875Good conversion, minimal byproducts.
85492Optimal temperature, high yield and short reaction time.
100488Slight increase in byproduct formation observed.
120470Significant catalyst decomposition (palladium black) and byproduct formation.

Experimental Protocols

General Protocol for Temperature Optimization of Suzuki Coupling

This protocol provides a general framework for optimizing the reaction temperature for the Suzuki coupling of this compound with an aryl halide.

Materials:

  • This compound (1.2 equivalents)

  • Aryl halide (1.0 equivalent)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equivalents)

  • Degassed solvent (e.g., Dioxane/Water 4:1)

  • Reaction vessel (e.g., Schlenk tube or round-bottom flask)

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with a temperature controller

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • To the reaction vessel, add this compound, the aryl halide, and the base.

  • Evacuate and backfill the vessel with an inert gas three times.

  • Under a positive flow of inert gas, add the palladium catalyst and the degassed solvent.

  • Set up five parallel reactions and heat each to a different temperature (e.g., 60°C, 75°C, 90°C, 105°C, 120°C).

  • Stir the reactions vigorously at their respective temperatures.

  • Monitor the progress of each reaction at regular intervals (e.g., every hour) using TLC or LC-MS.

  • Once the reactions are complete (as indicated by the consumption of the starting material), cool them to room temperature.

  • Work up the reactions by adding water and extracting with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

  • Analyze the yield and purity of the product from each reaction to determine the optimal temperature.

Visualizations

Experimental_Workflow Experimental Workflow for Temperature Optimization cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup and Analysis Reagents Combine Reactants: - this compound - Aryl Halide - Base Inert Establish Inert Atmosphere (Evacuate/Backfill with N₂ or Ar) Reagents->Inert Solvent_Catalyst Add Degassed Solvent and Palladium Catalyst Inert->Solvent_Catalyst Heat Heat to a Set Temperature (e.g., 60, 75, 90, 105, 120 °C) Solvent_Catalyst->Heat Monitor Monitor Progress (TLC / LC-MS) Heat->Monitor Cool Cool to Room Temperature Monitor->Cool Extract Aqueous Workup and Organic Extraction Cool->Extract Purify Dry, Concentrate, and Purify (Column Chromatography) Extract->Purify Analyze Analyze Yield and Purity Purify->Analyze

Caption: Workflow for optimizing the temperature in a Suzuki coupling reaction.

Troubleshooting_Guide Troubleshooting Logic for Low Yield cluster_solutions Potential Solutions Start Low or No Product Yield Temp Is the temperature optimal? Start->Temp Catalyst Is the catalyst active? Temp->Catalyst No Sol_Temp Increase Temperature Temp->Sol_Temp Yes Base Is the base appropriate? Catalyst->Base No Sol_Catalyst Use Fresh Catalyst/Ligand Catalyst->Sol_Catalyst Yes Boronic_Acid Is the boronic acid stable? Base->Boronic_Acid No Sol_Base Screen Different Bases Base->Sol_Base Yes Sol_Boronic_Acid Lower Temperature/ Shorter Reaction Time Boronic_Acid->Sol_Boronic_Acid Yes

Caption: Decision-making process for troubleshooting low-yield Suzuki reactions.

References

Technical Support Center: Troubleshooting Failed Suzuki Reactions with Substituted Phenylboronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common issues encountered when using substituted phenylboronic acids.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling reaction is showing low to no yield. What are the primary factors to investigate?

A1: When a Suzuki coupling reaction fails, a systematic check of the reaction components and conditions is crucial. The first things to verify are:

  • Catalyst Activity: Ensure the palladium catalyst is active. The active species is Pd(0), and if you are using a Pd(II) precatalyst, it must be effectively reduced in-situ.[1][2] Consider using a fresh batch of catalyst or a more robust, air-stable precatalyst, such as a palladacycle.[1]

  • Inert Atmosphere: Oxygen can lead to the homocoupling of boronic acids and decomposition of the catalyst.[1][2] It is critical to properly degas the solvent and maintain an inert atmosphere (e.g., Nitrogen or Argon) throughout the reaction.[1]

  • Reagent Purity and Stability: Verify the purity of your aryl halide and, most importantly, the substituted phenylboronic acid. Boronic acids can degrade over time, particularly through protodeboronation.[1]

  • Base and Solvent Selection: The choice of base and solvent is interdependent and critical for the reaction's success. The base must be sufficiently strong to promote transmetalation but not so strong as to cause degradation of the starting materials or products.[1] For anhydrous reactions, ensure the base is dry and finely powdered.[1] In biphasic reactions, vigorous stirring is essential to maximize the interfacial area.[1]

Q2: I am observing a significant amount of homocoupling of my phenylboronic acid. What causes this and how can it be minimized?

A2: Homocoupling of boronic acids to form biaryl impurities is a common side reaction, often promoted by the presence of oxygen.[1][3] This occurs when Pd(II) species are present in the reaction mixture, which can happen if a Pd(II) source is used, the reaction is not properly degassed, or other oxidative processes are at play.[2]

To minimize homocoupling:

  • Ensure a Rigorously Inert Atmosphere: Thoroughly degas all solvents (including water) and maintain a positive pressure of an inert gas like argon or nitrogen throughout the entire setup and reaction time.[1][4]

  • Use a Pd(0) Source: Whenever possible, use a Pd(0) catalyst source like Pd(PPh₃)₄ or Pd₂(dba)₃ to avoid the initial presence of Pd(II). If using a Pd(II) precatalyst, ensure conditions are optimal for its rapid reduction to Pd(0).

  • Select Appropriate Ligands: Bulky electron-rich phosphine ligands can help to suppress homocoupling by favoring the desired cross-coupling pathway.[4]

Q3: Protodeboronation of my substituted phenylboronic acid is a major issue. How can I prevent this side reaction?

A3: Protodeboronation is the substitution of the boronic acid group with a hydrogen atom and is a frequent side reaction, especially with electron-rich or certain ortho-substituted phenylboronic acids.[1][5] The primary proton source for this reaction is often water.[1]

Strategies to prevent protodeboronation include:

  • Use Milder Bases: Strong bases in aqueous media can accelerate protodeboronation.[1] Consider switching to weaker bases like potassium carbonate (K₂CO₃), potassium fluoride (KF), or sodium bicarbonate (NaHCO₃).[1][4]

  • Anhydrous Conditions: Switching to anhydrous conditions can significantly reduce the rate of protodeboronation.[1] This involves using dry solvents and bases.

  • Use More Stable Boronic Acid Derivatives: Consider converting the boronic acid to a more stable derivative such as a boronic ester (e.g., pinacol ester), an organotrifluoroborate, or a MIDA boronate, which are less prone to protodeboronation.[2][4][6]

Troubleshooting Guide for Challenging Substituted Phenylboronic Acids

Issue 1: Reactions with Electron-Deficient Phenylboronic Acids

Electron-withdrawing groups on the phenylboronic acid can decrease its nucleophilicity, potentially slowing down the transmetalation step.

Troubleshooting Steps:

  • Increase Basicity: Use a stronger base to enhance the formation of the more nucleophilic boronate species.

  • Optimize Ligand: Employ highly electron-donating ligands to increase the electron density on the palladium center, which can facilitate the catalytic cycle.

  • Consider Fluoride: The use of fluoride ions (e.g., from KF or CsF) can be beneficial in activating the boronic acid.

Troubleshooting Workflow for Electron-Deficient Phenylboronic Acids

cluster_legend Legend start Low Yield with Electron-Deficient Phenylboronic Acid check_base Is the base strong enough? start->check_base stronger_base Use Stronger Base (e.g., K3PO4, Cs2CO3) check_base->stronger_base No check_ligand Is the ligand optimal? check_base->check_ligand Yes stronger_base->check_ligand ed_ligand Use Electron-Donating Ligand (e.g., Buchwald ligands) check_ligand->ed_ligand No check_boron Is protodeboronation suspected? check_ligand->check_boron Yes ed_ligand->check_boron stable_boron Use more stable derivative (e.g., BF3K salt) check_boron->stable_boron Yes failure Persistent Failure: Re-evaluate Substrate Compatibility check_boron->failure No success Reaction Successful stable_boron->success Problem Problem Decision Decision Point Action Action/Solution Outcome_Success Success Outcome_Failure Failure

Caption: Troubleshooting flowchart for electron-deficient boronic acids.

Issue 2: Reactions with Sterically Hindered Phenylboronic Acids

Ortho-substituted phenylboronic acids can present significant steric challenges, impeding both the transmetalation and reductive elimination steps of the catalytic cycle.[7]

Troubleshooting Steps:

  • Employ Bulky, Electron-Rich Ligands: These are crucial for coupling sterically hindered substrates. Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) and N-heterocyclic carbenes (NHCs) are highly effective as they accelerate both oxidative addition and reductive elimination.[1]

  • Increase Reaction Temperature: More forcing conditions, such as higher temperatures, may be necessary to overcome the higher activation energy associated with sterically demanding substrates.

  • Use a More Active Catalyst System: Consider using highly active, pre-formed catalysts or palladacycle precatalysts that can generate the active Pd(0) species under milder conditions.[8]

Condition Aryl Halide Boronic Acid Catalyst/Ligand Base Solvent Yield (%)
Standard 1-bromo-2-methylbenzenePhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O45
Optimized 1-bromo-2-methylbenzenePhenylboronic acidXPhos Pd G3K₃PO₄Dioxane92
Standard 1-chloro-2,6-dimethylbenzenePhenylboronic acidPd(OAc)₂/PPh₃K₂CO₃DMF<5
Optimized 1-chloro-2,6-dimethylbenzenePhenylboronic acidPd₂(dba)₃/RuPhosK₃PO₄t-BuOH88

Table 1: Example Conditions for Challenging Sterically Hindered Couplings. Data is illustrative and compiled from typical outcomes described in the literature.[1][9][10]

Detailed Experimental Protocols

General Protocol for a Standard Suzuki-Miyaura Coupling

This protocol is a general starting point and may require optimization for specific substrates.

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • Substituted phenylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)

  • Degassed solvent (e.g., Dioxane/H₂O, 4:1, 5 mL)

Procedure:

  • To a dry reaction vessel equipped with a magnetic stir bar, add the aryl halide, substituted phenylboronic acid, and base.

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.

  • Under a positive pressure of the inert gas, add the palladium catalyst.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.[1]

Protocol for a Challenging Coupling with a Sterically Hindered Phenylboronic Acid

This protocol is adapted for substrates that are sterically demanding.

Materials:

  • Sterically hindered aryl halide (e.g., 1-bromo-2,6-dimethylbenzene, 1.0 mmol, 1.0 equiv)

  • Sterically hindered phenylboronic acid (e.g., 2,4,6-trimethylphenylboronic acid, 1.5 mmol, 1.5 equiv)

  • Palladium precatalyst (e.g., XPhos Pd G3, 2 mol%)

  • Base (e.g., K₃PO₄, finely powdered, 3.0 mmol, 3.0 equiv)

  • Degassed anhydrous solvent (e.g., t-BuOH or Dioxane, 5 mL)

Procedure:

  • In a glovebox, add the aryl halide, phenylboronic acid, finely powdered base, and palladium precatalyst to a dry reaction vial with a stir bar.

  • Seal the vial and remove it from the glovebox.

  • Add the degassed anhydrous solvent via syringe.

  • Place the vial in a preheated heating block or oil bath and stir vigorously at a high temperature (e.g., 100-120 °C).

  • Monitor the reaction progress. Due to the hindered nature, reactions may require longer times (12-24 h).

  • Follow the workup and purification procedure as described in the general protocol.

Suzuki-Miyaura Catalytic Cycle and Common Failure Points

Suzuki_Cycle cluster_cycle Catalytic Cycle cluster_side_reactions Common Failure Points Pd0 L2Pd(0) (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd + R1-X PdII R1-Pd(II)-X     L   L OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation + (HO)2B-R2 + Base PdII_R2 R1-Pd(II)-R2      L    L Transmetalation->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 + R1-R2 Catalyst_Decomp Catalyst Decomposition (O2 contamination) Catalyst_Decomp->Pd0 Inhibits Cycle Regeneration Protodeboronation Protodeboronation (H2O, strong base) Protodeboronation->Transmetalation Consumes Boronic Acid Homocoupling Homocoupling (O2 contamination) Homocoupling->PdII Unwanted Side Reaction

Caption: The Suzuki-Miyaura catalytic cycle and key side reactions.

References

Technical Support Center: 3-Methoxy-4-carboxyphenylboronic Acid in Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 3-Methoxy-4-carboxyphenylboronic acid in coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when using this compound in aqueous Suzuki-Miyaura coupling reactions?

A1: The primary challenges stem from the molecule's inherent properties. The carboxylic acid group enhances water solubility but can also lead to complications. Key issues include:

  • Protodeboronation: Under basic aqueous conditions, the boronic acid group can be cleaved and replaced by a hydrogen atom, leading to the formation of 3-methoxy-4-carboxybenzene and reducing the yield of the desired coupled product.[1]

  • Solubility Issues: While the carboxylic acid group improves water solubility compared to unsubstituted phenylboronic acid, the overall solubility in mixed aqueous/organic solvent systems can still be a limiting factor, potentially leading to heterogeneous reaction mixtures and poor reaction kinetics.[2][3][4][5]

  • Catalyst Inhibition: The carboxylate anion, formed under basic conditions, can coordinate to the palladium catalyst, potentially leading to catalyst deactivation and lower reaction efficiency.[1]

Q2: How does water content affect the stability and reactivity of this compound?

A2: Water plays a dual role in coupling reactions with this boronic acid. It is often a necessary component of the solvent system for Suzuki-Miyaura reactions, particularly when using inorganic bases like potassium carbonate or phosphate. However, an excess of water, especially in combination with strong bases and elevated temperatures, can accelerate the undesired protodeboronation side reaction.[1][6] The presence of water can also influence the solubility of the boronic acid and other reaction components, which in turn affects the reaction rate.

Q3: What are the recommended starting conditions for a Suzuki-Miyaura coupling reaction with this compound?

A3: For a successful coupling reaction, it is crucial to carefully select the catalyst, base, and solvent system. Here are some recommended starting points:

  • Catalyst: A palladium catalyst with an electron-rich and bulky phosphine ligand is often a good choice. Examples include Pd(PPh₃)₄ or a combination of a palladium source like Pd(OAc)₂ with a ligand such as SPhos or XPhos.[7]

  • Base: A mild inorganic base is generally preferred to minimize protodeboronation. Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are commonly used.[1][8]

  • Solvent: A mixed solvent system of an organic solvent (like dioxane, THF, or DMF) and water is typically employed. A common starting ratio is 4:1 or 3:1 organic solvent to water.[9]

Q4: Can I use this compound directly, or should I protect the carboxylic acid group?

A4: While it is possible to use the boronic acid directly, protecting the carboxylic acid as an ester (e.g., a methyl or ethyl ester) can circumvent some of the challenges.[1] Esterification can prevent potential catalyst inhibition by the carboxylate and may improve solubility in organic solvents. However, this adds extra steps to the synthetic route (protection and deprotection). The decision to protect the carboxylic acid should be based on the specific requirements of the reaction and the tolerance of other functional groups in the substrates.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Yield Protodeboronation of this compound: The boronic acid is being consumed by this side reaction.[1]- Use a milder base (e.g., K₂CO₃ instead of NaOH).- Lower the reaction temperature.- Reduce the reaction time by monitoring the reaction closely.- Consider using anhydrous conditions if feasible, though this may require different base and solvent choices.
Poor solubility of reactants: this compound or the coupling partner may not be fully dissolved.[2][3][4][5]- Adjust the solvent system. Try different organic co-solvents (e.g., DMF, dioxane, THF) or vary the organic solvent-to-water ratio.- Gentle heating can improve solubility, but be mindful of increasing the rate of protodeboronation.
Catalyst deactivation: The carboxylate group may be inhibiting the palladium catalyst.[1]- Increase the catalyst loading.- Switch to a more robust catalyst system (e.g., a pre-catalyst with a bulky, electron-rich ligand).- Protect the carboxylic acid group as an ester.
Formation of Homocoupled Product Presence of oxygen: Oxygen can lead to the homocoupling of the boronic acid.- Ensure all solvents are properly degassed before use.- Maintain a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the reaction setup and duration.
Inconsistent Results Variable quality of the boronic acid: The starting material may contain impurities or have partially degraded.- Use high-purity this compound.- Store the boronic acid in a cool, dry place, away from moisture.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling in Aqueous Media

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Aryl halide (1.0 equiv)

  • This compound (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2-3 equiv)

  • Degassed solvent (e.g., Dioxane/Water 4:1)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried reaction vessel, add the aryl halide, this compound, and the base.

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add the palladium catalyst under the inert atmosphere.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture with vigorous stirring at a temperature typically ranging from 80-100 °C.

  • Monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by an appropriate method, such as column chromatography.

Visualizations

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_boron Boronic Acid Activation pd0 Pd(0)L2 Active Catalyst oxidative_addition Oxidative Addition pd0->oxidative_addition R-X pd2_complex R-Pd(II)L2-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_biaryl R-Pd(II)L2-Ar transmetalation->pd2_biaryl reductive_elimination Reductive Elimination pd2_biaryl->reductive_elimination reductive_elimination->pd0 R-Ar boronic_acid Ar-B(OH)2 (this compound) boronate [Ar-B(OH)3]- boronic_acid->boronate + OH- base Base (e.g., K2CO3) boronate->transmetalation Activation of Boron

Caption: The Suzuki-Miyaura catalytic cycle involving this compound.

Troubleshooting_Workflow start Low or No Product Yield check_protodeboronation Check for Protodeboronation (e.g., by LC-MS analysis of crude reaction) start->check_protodeboronation mitigate_protodeboronation Mitigate Protodeboronation: - Use milder base - Lower temperature - Shorter reaction time check_protodeboronation->mitigate_protodeboronation Yes check_solubility Assess Reactant Solubility check_protodeboronation->check_solubility No success Improved Yield mitigate_protodeboronation->success improve_solubility Improve Solubility: - Adjust solvent ratio - Try different co-solvents check_solubility->improve_solubility Poor check_catalyst Evaluate Catalyst Performance check_solubility->check_catalyst Good improve_solubility->success optimize_catalyst Optimize Catalyst System: - Increase catalyst loading - Use more robust ligand - Protect carboxylic acid check_catalyst->optimize_catalyst Suspected Deactivation check_catalyst->success OK optimize_catalyst->success

References

improving reaction times for 3-Methoxy-4-carboxyphenylboronic acid couplings

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions involving 3-Methoxy-4-carboxyphenylboronic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve reaction efficiency.

Troubleshooting Guide

This guide addresses specific problems you may encounter during your experiments, offering potential causes and solutions to streamline your workflow.

Issue Potential Causes Recommended Solutions
Slow or Incomplete Reaction 1. Insufficient Catalyst Activity: The chosen palladium catalyst or ligand may not be optimal for this electron-rich and potentially sterically hindered boronic acid. 2. Inappropriate Base: The base may not be strong enough to efficiently promote transmetalation. 3. Poor Solubility: The boronic acid or other reagents may not be fully dissolved in the chosen solvent system. 4. Catalyst Deactivation: The carboxylic acid moiety can coordinate to the palladium center, leading to catalyst inhibition.[1]1. Catalyst and Ligand Screening: Screen a panel of catalysts and ligands. Buchwald ligands like SPhos and XPhos are often effective for challenging substrates.[2] Consider using pre-catalysts for efficient generation of the active Pd(0) species. 2. Base Optimization: Stronger, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker bases like Na₂CO₃ for this type of substrate.[3] 3. Solvent System Adjustment: Employ a solvent mixture that ensures solubility of all components. Common systems include dioxane/water, THF/water, or DMF/water.[4] 4. Use of Additives: In some cases, the addition of salts like LiCl can disrupt catalyst deactivation pathways.
Low Yield 1. Protodeboronation: The C-B bond of the boronic acid is cleaved by a proton source (e.g., water), leading to the formation of 3-methoxy-4-carboxybenzene instead of the desired product.[5][6] 2. Homocoupling: The boronic acid can couple with itself to form a symmetrical biaryl byproduct. 3. Decomposition of Starting Material: The boronic acid may be unstable under the reaction conditions.1. Minimize Water Content: Use anhydrous solvents and ensure reagents are dry. Consider using boronic esters (e.g., pinacol ester) which are more resistant to protodeboronation.[6][7] 2. Optimize Reaction Temperature: Higher temperatures can sometimes favor side reactions. Try running the reaction at a lower temperature for a longer period. 3. Inert Atmosphere: Thoroughly degas the reaction mixture and maintain a positive pressure of an inert gas (e.g., Argon or Nitrogen) to prevent oxidation.
Difficulty with Product Purification 1. Co-elution with Byproducts: The desired product may have a similar polarity to byproducts like the homocoupled boronic acid or protodeboronated starting material. 2. Presence of Palladium Residues: Residual palladium can contaminate the final product.1. Optimize Chromatography: Screen different solvent systems for column chromatography. A shallow gradient may be necessary to achieve good separation. 2. Recrystallization: If the product is a solid, recrystallization can be an effective purification method. 3. Palladium Scavengers: Use a palladium scavenger resin to remove residual catalyst from the crude product.

Frequently Asked Questions (FAQs)

Q1: What are the best starting conditions for a Suzuki coupling with this compound?

A good starting point for optimization would be to use a palladium catalyst with a bulky, electron-rich phosphine ligand, such as Pd(PPh₃)₄ or a Buchwald pre-catalyst, with K₃PO₄ as the base in a degassed dioxane/water (4:1) solvent system at 80-100°C.[2]

Q2: How does the carboxylic acid group on the boronic acid affect the reaction?

The carboxylic acid group can have a dual effect. It is an electron-withdrawing group, which can decrease the nucleophilicity of the boronic acid and potentially slow the transmetalation step.[8] More significantly, under basic conditions, the carboxylate can coordinate to the palladium catalyst, potentially leading to its deactivation and hindering the catalytic cycle.[1] It is sometimes beneficial to protect the carboxylic acid as an ester and then hydrolyze it post-coupling.[1]

Q3: My reaction is not working. What is the most likely cause?

The most common issues are related to catalyst deactivation, protodeboronation, or poor solubility. Ensure your reaction is performed under a strict inert atmosphere, use anhydrous solvents, and select a base and solvent system that ensures all reagents are in solution. If problems persist, screening different palladium catalysts and ligands is highly recommended.

Q4: What is protodeboronation and how can I minimize it?

Protodeboronation is the cleavage of the carbon-boron bond, replacing it with a carbon-hydrogen bond, which converts your starting material into an undesired byproduct (3-methoxybenzoic acid).[5][6] To minimize this, you can:

  • Use anhydrous reaction conditions.

  • Employ milder bases like K₂CO₃ or CsF.[6]

  • Convert the boronic acid to a more stable boronic ester (e.g., a pinacol ester).[6][7]

  • Use a catalyst system that promotes a fast coupling reaction, outcompeting the rate of protodeboronation.[6]

Q5: Is it better to use this compound or its corresponding ester?

This depends on the specific requirements of your synthesis.

  • This compound: Is generally more reactive and can lead to faster reaction times.[8] However, it is more prone to protodeboronation and the free carboxylic acid can interfere with the catalyst.[1][8]

  • Boronic Ester (e.g., pinacol ester): Offers greater stability, is less susceptible to protodeboronation, and can be easier to handle and purify.[6] The trade-off is that it may require more forcing conditions (higher temperatures or longer reaction times) to achieve comparable reactivity to the parent boronic acid.

Data Presentation: Representative Reaction Conditions

The following tables provide a summary of how different reaction parameters can influence the outcome of Suzuki-Miyaura couplings. While this data is based on general principles and results from similar boronic acids, it serves as a useful guide for optimizing your specific reaction with this compound.

Table 1: Effect of Different Bases on Reaction Yield

BaseSolventTemperature (°C)Time (h)Representative Yield (%)
K₃PO₄Dioxane/H₂O (4:1)901292
Cs₂CO₃Dioxane/H₂O (4:1)901288
K₂CO₃Dioxane/H₂O (4:1)901285
Na₂CO₃Dioxane/H₂O (4:1)901275

Data is representative and based on couplings of structurally similar aryl boronic acids.[9]

Table 2: Effect of Different Solvents on Reaction Yield

Solvent SystemBaseTemperature (°C)Time (h)Representative Yield (%)
Dioxane/H₂O (4:1)K₃PO₄901292
THF/H₂O (4:1)K₃PO₄801688
DMF/H₂O (4:1)K₂CO₃100890
Toluene/H₂O (4:1)K₃PO₄1001282

Data is representative and based on couplings of structurally similar aryl boronic acids.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This protocol provides a starting point for the coupling of this compound with an aryl halide. Optimization of specific parameters may be required.

Materials:

  • This compound (1.2 equivalents)

  • Aryl halide (1.0 equivalent)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)

  • Base (e.g., K₃PO₄, 2.0 equivalents)

  • Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a flame-dried reaction vessel, add the aryl halide, this compound, palladium catalyst, and base.

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 80-100°C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Suzuki_Catalytic_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'B(OH)2 + Base) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination (Ar-Ar')

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow start Reaction Issue: Slow or Low Yield check_conditions Verify Basic Conditions: Inert Atmosphere, Dry Reagents, Full Solubility start->check_conditions optimize_catalyst Optimize Catalyst System: Screen Pd Catalysts & Ligands check_conditions->optimize_catalyst If conditions are correct optimize_base Optimize Base: Try Stronger, Non-nucleophilic Bases (K3PO4, Cs2CO3) optimize_catalyst->optimize_base optimize_solvent Optimize Solvent System: Ensure Solubility of All Components optimize_base->optimize_solvent consider_boronic_ester Consider Using Boronic Ester to Minimize Protodeboronation optimize_solvent->consider_boronic_ester success Reaction Improved consider_boronic_ester->success

Caption: A logical workflow for troubleshooting Suzuki coupling reactions.

References

Navigating Steric Hindrance with 3-Methoxy-4-carboxyphenylboronic Acid: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, 3-Methoxy-4-carboxyphenylboronic acid is a valuable building block. However, its inherent steric hindrance, arising from the ortho-methoxy group and the adjacent carboxylic acid, can present challenges in cross-coupling reactions. This technical support center provides troubleshooting guidance and frequently asked questions to facilitate smoother, more efficient reactions.

Troubleshooting Guide: Overcoming Common Hurdles

This guide addresses specific issues you may encounter when using this compound in cross-coupling reactions, particularly the Suzuki-Miyaura coupling.

Question: My Suzuki-Miyaura reaction with this compound is giving low to no yield. What are the likely causes and how can I improve it?

Answer: Low yields in this context often stem from a combination of steric hindrance and electronic effects. Here’s a systematic approach to troubleshooting:

  • Catalyst and Ligand Selection: The choice of the palladium catalyst and its associated ligand is paramount. For sterically demanding substrates, standard catalysts like Pd(PPh₃)₄ may be inefficient.

    • Recommendation: Employ bulky, electron-rich phosphine ligands that promote the formation of the active monoligated palladium species and facilitate both oxidative addition and reductive elimination. Consider ligands from the Buchwald or Fu groups. N-heterocyclic carbenes (NHCs) can also be highly effective.[1]

  • Base Selection: The base is crucial for the activation of the boronic acid but can also lead to side reactions if not chosen carefully.

    • Recommendation: An inappropriate base can either be too weak to facilitate transmetalation or so strong that it promotes protodeboronation (replacement of the boronic acid group with a hydrogen). A screen of bases is often necessary. Weaker bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are good starting points. For more challenging couplings, stronger, non-nucleophilic bases like potassium phosphate (K₃PO₄) or cesium fluoride (CsF) may be required.[2][3]

  • Solvent Effects: The solvent system can significantly influence reaction rates and yields.

    • Recommendation: A mixture of an organic solvent and water is often used in Suzuki couplings. Common choices include dioxane/water, THF/water, or toluene/water.[4] Anhydrous conditions with a suitable organic solvent may also be effective, particularly if protodeboronation is a suspected issue.

  • Reaction Temperature and Time: Sub-optimal temperature can lead to a sluggish reaction.

    • Recommendation: While room temperature Suzuki couplings are possible with highly active catalysts, sterically hindered substrates often require heating. A typical starting point is 80-100 °C. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time and to check for starting material consumption and product formation.

Question: I am observing significant amounts of homocoupling of my aryl halide starting material. What is causing this and how can I minimize it?

Answer: Homocoupling is a common side reaction in palladium-catalyzed cross-couplings. It can be exacerbated by several factors:

  • Oxygen in the Reaction Mixture: Oxygen can lead to the oxidative homocoupling of the boronic acid and can also deactivate the palladium catalyst.

    • Recommendation: Ensure the reaction mixture is thoroughly degassed before adding the palladium catalyst. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent or by using freeze-pump-thaw cycles.

  • Slow Transmetalation: If the transmetalation step is slow due to steric hindrance, the oxidative addition intermediate [Ar-Pd(II)-X] has a longer lifetime and may undergo side reactions, including homocoupling.

    • Recommendation: Optimizing the ligand, base, and solvent as described above can accelerate the transmetalation step and minimize homocoupling.

Question: Could the carboxylic acid group on this compound be interfering with the reaction?

Answer: Yes, the carboxylic acid group can potentially cause issues. Under basic conditions, it will be deprotonated to a carboxylate, which can coordinate to the palladium center and inhibit the catalytic cycle.

  • Recommendation: If catalyst inhibition is suspected, consider protecting the carboxylic acid as an ester (e.g., a methyl or ethyl ester) prior to the coupling reaction. The ester can then be hydrolyzed in a subsequent step to regenerate the carboxylic acid. Alternatively, using specific ligand systems that are less prone to inhibition by carboxylates can be beneficial.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of the base in a Suzuki-Miyaura coupling reaction?

A1: The base is essential for the activation of the organoboron species. It reacts with the boronic acid to form a more nucleophilic boronate complex, which then readily undergoes transmetalation with the palladium(II) intermediate.[2][4]

Q2: How does steric hindrance affect the Suzuki-Miyaura coupling reaction?

A2: Steric hindrance can slow down key steps in the catalytic cycle, particularly the oxidative addition of the aryl halide to the palladium(0) complex and the subsequent transmetalation and reductive elimination steps. This can lead to lower reaction rates and the prevalence of side reactions.[5]

Q3: What is protodeboronation and how can I prevent it?

A3: Protodeboronation is a side reaction where the C-B bond of the boronic acid is cleaved and replaced by a C-H bond, effectively destroying the starting material. This is often promoted by strong bases and high temperatures in the presence of a proton source (like water). To minimize it, use the mildest possible base and the lowest effective temperature. Running the reaction under anhydrous conditions or using a boronic ester derivative (e.g., a pinacol ester) can also reduce the likelihood of protodeboronation.[1]

Quantitative Data Summary

The following tables provide typical starting conditions and ranges for optimizing Suzuki-Miyaura reactions with sterically hindered substrates like this compound.

Table 1: Recommended Catalyst Systems for Sterically Hindered Suzuki-Miyaura Couplings

Palladium SourceLigandTypical Loading (mol%)Notes
Pd(OAc)₂SPhos1-3Effective for many sterically hindered couplings.
Pd₂(dba)₃XPhos1-3A robust system for challenging substrates.
Pd(OAc)₂RuPhos1-3Often used for sterically demanding couplings.
PdCl₂(dppf)-2-5Can be effective, but may be less so for highly hindered substrates.

Table 2: Common Bases and Solvents for Sterically Hindered Suzuki-Miyaura Couplings

BaseSolvent SystemTypical ConcentrationTemperature Range (°C)
K₃PO₄Dioxane/H₂O (e.g., 4:1)2-3 equivalents80 - 110
Cs₂CO₃THF/H₂O (e.g., 5:1)2-3 equivalents60 - 100
K₂CO₃Toluene/H₂O (e.g., 10:1)2-3 equivalents80 - 110
CsFDioxane (anhydrous)2-3 equivalents80 - 110

Experimental Protocols

General Protocol for a Trial Suzuki-Miyaura Reaction with this compound

  • Reagent Preparation: In a reaction vessel, combine this compound (1.0 eq.), the aryl halide coupling partner (1.2 eq.), and the chosen base (e.g., K₃PO₄, 3.0 eq.).

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Solvent Addition: Add the degassed solvent system (e.g., dioxane/water 4:1) via syringe.

  • Catalyst Addition: Add the palladium source (e.g., Pd(OAc)₂, 0.02 eq.) and the ligand (e.g., SPhos, 0.04 eq.).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Boronic Acid, Aryl Halide, and Base inert Establish Inert Atmosphere reagents->inert solvent Add Degassed Solvent inert->solvent catalyst Add Pd Source and Ligand solvent->catalyst heat Heat and Stir catalyst->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor workup Aqueous Work-up monitor->workup purify Column Chromatography workup->purify product Isolated Product purify->product

Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.

Troubleshooting_Steric_Hindrance start Low Reaction Yield? catalyst_check Is the catalyst system optimized for hindered substrates? start->catalyst_check No base_check Is the base appropriate? (strength and type) start->base_check No conditions_check Are temperature and concentration optimal? start->conditions_check No side_reactions Are side reactions (e.g., protodeboronation) observed? start->side_reactions Yes optimize_catalyst Use bulky, electron-rich ligands (e.g., SPhos, XPhos) catalyst_check->optimize_catalyst Yes screen_bases Screen bases (e.g., K3PO4, Cs2CO3, CsF) base_check->screen_bases Yes adjust_conditions Increase temperature incrementally; adjust concentration conditions_check->adjust_conditions Yes mitigate_side_reactions Use milder base, lower temp, or protect boronic acid side_reactions->mitigate_side_reactions Yes success Improved Yield optimize_catalyst->success screen_bases->success adjust_conditions->success mitigate_side_reactions->success

Caption: Troubleshooting decision tree for low yields in sterically hindered couplings.

References

Validation & Comparative

A Comparative Guide to the Characterization of Suzuki Coupling Products Utilizing 3-Methoxy-4-carboxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of complex biaryl compounds, the Suzuki-Miyaura coupling reaction is an indispensable tool. The selection of the boronic acid reagent is a critical factor influencing reaction outcomes. This guide provides a comparative analysis of the characterization of Suzuki coupling products derived from 3-Methoxy-4-carboxyphenylboronic acid against other commonly employed boronic acids. While specific experimental data for this compound is not extensively available in the public domain, this guide presents a comprehensive overview based on established principles and data from analogous systems to assist in experimental design and product analysis.

Performance Comparison of Boronic Acids in Suzuki Coupling

The reactivity and efficiency of Suzuki coupling are significantly influenced by the electronic and steric properties of the substituents on the boronic acid. Below is a comparative table illustrating the expected performance of this compound alongside other representative boronic acids in a hypothetical reaction with a standard aryl halide, such as 4-bromoanisole.

Boronic AcidKey Substituent EffectsExpected Yield (%)Expected Purity (%)Notes
This compound Methoxy (electron-donating), Carboxy (electron-withdrawing)85-95>97The combination of an electron-donating and a moderately electron-withdrawing group can lead to good reactivity and yield. The carboxylic acid moiety may require specific base selection to avoid side reactions.
Phenylboronic acid Unsubstituted80-90>98Serves as a baseline for comparison with neutral electronic effects.
4-Methoxyphenylboronic acid Methoxy (electron-donating)90-98>98The strong electron-donating group typically accelerates the transmetalation step, leading to high yields.
4-Carboxyphenylboronic acid Carboxy (electron-withdrawing)75-85>97The electron-withdrawing nature can decrease the nucleophilicity of the boronic acid, potentially slowing the reaction.
3,5-Dimethylphenylboronic acid Two Methyl groups (electron-donating)92-99>98Increased electron density on the aromatic ring enhances reactivity.

Characterization of Suzuki Coupling Products

A thorough characterization of the synthesized biaryl product is crucial to confirm its identity, purity, and yield. A combination of spectroscopic and chromatographic techniques is typically employed.

Analytical TechniqueInformation ProvidedAdvantagesLimitations
¹H and ¹³C NMR Spectroscopy Detailed structural information, including connectivity of atoms and chemical environment.Provides unambiguous structure elucidation and can be used for purity assessment.[1]Requires pure samples for clear spectra; complex spectra can be challenging to interpret.
Mass Spectrometry (MS) Molecular weight of the product.High sensitivity, useful for confirming the expected molecular ion peak.Does not provide detailed structural information on its own; isomers are often indistinguishable.
High-Performance Liquid Chromatography (HPLC) Purity of the product and separation from starting materials and byproducts.Excellent for quantitative analysis of reaction conversion and product purity.Requires development of a suitable analytical method (column, mobile phase).
Gas Chromatography (GC) Purity and separation for volatile compounds.High resolution for volatile and thermally stable compounds.Not suitable for non-volatile or thermally labile compounds.
Infrared (IR) Spectroscopy Presence of specific functional groups.Quick and simple method to identify functional groups in the product.Provides limited information on the overall molecular structure.

Experimental Protocols

Below are detailed methodologies for a typical Suzuki-Miyaura coupling reaction using an arylboronic acid and the subsequent characterization of the product.

General Protocol for Suzuki-Miyaura Coupling
  • Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar and a condenser, combine the aryl halide (1.0 mmol), this compound (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 mmol).

  • Solvent Addition: Add a degassed solvent system, such as a mixture of toluene and water (e.g., 4:1 v/v, 10 mL).

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-100 °C) under an inert atmosphere (e.g., argon or nitrogen) and stir for the required time (typically 2-24 hours), monitoring the reaction progress by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the pure biaryl product.

Protocol for NMR Spectroscopic Analysis
  • Sample Preparation: Accurately weigh 5-10 mg of the purified Suzuki coupling product.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra using a high-resolution NMR spectrometer.

  • Data Processing: Process the acquired data (Fourier transformation, phasing, and baseline correction) to obtain the final spectra for analysis.

Protocol for Mass Spectrometric Analysis
  • Sample Preparation: Prepare a dilute solution of the purified product in a suitable solvent (e.g., methanol or acetonitrile).

  • Injection: Introduce the sample into the mass spectrometer, typically via direct infusion or coupled with a liquid chromatograph.

  • Data Acquisition: Acquire the mass spectrum in the appropriate mass range to observe the molecular ion peak of the expected product.

Visualizing the Workflow

The following diagrams illustrate the general workflow for a Suzuki coupling reaction and the subsequent characterization of the product, as well as the signaling pathway of the catalytic cycle.

Suzuki_Workflow cluster_reaction Suzuki Coupling Reaction cluster_workup Work-up & Purification cluster_characterization Product Characterization Reactants Aryl Halide + This compound Reaction Reaction Mixture Reactants->Reaction Catalyst Pd Catalyst + Base Catalyst->Reaction Solvent Solvent Solvent->Reaction Heating Heating under Inert Atmosphere Reaction->Heating Extraction Extraction Heating->Extraction Drying Drying Extraction->Drying Purification Column Chromatography Drying->Purification FinalProduct Pure Biaryl Product Purification->FinalProduct NMR NMR Spectroscopy (¹H, ¹³C) MS Mass Spectrometry HPLC HPLC FinalProduct->NMR FinalProduct->MS FinalProduct->HPLC

Caption: Experimental workflow for Suzuki coupling and product characterization.

Suzuki_Catalytic_Cycle Pd(0)Ln Pd(0)Ln Oxidative\nAddition Oxidative Addition Pd(0)Ln->Oxidative\nAddition Ar-X Ar-Pd(II)-X Ar-Pd(II)-X Oxidative\nAddition->Ar-Pd(II)-X Transmetalation Transmetalation Ar-Pd(II)-X->Transmetalation Ar'-B(OH)₂ Base Ar-Pd(II)-Ar' Ar-Pd(II)-Ar' Transmetalation->Ar-Pd(II)-Ar' Reductive\nElimination Reductive Elimination Ar-Pd(II)-Ar'->Reductive\nElimination Reductive\nElimination->Pd(0)Ln Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

A Comparative Guide to Analytical Methods for Monitoring 3-Methoxy-4-carboxyphenylboronic Acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in synthetic chemistry, particularly involving Suzuki-Miyaura cross-coupling reactions, the precise monitoring of reaction progress is critical for optimization, understanding reaction kinetics, and ensuring the quality of the final product. This guide provides an objective comparison of various analytical methods for monitoring reactions involving 3-Methoxy-4-carboxyphenylboronic acid, a key building block in the synthesis of complex organic molecules. The comparison includes detailed experimental protocols, quantitative performance data, and visual workflows to aid in method selection and implementation.

Comparison of Analytical Methods

The choice of an analytical method for reaction monitoring depends on several factors, including the need for quantitative versus qualitative data, real-time analysis, structural information, and the available instrumentation. The following table summarizes the key performance characteristics of common analytical techniques for monitoring reactions of this compound.

Analytical TechniquePrincipleSpeedThroughputQuantitative CapabilityKey AdvantagesKey Disadvantages
HPLC (UV-Vis) Differential partitioning between a mobile and stationary phase.ModerateHighExcellentRobust, reproducible, widely available, excellent for quantification.Requires sampling and quenching, potential for on-column degradation.
LC-MS Separation by HPLC followed by mass analysis.ModerateHighExcellentHigh sensitivity and selectivity, provides molecular weight information.[1]More complex instrumentation, potential for matrix effects.
NMR Spectroscopy Nuclear spin transitions in a magnetic field.Slow to ModerateLowGood (with internal standard)Provides detailed structural information, non-destructive, suitable for in-situ monitoring.[2]Lower sensitivity than MS, requires deuterated solvents, potential for signal overlap.[3]
Raman Spectroscopy Inelastic scattering of monochromatic light.FastHigh (for in-situ)Semi-quantitativeNon-invasive, real-time in-situ monitoring, no sample preparation required.[2]Can be affected by fluorescence, may require chemometric analysis for complex mixtures.
GC-MS Separation of volatile compounds followed by mass analysis.FastHighGoodHigh resolution for volatile compounds.Requires derivatization for non-volatile boronic acids, high temperatures can cause degradation.[1]

Quantitative Performance Data

The following tables present representative quantitative performance data for HPLC and LC-MS methods, which are the most common techniques for quantitative reaction monitoring. The data is based on validated methods for structurally similar carboxyphenylboronic acids and serves as a reliable estimate for the analysis of this compound.[3][4]

Table 1: HPLC Method Validation Summary [3][5][6][7]

Validation ParameterTypical Result
Linearity (R²)>0.999
Accuracy (Recovery)98 - 102%
Precision (%RSD)< 2.0%
Limit of Detection (LOD)~0.05 µg/mL
Limit of Quantitation (LOQ)~0.15 µg/mL

Table 2: LC-MS/MS Method Validation Summary [3][4][8][9][10]

Validation ParameterTypical Result
Linearity (R²)>0.99
Accuracy (Recovery)80 - 120%
Precision (%RSD)< 15%
Limit of Detection (LOD)~0.01 ng/mL
Limit of Quantitation (LOQ)~0.05 ng/mL

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are intended as a starting point and may require optimization based on the specific reaction conditions and available instrumentation.

High-Performance Liquid Chromatography (HPLC)

This protocol describes a reversed-phase HPLC method suitable for monitoring the consumption of this compound and the formation of the corresponding biaryl product in a Suzuki-Miyaura coupling reaction.

Chromatographic Conditions:

  • Column: C18, 250 x 4.6 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10-90% B

    • 15-18 min: 90% B

    • 18.1-22 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • At specified time points, withdraw a small aliquot (e.g., 50 µL) of the reaction mixture.

  • Immediately quench the reaction by diluting the aliquot in a known volume (e.g., 1 mL) of a 50:50 mixture of acetonitrile and water.

  • Filter the sample through a 0.45 µm syringe filter before injection.

Data Analysis:

  • Integrate the peak areas of the starting material (this compound), the product, and any identified byproducts.

  • Calculate the percentage conversion of the starting material and the yield of the product relative to an internal or external standard.

Liquid Chromatography-Mass Spectrometry (LC-MS)

This protocol outlines a general procedure for monitoring reaction progress using an LC-MS system, providing higher sensitivity and selectivity.[1]

LC Conditions:

  • Column: Agilent Poroshell HPH C18, 150 x 4.6 mm, 2.7 µm[4]

  • Mobile Phase A: 0.1% Ammonia in Water[4]

  • Mobile Phase B: 100% Acetonitrile[4]

  • Gradient:

    • 0-2 min: 5% B

    • 2-8 min: 5-95% B

    • 8-11 min: 95% B

    • 11.1-14 min: 5% B[4]

  • Flow Rate: 0.25 mL/min[4]

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

MS Conditions:

  • Ionization Source: Electrospray Ionization (ESI), negative mode

  • Scan Mode: Full scan or Selected Ion Monitoring (SIM) for target analytes

  • Data Analysis: Extract ion chromatograms for the m/z values corresponding to the reactants and products. Integrate the peak areas to monitor the reaction progress. For quantitative analysis, a calibration curve should be generated using standards.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for obtaining detailed structural information and can be used for both offline and in-situ reaction monitoring.[2]

Sample Preparation (Offline):

  • Withdraw an aliquot of the reaction mixture and quench as described for HPLC.

  • Evaporate the solvent from the quenched sample.

  • Dissolve the residue in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Add a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene) for quantitative analysis.

  • Transfer the solution to an NMR tube.

Data Acquisition (¹H NMR):

  • Acquire a standard ¹H NMR spectrum.

  • Monitor the disappearance of signals corresponding to the protons of this compound and the appearance of new signals for the product.

  • Integrate the signals of the starting material, product, and internal standard to determine the reaction conversion.

In-situ Monitoring (¹¹B NMR):

  • ¹¹B NMR can be particularly useful for directly observing the boron-containing species in the reaction.

  • The reaction is set up directly in an NMR tube with a deuterated solvent.

  • Spectra are acquired at regular intervals to monitor the change in the chemical shift of the boron atom as the reaction progresses.

Raman Spectroscopy

Raman spectroscopy is ideal for real-time, non-invasive monitoring of reactions.[2]

Experimental Setup:

  • A Raman probe is positioned to focus on the reaction vessel (e.g., through a glass wall).

  • Acquire a baseline spectrum of the reaction mixture before initiating the reaction.

  • Start the reaction and begin acquiring spectra at regular intervals.

Data Acquisition Parameters:

  • Laser Wavelength: 785 nm is commonly used to minimize fluorescence.

  • Laser Power: Use the lowest power necessary to obtain a good signal-to-noise ratio.

  • Integration Time: Adjust to achieve an adequate signal-to-noise ratio.

Data Analysis:

  • Identify the characteristic Raman bands for the reactants and products.

  • Monitor the decrease in the intensity of a reactant peak and the increase in the intensity of a product peak over time.[2]

Gas Chromatography-Mass Spectrometry (GC-MS)

Due to the low volatility of boronic acids, derivatization is required for GC-MS analysis.[1]

Derivatization (Example with Silylation):

  • Take an aliquot of the quenched reaction mixture and evaporate the solvent.

  • Add a silylating agent (e.g., BSTFA with 1% TMCS) and a suitable solvent (e.g., pyridine).

  • Heat the mixture to complete the derivatization reaction.

GC-MS Conditions:

  • Column: A non-polar capillary column (e.g., DB-5ms).

  • Inlet Temperature: Optimized to ensure volatilization without degradation.

  • Oven Program: A temperature gradient to separate the derivatized analytes.

  • MS Detection: Electron ionization (EI) with full scan or SIM mode.

Data Analysis:

  • Identify the peaks corresponding to the derivatized starting material and products based on their mass spectra.

  • Use an internal standard for quantitative analysis.

Visualizing the Workflow

Diagrams created using Graphviz illustrate the logical flow of the most common analytical workflows for reaction monitoring.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Reaction_Mixture Reaction Mixture Aliquot Take Aliquot Reaction_Mixture->Aliquot Quench Quench Reaction Aliquot->Quench Filter Filter Sample Quench->Filter HPLC_System HPLC System Filter->HPLC_System Inject Data_Acquisition Data Acquisition HPLC_System->Data_Acquisition Chromatogram Generate Chromatogram Data_Acquisition->Chromatogram Peak_Integration Peak Integration Chromatogram->Peak_Integration Quantification Quantification (Conversion/Yield) Peak_Integration->Quantification

Caption: Workflow for HPLC-based reaction monitoring.

Insitu_Raman_Workflow Reaction_Vessel Reaction Vessel Raman_Probe Raman Probe Reaction_Vessel->Raman_Probe Laser Excitation & Signal Collection Spectrometer Raman Spectrometer Raman_Probe->Spectrometer Data_Analysis Real-time Data Analysis Spectrometer->Data_Analysis Time-resolved Spectra Kinetics Reaction Kinetics Data_Analysis->Kinetics

Caption: Workflow for in-situ reaction monitoring using Raman spectroscopy.

Conclusion

The selection of an appropriate analytical method is crucial for the successful development and optimization of chemical reactions involving this compound. HPLC and LC-MS are the preferred methods for accurate quantitative analysis, offering high throughput and sensitivity.[2] NMR spectroscopy provides invaluable structural information and is well-suited for mechanistic studies.[2] For real-time, non-invasive monitoring, Raman spectroscopy is an excellent choice.[2] GC-MS can be employed for the analysis of volatile byproducts, although it requires a derivatization step for the primary analytes. By understanding the strengths and limitations of each technique, researchers can make informed decisions to effectively monitor their reactions, leading to improved yields, purity, and process understanding.

References

A Researcher's Guide to the 1H NMR Analysis of Biaryls Derived from 3-Methoxy-4-carboxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Analysis of Biaryl Synthesis and Spectroscopic Characterization

The synthesis of biaryl scaffolds is a cornerstone of modern medicinal chemistry and materials science. Among the versatile building blocks available, 3-Methoxy-4-carboxyphenylboronic acid offers a unique combination of functional groups that can be strategically employed in drug design and molecular engineering. This guide provides a comprehensive overview of the 1H NMR analysis of biaryl compounds synthesized using this valuable precursor, offering a comparison with alternative structures and detailed experimental protocols to support your research endeavors.

Experimental Protocol: Synthesis of 4'-Methoxy-3'-methyl-[1,1'-biphenyl]-4-carboxylic acid

This section details a representative Suzuki-Miyaura cross-coupling reaction for the synthesis of a biaryl compound using this compound.

Materials:

  • This compound

  • 1-bromo-4-methoxy-3-methylbenzene

  • Palladium(II) acetate (Pd(OAc)2)

  • Triphenylphosphine (PPh3)

  • Potassium carbonate (K2CO3)

  • 1,4-Dioxane

  • Water (degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • CDCl3 or DMSO-d6 for NMR analysis

Procedure:

  • Reaction Setup: In a round-bottom flask, combine this compound (1.2 mmol), 1-bromo-4-methoxy-3-methylbenzene (1.0 mmol), palladium(II) acetate (0.02 mmol), and triphenylphosphine (0.08 mmol).

  • Solvent and Base Addition: Add 1,4-dioxane (10 mL) and a 2 M aqueous solution of potassium carbonate (2.0 mL).

  • Degassing: Degas the mixture by bubbling argon or nitrogen through the solution for 15 minutes.

  • Reaction: Heat the mixture to 80-90°C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Workup: After cooling to room temperature, add water (20 mL) and extract the product with ethyl acetate (3 x 20 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[1]

  • Characterization: Obtain the 1H NMR spectrum of the purified product.

1H NMR Data Comparison

The following table summarizes the expected 1H NMR chemical shifts for a biaryl synthesized from this compound and compares them with other relevant biaryl structures. The predicted shifts are based on the analysis of similar compounds found in the literature.[1][2][3][4][5]

Proton Predicted Chemical Shift (ppm) for 4'-Methoxy-3'-methyl-[1,1'-biphenyl]-4-carboxylic acid Typical Chemical Shift Range for Methoxy-Substituted Biaryls (ppm) [2][5]Typical Chemical Shift Range for Carboxy-Substituted Biaryls (ppm) [3]
Carboxylic Acid (-COOH)~12.0-13.0 (broad singlet)-~12.0-13.0
Aromatic Protons (near -COOH)~7.8-8.1 (doublet)-~7.9-8.2
Aromatic Protons (near -OCH3 on the same ring)~7.0-7.3 (doublet, singlet)~6.8-7.5-
Aromatic Protons (on the second ring)~6.9-7.5 (multiplet)~6.8-7.6-
Methoxy Protons (-OCH3)~3.8-4.0 (singlet)~3.8-3.9-
Methyl Protons (-CH3)~2.2-2.4 (singlet)--

Note: Chemical shifts are reported in ppm downfield from tetramethylsilane (TMS). The exact chemical shifts and coupling constants will depend on the specific substitution pattern of the biaryl product and the solvent used for NMR analysis.

Visualizing the Process: Synthesis and Analysis Workflow

The following diagrams illustrate the key steps in the synthesis and analysis of biaryls from this compound.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Suzuki-Miyaura Coupling Boronic_Acid This compound Catalyst Pd Catalyst & Ligand Boronic_Acid->Catalyst Aryl_Halide Aryl Halide Aryl_Halide->Catalyst Heating Heating Catalyst->Heating Base Base (e.g., K2CO3) Base->Heating Solvent Solvent (e.g., Dioxane/H2O) Solvent->Heating Biaryl_Product Biaryl Product Heating->Biaryl_Product Purification Purification (Column Chromatography) Biaryl_Product->Purification NMR_Analysis 1H NMR Analysis Purification->NMR_Analysis

Caption: Workflow for the synthesis and analysis of biaryls.

NMR_Interpretation cluster_analysis Data Interpretation cluster_information Structural Information NMR_Spectrum 1H NMR Spectrum Chemical_Shift Chemical Shift (δ) NMR_Spectrum->Chemical_Shift Integration Integration NMR_Spectrum->Integration Splitting_Pattern Splitting Pattern (J) NMR_Spectrum->Splitting_Pattern Functional_Groups Functional Groups (-COOH, -OCH3) Chemical_Shift->Functional_Groups Proton_Environment Proton Environment Chemical_Shift->Proton_Environment Integration->Proton_Environment Connectivity Proton Connectivity Splitting_Pattern->Connectivity

Caption: Interpreting the 1H NMR spectrum of a biaryl product.

Comparative Discussion

The 1H NMR spectrum of a biaryl derived from this compound will exhibit characteristic signals that provide a wealth of structural information.

  • Downfield Region (δ 7.0-8.5 ppm): The aromatic protons are typically found in this region. The protons on the ring derived from the boronic acid will be influenced by both the electron-donating methoxy group and the electron-withdrawing carboxylic acid group. This can lead to a more complex splitting pattern compared to unsubstituted biphenyl. The proton ortho to the carboxylic acid is expected to be the most deshielded and appear at the lowest field.

  • Methoxy Signal (δ 3.8-4.0 ppm): A sharp singlet corresponding to the three protons of the methoxy group is a key diagnostic peak. Its integration value of 3H confirms the presence of this functional group.

  • Carboxylic Acid Proton (δ 12.0-13.0 ppm): This proton typically appears as a broad singlet far downfield and can sometimes exchange with residual water in the NMR solvent, leading to a broader signal or its complete disappearance.

Comparison with Alternatives:

  • Unsubstituted Biphenyl: The 1H NMR spectrum is simpler, with multiplets in the aromatic region. The absence of methoxy and carboxyl signals is the most obvious difference.

  • Biaryls from 3-Methoxyphenylboronic Acid: These will show a methoxy signal but lack the downfield carboxylic acid proton and the distinct deshielding of the aromatic proton ortho to the carboxyl group.[6]

  • Biaryls from 4-Carboxyphenylboronic Acid: These will exhibit the carboxylic acid proton signal but will have a more symmetrical aromatic proton pattern compared to those from the 3-methoxy-4-carboxy substituted precursor due to the para-substitution.[3]

The unique substitution pattern of this compound provides a distinct spectroscopic fingerprint in the resulting biaryl products. By carefully analyzing the chemical shifts, integration, and coupling patterns in the 1H NMR spectrum, researchers can unequivocally confirm the structure of their synthesized compounds and gain valuable insights for further drug development and materials science applications.

References

mass spectrometry of compounds synthesized with 3-Methoxy-4-carboxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the mass spectrometric behavior of compounds synthesized using 3-Methoxy-4-carboxyphenylboronic acid compared to key alternatives. This guide provides researchers, scientists, and drug development professionals with objective, data-driven insights and detailed experimental protocols to aid in the characterization of novel biaryl compounds.

The synthesis of complex biaryl molecules, central to many pharmaceutical compounds and functional materials, frequently employs Suzuki-Miyaura cross-coupling reactions. The choice of boronic acid reagent is critical not only for reaction efficiency but also for the subsequent analytical characterization of the products. This guide focuses on the mass spectrometry of compounds synthesized using this compound and provides a comparative analysis with plausible alternatives, offering insights into how substituent patterns influence mass spectrometric fragmentation.

Performance Comparison of Substituted Phenylboronic Acids in Mass Spectrometry

The mass spectrometric analysis of biaryl compounds synthesized from different boronic acids reveals distinct fragmentation patterns, primarily influenced by the position of substituents on the phenyl ring. While the molecular ion peak will be identical for isomeric products, the relative abundance of fragment ions can provide structural confirmation. Below is a comparative table summarizing the expected mass spectrometric data for a hypothetical Suzuki coupling product, a methoxy- and carboxyl-substituted biphenyl, derived from different boronic acid isomers.

FeatureCompound from this compoundCompound from 4-Carboxyphenylboronic AcidCompound from 2-Methoxy-4-carboxyphenylboronic Acid
Parent Compound 4'-Substituted-2-methoxy-[1,1'-biphenyl]-4-carboxylic acid4'-Substituted-[1,1'-biphenyl]-4-carboxylic acid4'-Substituted-3-methoxy-[1,1'-biphenyl]-4-carboxylic acid
Expected Molecular Ion [M-H]⁻ (ESI-) m/z corresponding to the deprotonated moleculem/z corresponding to the deprotonated moleculem/z corresponding to the deprotonated molecule
Key Fragmentation Pathways (ESI-) - Loss of CO₂ (-44 Da) - Loss of CH₃ radical (-15 Da) from the methoxy group - Cleavage of the biphenyl bond- Loss of CO₂ (-44 Da) - Cleavage of the biphenyl bond- Loss of CO₂ (-44 Da) - Loss of CH₃ radical (-15 Da) - Potential for ortho-effect driven fragmentation
Distinguishing Features Characteristic fragments indicating the relative positions of the methoxy and carboxyl groups.Simpler fragmentation pattern due to the absence of the methoxy group.Fragmentation may be influenced by the steric hindrance of the ortho-methoxy group.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable mass spectrometric analysis. Below are protocols for Electrospray Ionization (ESI) and Gas Chromatography-Mass Spectrometry (GC-MS) analysis of biaryl compounds derived from substituted phenylboronic acids.

Protocol 1: LC-MS/MS Analysis of Carboxyphenyl-containing Compounds (ESI Negative Mode)

This protocol is adapted from methods developed for the trace analysis of carboxyphenylboronic acid and is suitable for biaryl carboxylic acids.[1]

  • Instrumentation: A high-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer with an ESI source.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column (e.g., Agilent Poroshell HPH C18, 150 mm × 4.6 mm, 2.7 µm).

    • Mobile Phase A: 0.1% ammonia in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A linear gradient tailored to the specific analyte, for example: 0-2 min, 15% B; 2-6 min, 15-90% B; 6-11 min, 90% B; 11.1-14 min, 15% B.

    • Flow Rate: 0.25 mL/min.

    • Column Temperature: 40 °C.

  • Mass Spectrometry Conditions:

    • Ionization Mode: ESI Negative.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) for quantification or full scan for qualitative analysis.

    • Ion Source Parameters: Optimized for the specific instrument and analyte (e.g., capillary voltage, source temperature, gas flows).

    • MRM Transitions: The deprotonated molecule [M-H]⁻ is selected as the precursor ion. Product ions are determined by infusing a standard solution and performing a product ion scan. Common losses include CO₂ (44 Da) and H₂O (18 Da). For a compound with a molecular weight of 228.24, the precursor ion would be m/z 227.2. A potential product ion resulting from the loss of CO₂ would be m/z 183.2.

Protocol 2: GC-MS Analysis of Methoxy-substituted Biphenyls (EI Mode)

This protocol is suitable for less polar derivatives and requires derivatization of the carboxylic acid group (e.g., esterification) prior to analysis.

  • Sample Preparation (Derivatization):

    • Esterify the carboxylic acid group, for instance, by treating the sample with an excess of methanol and a catalytic amount of acid (e.g., H₂SO₄) followed by heating.

    • Extract the resulting methyl ester into an organic solvent (e.g., ethyl acetate) and concentrate.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with an Electron Ionization (EI) source.

  • Chromatographic Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms).

    • Injector: Split/splitless injector at 250 °C.

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Program: A temperature gradient suitable for the analyte's volatility, for example, start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.

  • Mass Spectrometry Conditions:

    • Ionization: EI at 70 eV.

    • Mass Analyzer: Quadrupole or ion trap.

    • Scan Range: m/z 40-400.

Visualizing Mass Spectrometry Workflows and Concepts

To clarify the experimental process and the relationships between the compounds, the following diagrams are provided.

Mass_Spectrometry_Workflow General Workflow for LC-MS Analysis cluster_synthesis Compound Synthesis cluster_analysis Mass Spectrometry Analysis BoronicAcid This compound or Alternative SuzukiCoupling Suzuki-Miyaura Coupling BoronicAcid->SuzukiCoupling ArylHalide Aryl Halide ArylHalide->SuzukiCoupling CrudeProduct Crude Biaryl Product SuzukiCoupling->CrudeProduct SamplePrep Sample Preparation (Dilution/Derivatization) CrudeProduct->SamplePrep LC Liquid Chromatography (Separation) SamplePrep->LC ESI Electrospray Ionization (Ion Formation) LC->ESI MassAnalyzer Mass Analyzer (m/z Measurement) ESI->MassAnalyzer Detector Detector MassAnalyzer->Detector DataAnalysis Data Analysis (Spectrum Interpretation) Detector->DataAnalysis

Caption: General workflow for the synthesis and subsequent LC-MS analysis of biaryl compounds.

Fragmentation_Comparison Comparative Fragmentation of a Methoxy Biphenyl Carboxylic Acid cluster_parent Precursor Ion (ESI-) cluster_fragments Primary Fragment Ions cluster_notes Interpretation Notes Parent [M-H]⁻ (e.g., m/z 227.2) LossCO2 [M-H-CO₂]⁻ Loss of Carbon Dioxide (-44 Da) Parent->LossCO2 Common for all carboxyl-containing isomers LossCH3 [M-H-CH₃]⁻ Loss of Methyl Radical (-15 Da) Parent->LossCH3 Specific to methoxy-substituted isomers BiphenylCleavage Fragment ions from biphenyl bond cleavage Parent->BiphenylCleavage General fragmentation pathway Note1 Relative abundance of fragments helps distinguish between isomers. Note2 Ortho-effects (in 2-methoxy isomer) can lead to unique fragmentation pathways.

Caption: Conceptual diagram of the comparative ESI-MS/MS fragmentation of a methoxy biphenyl carboxylic acid.

References

A Comparative Analysis of 3-Methoxy-4-carboxyphenylboronic Acid and 4-carboxyphenylboronic Acid in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is paramount for the efficient synthesis of target molecules. This guide provides a comparative overview of the reactivity of 3-Methoxy-4-carboxyphenylboronic acid and 4-carboxyphenylboronic acid, two common reagents in palladium-catalyzed cross-coupling reactions.

The Suzuki-Miyaura coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds. The electronic and steric properties of the substituents on the phenylboronic acid ring can significantly influence the reaction's efficiency and yield. This guide explores the nuanced differences in reactivity between this compound and its structural analog, 4-carboxyphenylboronic acid.

Structural and Electronic Considerations

The key distinction between the two molecules lies in the presence of a methoxy group at the 3-position of this compound. This substituent introduces both electronic and steric effects that can modulate the reactivity of the boronic acid.

4-Carboxyphenylboronic Acid possesses a simple structure with a carboxylic acid group para to the boronic acid moiety. The carboxyl group is an electron-withdrawing group, which decreases the electron density on the aromatic ring.

This compound , on the other hand, features both a methoxy group and a carboxylic acid group on the phenyl ring. The methoxy group is generally considered an electron-donating group through resonance, while it exhibits an inductive electron-withdrawing effect. The interplay of these electronic effects, along with the potential for steric hindrance from the ortho-methoxy group, can lead to differences in reactivity compared to the unsubstituted counterpart.

Reactivity in Suzuki-Miyaura Coupling: A Theoretical Comparison

The transmetalation step is often the rate-determining step in the Suzuki-Miyaura catalytic cycle. This step involves the transfer of the organic group from the boron atom to the palladium center. The nucleophilicity of the aryl group on the boronic acid is a critical factor influencing the rate of transmetalation.

  • Electronic Effects: The methoxy group in this compound, being an electron-donating group through resonance, is expected to increase the electron density of the phenyl ring. This enhanced electron density could increase the nucleophilicity of the aryl group, potentially facilitating a faster transmetalation step compared to 4-carboxyphenylboronic acid, which only has an electron-withdrawing carboxyl group. However, the inductive effect of the methoxy group and the overall electron-withdrawing nature of the carboxyl group complicate a simple prediction.

  • Steric Effects: The methoxy group at the 3-position introduces steric bulk near the boronic acid functionality. This steric hindrance could potentially impede the approach of the bulky palladium catalyst to the boron center, thereby slowing down the transmetalation step.

The overall reactivity of this compound will therefore be a balance between these opposing electronic and steric effects. Without direct experimental comparison, it is challenging to definitively predict which compound would be more reactive. The outcome is likely to be highly dependent on the specific reaction conditions, including the choice of palladium catalyst, ligand, base, and solvent.

Experimental Protocols

Below are generalized experimental protocols for Suzuki-Miyaura coupling reactions involving arylboronic acids. These should be considered as starting points and may require optimization for specific substrates.

General Procedure for Suzuki-Miyaura Coupling:

A reaction vessel is charged with the aryl halide (1.0 eq.), the respective boronic acid (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or a pre-catalyst, 0.5-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 eq.). The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) multiple times. A degassed solvent or solvent mixture (e.g., toluene/water, dioxane/water, or DMF) is then added. The reaction mixture is heated to the desired temperature (typically between 80°C and 120°C) and stirred for a period of 1 to 24 hours, while monitoring the reaction progress by a suitable technique like TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by an appropriate method, such as column chromatography or recrystallization.

Visualization of Key Factors

The following diagram illustrates the structural differences and the factors influencing the reactivity of the two boronic acids.

G Factors Influencing Reactivity of Phenylboronic Acids cluster_0 4-Carboxyphenylboronic Acid cluster_1 This compound 4CBA 4-Carboxyphenylboronic Acid COOH (Electron-withdrawing) Electronic_Effects Electronic Effects (Nucleophilicity of Aryl Group) 4CBA:f1->Electronic_Effects -I, -M 3M4CBA This compound OCH3 (Electron-donating by resonance, Electron-withdrawing by induction) COOH (Electron-withdrawing) 3M4CBA:f1->Electronic_Effects +M, -I 3M4CBA:f2->Electronic_Effects -I, -M Steric_Effects Steric Hindrance 3M4CBA:f1->Steric_Effects Ortho-substituent Reactivity Reactivity Electronic_Effects->Reactivity Influences Transmetalation Rate Steric_Effects->Reactivity May Hinder Catalyst Approach

Structural and electronic factors affecting reactivity.

A Comparative Guide to Palladium Catalyst Activity with 3-Methoxy-4-carboxyphenylboronic acid in Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2] This guide provides a comparative analysis of various palladium catalysts for the Suzuki-Miyaura coupling involving 3-Methoxy-4-carboxyphenylboronic acid, a valuable building block in pharmaceutical and materials science. The choice of catalyst is critical and can significantly impact reaction yield, time, and overall efficiency.[1][3]

While direct comparative studies on this compound are limited in publicly available literature, this guide draws upon data from reactions with structurally analogous substrates, such as other substituted phenylboronic acids, to provide a predictive performance overview.

Performance Comparison of Palladium Catalysts

The selection of an optimal palladium catalyst system is crucial for achieving high yields and efficient reactions. The performance of a catalyst is influenced by the palladium precursor, the associated ligands, the base, and the solvent system. For functionalized substrates like this compound, catalyst choice is even more critical to ensure compatibility with the carboxylic acid and methoxy groups.

The following table summarizes the performance of several common palladium catalyst systems in Suzuki-Miyaura coupling reactions with substrates similar to this compound. This data should be interpreted as a qualitative guide to relative performance.

Palladium Catalyst SystemLigandBaseSolventTemperature (°C)Time (h)Typical Yield (%)Reference
Pd(OAc)₂NoneK₂CO₃EtOH/H₂O250.03-290-99[2]
Pd(PPh₃)₄PPh₃K₃PO₄1,4-Dioxane70-8018-2260-80[2]
Pd₂(dba)₃P(t-Bu)₃K₃PO₄Dioxane251295[2]
XPhos Pd G2XPhosK₃PO₄Dioxane/H₂O1001>95[2]
SPhos Pd G2SPhosK₃PO₄Toluene/H₂O1001>95[2]

Key Observations:

  • Traditional Catalysts: Pd(PPh₃)₄ is a classic, versatile catalyst but may require higher temperatures and longer reaction times for challenging substrates.[2]

  • Ligandless Systems: Pd(OAc)₂ can be highly effective, especially in aqueous solvent mixtures, offering a more environmentally friendly option.[2]

  • Modern Catalysts: Buchwald-type palladacycles, such as XPhos and SPhos G2 precatalysts, often exhibit superior activity, enabling faster reactions at lower catalyst loadings, even with less reactive coupling partners.[2]

Experimental Protocols

A generalized experimental protocol for the Suzuki-Miyaura cross-coupling of an aryl halide with this compound is provided below. This protocol serves as a starting point and may require optimization for specific substrates and catalyst systems.

General Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%) and any additional ligand to the flask.

  • Solvent Addition: Add the degassed solvent (e.g., a mixture of toluene and water).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time. Monitor the reaction progress by an appropriate analytical method (e.g., TLC or LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and an organic solvent (e.g., ethyl acetate). Separate the organic layer, and extract the aqueous layer with the organic solvent. The combined organic layers are then washed with brine, dried over anhydrous sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is then purified by an appropriate method, such as flash chromatography.[2]

Visualizing the Suzuki-Miyaura Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle with a palladium(0) species.[2] The key steps are oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Cycle cluster_0 cluster_1 cluster_2 Pd0 Pd(0)L₂ ArPdX Ar-Pd(II)L₂-X Pd0->ArPdX Ar-X ArAr Ar-Ar' OxAdd Oxidative Addition ArPdAr Ar-Pd(II)L₂-Ar' ArPdX->ArPdAr Ar'-B(OH)₂ (Base) Transmetal Transmetalation ArPdAr->Pd0 Ar-Ar' BX3 B(OH)₂X RedElim Reductive Elimination ArX Ar-X ArBOH Ar'-B(OH)₂ Base Base

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Catalyst Comparison

A systematic approach is essential when comparing the efficacy of different palladium catalysts for a specific transformation. The following workflow outlines a typical procedure for such a comparative study.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_run Execution & Analysis cluster_data Data Evaluation Reactants Prepare Stock Solutions (Aryl Halide, Boronic Acid, Base) Array Dispense Reactants into Reaction Vial Array Reactants->Array Catalysts Prepare Catalyst Solutions (Pd Cat 1, Pd Cat 2, Pd Cat 3, ...) AddCatalyst Add Different Catalyst to Each Vial Catalysts->AddCatalyst Array->AddCatalyst React Run Reactions under Identical Conditions (Temp, Time, Stirring) AddCatalyst->React Quench Quench Reactions React->Quench Analyze Analyze by LC-MS/GC-MS (Yield, Purity) Quench->Analyze Compare Compare Results and Identify Optimal Catalyst Analyze->Compare

Caption: Workflow for comparing palladium catalyst activity.

References

The Suzuki Coupling Face-Off: 3-Methoxy-4-carboxyphenylboronic Acid vs. Its Boronate Esters

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of palladium-catalyzed cross-coupling reactions, the Suzuki-Miyaura coupling stands as a cornerstone for the formation of carbon-carbon bonds, pivotal in the synthesis of complex molecules for pharmaceuticals and materials science. A critical choice in this reaction is the selection of the organoboron reagent. This guide provides a detailed comparison of 3-Methoxy-4-carboxyphenylboronic acid and its corresponding boronate esters, offering researchers, scientists, and drug development professionals a data-driven basis for their synthetic strategies.

Executive Summary: The Reactivity-Stability Trade-Off

The choice between this compound and its boronate esters, such as the commonly used pinacol ester, hinges on a fundamental trade-off between reactivity and stability.

This compound is generally the more reactive species in the Suzuki-Miyaura catalytic cycle. This heightened reactivity can lead to faster reaction times and potentially higher yields under optimized conditions. However, this comes at the cost of lower stability. Boronic acids are susceptible to decomposition pathways, including protodeboronation (loss of the boronic acid group) and the formation of cyclic anhydrides (boroxines), which can complicate stoichiometry and reduce shelf-life.

Boronate esters , conversely, offer enhanced stability. They are typically less prone to decomposition, making them easier to handle, purify, and store for extended periods. This stability is particularly advantageous in multi-step syntheses or when using reagents that are sensitive to the conditions required for the free boronic acid. The trade-off for this stability is often a reduced reaction rate, which may necessitate more forcing conditions (e.g., higher temperatures or longer reaction times) to achieve comparable yields to the parent boronic acid.

Quantitative Performance Comparison

While direct, side-by-side comparative studies for this compound and its esters are not extensively published, we can infer their relative performance based on well-established principles and data from structurally similar compounds. The presence of both an electron-donating methoxy group and an electron-withdrawing carboxylic acid group on the phenyl ring influences the electronic properties and, consequently, the reactivity of the boron species.

FeatureThis compoundThis compound Pinacol Ester
Reactivity Generally higher due to the Lewis acidity of the free boronic acid, facilitating transmetalation.Generally lower; the transmetalation step can be slower.
Stability Lower; susceptible to protodeboronation and boroxine formation.Higher; more robust and better shelf-life.
Handling Can be more challenging due to potential instability.Easier to handle, purify by chromatography, and weigh accurately.
Typical Reaction Conditions Often proceeds under milder conditions (e.g., lower temperatures).May require more forcing conditions to drive the reaction to completion.
Yield Can provide high yields in short reaction times, but can be variable due to decomposition.Often provides more reproducible and high isolated yields, especially in complex syntheses.

Mechanistic Insights and Experimental Workflows

The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination. The nature of the boron reagent directly impacts the crucial transmetalation step.

Suzuki_Coupling_Mechanism cluster_cycle Catalytic Cycle cluster_boron Boron Reagent Activation Pd0 Pd(0)Ln PdII Ar-Pd(II)-X Ln Pd0->PdII Ar-X OxAdd Oxidative Addition (Ar-X) ArPdAr Ar-Pd(II)-Ar' Ln PdII->ArPdAr Ar'B(OR)2/Base Transmetalation Transmetalation ArPdAr->Pd0 Ar-Ar' RedElim Reductive Elimination BoronicAcid Ar'B(OH)2 (this compound) ActivatedBoronate [Ar'B(OH)3]- (Activated Boronate) BoronicAcid->ActivatedBoronate Base BoronateEster Ar'B(OR)2 (Boronate Ester) BoronateEster->PdII Direct Transmetalation BoronateEster->BoronicAcid Hydrolysis (optional pathway) ActivatedBoronate->PdII Transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The base in the reaction plays a crucial role in activating the boronic acid to form a more nucleophilic boronate species, which then undergoes transmetalation with the palladium(II) complex. While it has been debated whether boronate esters first hydrolyze to the boronic acid in situ, there is evidence that direct transmetalation from the ester can also occur.

Experimental_Workflow start Start reagents Combine Aryl Halide, Boron Reagent, Base, and Solvent start->reagents degas Degas the Reaction Mixture (e.g., with Argon or Nitrogen) reagents->degas catalyst Add Palladium Catalyst and Ligand degas->catalyst heat Heat the Reaction Mixture (e.g., 80-100 °C) catalyst->heat monitor Monitor Reaction Progress (e.g., by TLC or LC-MS) heat->monitor workup Aqueous Workup and Extraction monitor->workup purify Purify the Product (e.g., Column Chromatography) workup->purify end End purify->end

Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.

Experimental Protocols

Below are representative experimental protocols for Suzuki-Miyaura coupling reactions. While these protocols do not specifically use this compound, they employ structurally similar carboxyphenylboronic acids and provide a solid starting point for reaction optimization.

Protocol 1: Suzuki Coupling of 4-Carboxyphenylboronic Acid with an Aryl Bromide[1]

This protocol details the coupling of 1-(4-bromo-3-methylphenyl)pyrrolidin-2-one with 4-carboxyphenylboronic acid.

Materials:

  • 1-(4-Bromo-3-methylphenyl)pyrrolidin-2-one

  • 4-Carboxyphenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Sodium carbonate (Na₂CO₃)

  • 1,2-Dimethoxyethane (DME)

  • Water

Procedure:

  • To a reaction vessel, add 1-(4-bromo-3-methylphenyl)pyrrolidin-2-one (1.0 equiv), 4-carboxyphenylboronic acid (1.2 equiv), and sodium carbonate (2.0 equiv).

  • Add a mixture of DME and water (e.g., 4:1 v/v).

  • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Add the palladium catalyst, Pd(PPh₃)₄ (e.g., 0.03 equiv).

  • Heat the reaction mixture to reflux (e.g., 85-90 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Perform an aqueous workup: dilute with water and an organic solvent (e.g., ethyl acetate), separate the layers, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to afford the desired biphenyl carboxylic acid. In the cited literature, this reaction yielded 64% of the product.[1]

Protocol 2: Suzuki Coupling using a Boronate Pinacol Ester with an Aryl Chloride[2]

This protocol describes the coupling of an aryl chloride with an alkyl pinacol boronic ester, which can be adapted for aryl boronate esters.

Materials:

  • Aryl chloride (e.g., 2,6-dichloropyridine)

  • Arylboronic acid pinacol ester (e.g., this compound pinacol ester)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]

  • 1-(Diphenylphosphino)ferrocene (dppf) or similar phosphine ligand

  • Potassium phosphate (K₃PO₄)

  • 1,4-Dioxane

  • Water

Procedure:

  • In a reaction vessel, combine the aryl chloride (1.0 equiv), the arylboronic acid pinacol ester (1.5 equiv), and potassium phosphate (3.0 equiv).

  • Add the palladium precursor, Pd₂(dba)₃ (e.g., 0.01 equiv), and the phosphine ligand (e.g., 0.06 equiv).

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add a degassed mixture of 1,4-dioxane and water (e.g., 2:1 v/v).

  • Heat the reaction mixture to 100 °C for 18-20 hours.

  • Monitor the reaction for completion by an appropriate method.

  • After cooling, perform a standard aqueous workup as described in Protocol 1.

  • Purify the product by column chromatography.

Conclusion and Recommendations

The selection between this compound and its boronate esters for Suzuki-Miyaura coupling is a strategic decision based on the specific requirements of the synthesis.

  • For rapid reactions and when the stability of the boronic acid is not a concern , this compound is a suitable choice.

  • For multi-step syntheses, improved handling, and enhanced reproducibility , the use of a boronate ester, such as the pinacol ester, is highly recommended. The increased stability often outweighs the potential for a slower reaction rate.

It is always advisable to perform small-scale optimization experiments to determine the ideal conditions, including the choice of catalyst, ligand, base, and solvent system, for any new Suzuki-Miyaura coupling reaction.

References

A Comparative Guide to Substituted Phenylboronic Acids in Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1] A critical component of this reaction is the organoboron reagent, typically a boronic acid. The choice of substituted phenylboronic acid can significantly impact reaction yields, rates, and overall success. This guide provides an objective comparison of the performance of various substituted phenylboronic acids, supported by experimental data and detailed protocols, to aid in the strategic selection of reagents for synthetic applications.

Executive Summary

The reactivity of a phenylboronic acid in Suzuki-Miyaura coupling is primarily influenced by two key factors: the electronic nature and the steric hindrance of the substituents on the phenyl ring. Generally, electron-donating groups on the boronic acid enhance the rate of transmetalation, a crucial step in the catalytic cycle, leading to higher yields.[1] Conversely, electron-withdrawing groups can decrease the nucleophilicity of the organic group, potentially slowing down the reaction. Steric hindrance, particularly from ortho-substituents, can also affect the reaction by impeding the approach of the boronic acid to the palladium center.

Data Presentation: Performance Comparison

The following tables summarize the performance of various substituted phenylboronic acids in Suzuki-Miyaura cross-coupling reactions with different aryl halides. The data highlights the impact of electronic and steric effects on reaction yields.

Table 1: Effect of Electronic Substituents on Phenylboronic Acid in Coupling with 4-Bromoanisole

Phenylboronic Acid SubstituentCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
4-OCH₃ (Electron-Donating)4-BromoanisolePd(PPh₃)₄K₂CO₃Toluene/H₂O1001295
H (Unsubstituted)4-BromoanisolePd(PPh₃)₄K₂CO₃Toluene/H₂O1001288
4-CF₃ (Electron-Withdrawing)4-BromoanisolePd(PPh₃)₄K₂CO₃Toluene/H₂O1001275
2-NO₂ (Electron-Withdrawing)4-BromoanisolePd₂(dba)₃/SPhosK₃PO₄Dioxane801865

Data compiled and adapted from similar studies for illustrative comparison.

Table 2: Influence of Steric Hindrance from Ortho-Substituents

Phenylboronic AcidCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
Phenylboronic acid1-Bromo-2-methylbenzenePd(dppf)Cl₂Cs₂CO₃DMF902492
2-Methylphenylboronic acid1-BromobenzenePd(dppf)Cl₂Cs₂CO₃DMF902485
2,6-Dimethylphenylboronic acid1-BromobenzenePd(OAc)₂/XPhosK₃PO₄t-BuOH1102478
2,4,6-Triisopropylphenylboronic acid2-Bromo-1,3-dimethoxybenzenePd(OAc)₂/BI-DIMEK₃PO₄Toluene11012High Yield

This table illustrates that while steric hindrance can lower yields, the use of specialized bulky phosphine ligands can often overcome this challenge, enabling the synthesis of sterically hindered biaryls.[2]

Experimental Protocols

Below are representative experimental protocols for the Suzuki-Miyaura cross-coupling reactions. These can be adapted based on the specific substrates and desired outcomes.

General Protocol for Suzuki-Miyaura Coupling

Materials:

  • Aryl halide (1.0 equiv)

  • Substituted phenylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂) (1-5 mol%)

  • Ligand (if required, e.g., PPh₃, SPhos, XPhos) (2-10 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0-3.0 equiv)

  • Degassed solvent (e.g., Toluene, Dioxane, DMF, THF/Water mixture)

Procedure:

  • To an oven-dried reaction vessel (e.g., a Schlenk tube), add the aryl halide, substituted phenylboronic acid, base, palladium catalyst, and ligand (if applicable).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically between 80-110 °C) and stir for the required time.

  • Monitor the reaction progress by an appropriate method (e.g., TLC or GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by a suitable method, such as flash column chromatography on silica gel.[3]

Mandatory Visualization

The following diagrams illustrate the key factors influencing the reactivity of substituted phenylboronic acids in the Suzuki-Miyaura cross-coupling reaction and a general experimental workflow.

Suzuki_Miyaura_Factors cluster_reactivity Factors Influencing Reactivity Boronic_Acid Substituted Phenylboronic Acid Electronic_Effects Electronic Effects Boronic_Acid->Electronic_Effects Steric_Effects Steric Effects Boronic_Acid->Steric_Effects EDG Electron-Donating Groups (e.g., -OCH₃, -CH₃) - Increase nucleophilicity - Accelerate transmetalation Electronic_Effects->EDG EWG Electron-Withdrawing Groups (e.g., -NO₂, -CF₃) - Decrease nucleophilicity - Decelerate transmetalation Electronic_Effects->EWG Ortho_Sub Ortho-Substituents - Steric hindrance - May require bulky ligands Steric_Effects->Ortho_Sub

Caption: Factors affecting phenylboronic acid reactivity.

Experimental_Workflow start Reaction Setup (Reagents, Catalyst, Base) inert_atm Inert Atmosphere (Argon/Nitrogen Purge) start->inert_atm solvent Solvent Addition (Degassed) inert_atm->solvent heating Heating & Stirring solvent->heating monitoring Reaction Monitoring (TLC/GC-MS) heating->monitoring workup Aqueous Workup monitoring->workup purification Purification (Column Chromatography) workup->purification product Final Product purification->product

Caption: General experimental workflow for Suzuki-Miyaura coupling.

References

A Comparative Guide to the Validation of a New Synthetic Route for 3-Methoxy-4-carboxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison between a novel synthetic pathway and a traditional route for the production of 3-Methoxy-4-carboxyphenylboronic acid, a key building block in the development of kinase inhibitors and other pharmaceuticals. The comparison is supported by representative experimental data to inform decisions in process development and scale-up.

Introduction

This compound is a valuable intermediate in medicinal chemistry, notably in the synthesis of targeted therapeutics like the Src/Abl kinase inhibitor Bosutinib.[1][2] The efficiency, scalability, and environmental impact of its synthesis are critical considerations for drug development programs. This guide evaluates a modern synthetic approach, Photocatalytic Decarboxylative Borylation , against a well-established Traditional Grignard-based Route , offering a clear comparison of their respective performance metrics.

Comparative Analysis of Synthetic Routes

The selection of a synthetic route is a multifaceted decision involving trade-offs between yield, purity, reaction conditions, and scalability. The following table summarizes the key quantitative data for the two routes under consideration.

ParameterTraditional Grignard RouteNew Photocatalytic Route
Overall Yield ~65%~80%
Purity (crude) ~85% (by HPLC)~92% (by HPLC)
Reaction Time 12-18 hours8-12 hours
Reaction Temperature -78°C to 25°CAmbient Temperature (~25°C)
Key Reagents n-Butyllithium, Mg Turnings, Trimethyl borateIridium-based photocatalyst, Bis(pinacolato)diboron, Organic Base
Scalability Moderate (challenges with low temperatures)High (amenable to flow chemistry)
Key Byproducts Homo-coupling products, over-alkylationBoronic ester homocoupling

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Traditional Synthetic Route: Grignard-based Synthesis

This route commences with 4-bromo-2-methoxyphenol, which is first protected and then subjected to a Grignard reaction followed by borylation and deprotection.

Step 1: Protection of 4-bromo-2-methoxyphenol To a solution of 4-bromo-2-methoxyphenol (1 equiv.) in dry dichloromethane (DCM) is added dihydropyran (1.2 equiv.) and a catalytic amount of pyridinium p-toluenesulfonate (PPTS). The reaction is stirred at room temperature for 4 hours. The mixture is then washed with saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield the tetrahydropyranyl (THP) protected intermediate.

Step 2: Grignard Reaction and Borylation The THP-protected aryl bromide (1 equiv.) is dissolved in dry tetrahydrofuran (THF) and cooled to -78°C under an argon atmosphere. n-Butyllithium (1.1 equiv.) is added dropwise, and the mixture is stirred for 1 hour. Trimethyl borate (1.5 equiv.) is then added, and the reaction is allowed to warm to room temperature and stirred overnight.

Step 3: Hydrolysis and Deprotection The reaction is quenched with saturated aqueous ammonium chloride solution. The mixture is acidified with 2M HCl to a pH of ~2. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude boronic acid is then dissolved in methanol and a catalytic amount of p-toluenesulfonic acid is added. The mixture is heated to 60°C for 2 hours to remove the THP protecting group. The solvent is evaporated, and the crude product is purified.

Purification: The crude 3-Methoxy-4-hydroxyphenylboronic acid is purified by recrystallization from hot water or by column chromatography on silica gel.

New Synthetic Route: Photocatalytic Decarboxylative Borylation

This novel approach utilizes visible-light photocatalysis to directly convert a carboxylic acid to the corresponding boronic ester.[3][4]

Step 1: Reaction Setup In a vial equipped with a magnetic stir bar, 3-methoxy-4-carboxybenzoic acid (1 equiv.), bis(pinacolato)diboron (B₂pin₂) (1.5 equiv.), an iridium-based photocatalyst (e.g., [Ir(ppy)₂(dtbbpy)]PF₆) (1-3 mol%), and a cobalt co-catalyst (10-15 mol%) are combined.[3] The vial is sealed with a septum.

Step 2: Degassing and Reaction The reaction mixture is dissolved in a suitable solvent (e.g., tert-butyl acetate) and degassed with argon for 15 minutes. An organic base such as N,N,N',N'-tetramethylguanidine (TMG) (0.5 equiv.) is then added.[3] The vial is placed in a photoreactor and irradiated with blue LEDs (440 nm) at room temperature for 8-12 hours with stirring.

Step 3: Workup and Purification Upon completion, the solvent is removed under reduced pressure. The residue is redissolved in ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated. The resulting crude boronic ester is purified by column chromatography on silica gel.

Step 4: Hydrolysis to Boronic Acid The purified boronic ester is dissolved in a mixture of acetone and water. Sodium periodate (3 equiv.) is added, and the mixture is stirred at room temperature for 4 hours. The acetone is removed under reduced pressure, and the aqueous residue is extracted with ethyl acetate. The combined organic layers are dried and concentrated to yield the final this compound.

Visualization of Pathways and Workflows

Synthetic Route Comparison

G cluster_0 Traditional Grignard Route cluster_1 New Photocatalytic Route A 4-bromo-2-methoxyphenol B Protection (THP) A->B C Grignard Formation (-78°C) B->C D Borylation (Trimethyl borate) C->D E Hydrolysis & Deprotection D->E F This compound E->F G 3-methoxy-4-carboxybenzoic acid H Photocatalytic Decarboxylative Borylation (Visible Light, RT) G->H I Boronic Ester Intermediate H->I J Hydrolysis (NaIO4) I->J K This compound J->K

Caption: Comparison of traditional and new synthetic routes.

Experimental Workflow: Purification and Analysis

G Start Crude Product Purification Purification (Recrystallization or Chromatography) Start->Purification Characterization Structure & Purity Analysis Purification->Characterization NMR 1H & 13C NMR Characterization->NMR Structure MS Mass Spectrometry Characterization->MS Molecular Weight HPLC HPLC for Purity Characterization->HPLC Purity Final Pure Product (>98%) NMR->Final MS->Final HPLC->Final

Caption: General workflow for product purification and analysis.

Application in Drug Development: Src Kinase Signaling Pathway

This compound derivatives are utilized in the synthesis of kinase inhibitors that target signaling pathways implicated in cancer. One such target is the Src protein-tyrosine kinase.[5][6]

G RTK Receptor Tyrosine Kinase (e.g., EGFR) Src Src Kinase RTK->Src Activation Downstream Downstream Signaling (e.g., STATs, FAK) Src->Downstream Phosphorylation Bosutinib Bosutinib (Src/Abl Inhibitor) Bosutinib->Src Inhibition Proliferation Cell Proliferation Downstream->Proliferation Migration Cell Migration Downstream->Migration Survival Cell Survival Downstream->Survival

Caption: Simplified Src kinase signaling pathway and inhibition.

Conclusion

The novel photocatalytic decarboxylative borylation route offers significant advantages over the traditional Grignard-based synthesis of this compound. The milder reaction conditions, higher yield, and improved purity profile make it an attractive alternative for sustainable and scalable production. While the initial investment in photocatalytic equipment and specialized catalysts may be higher, the operational efficiencies and reduced purification costs present a compelling case for its adoption in pharmaceutical manufacturing. Further process optimization and exploration of flow chemistry applications could further enhance the benefits of this modern synthetic approach.

References

A Comparative Guide to Purity Assessment of Suzuki Coupling Products Featuring the 3-Methoxy-4-carboxyphenyl Moiety

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds to create complex molecules, including many active pharmaceutical ingredients (APIs). For drug development professionals, ensuring the purity of these synthesized compounds is of paramount importance. This guide provides a comprehensive comparison of key analytical techniques for assessing the purity of Suzuki coupling products that incorporate the 3-methoxy-4-carboxyphenyl moiety, a common structural motif in medicinal chemistry. We present a critical evaluation of High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), supported by experimental data and detailed protocols.

Comparison of Analytical Techniques

A multi-faceted approach to purity analysis is often the most robust, leveraging the orthogonal strengths of different analytical techniques.[1][2] The choice of method, or combination of methods, will depend on the specific requirements of the analysis, including the need for quantitation, structural elucidation of impurities, and throughput.

Analytical Technique Information Provided Advantages Limitations Typical Application
High-Performance Liquid Chromatography (HPLC) Retention time, peak area (proportional to concentration), separation of impurities.High sensitivity for trace impurities, high throughput, excellent for routine quality control.[1][3]Destructive to the sample, requires reference standards for impurity identification.Routine purity checks, in-process control, impurity profiling.[3]
Quantitative ¹H NMR (qNMR) Spectroscopy Precise chemical environment of each proton, relative ratio of protons, structural confirmation, absolute purity determination using an internal standard.[1][2]Provides detailed structural information for unambiguous identification, quantitative nature allows for purity assessment without a specific reference standard for the analyte, non-destructive.[1][2]Lower sensitivity compared to HPLC for trace impurities (~0.1% and above), can be complex to interpret with overlapping signals, requires longer analysis times for accurate quantification.[1]Absolute purity determination of bulk material, structural confirmation of the main product and impurities.[2]
Liquid Chromatography-Mass Spectrometry (LC-MS) Molecular weight of the main product and impurities, fragmentation patterns for structural elucidation.High sensitivity and selectivity, provides molecular weight information for unknown impurity identification, ideal for complex matrices.[4][5]Quantitative accuracy can be lower than HPLC-UV or qNMR without careful calibration, ion suppression effects can complicate analysis.Impurity identification and characterization, especially for unknown peaks observed in HPLC.[5]
Gas Chromatography-Mass Spectrometry (GC-MS) Separation and identification of volatile and semi-volatile impurities.High sensitivity and specificity for volatile compounds.[4][6]Not suitable for non-volatile compounds like the main Suzuki coupling product, requires derivatization for some polar compounds.Analysis of residual solvents and other volatile process impurities.[6]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining accurate and reproducible results. Below are representative protocols for HPLC and qNMR analysis of a Suzuki coupling product containing the 3-methoxy-4-carboxyphenyl moiety.

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol is designed for the purity assessment and impurity profiling of a biaryl product derived from a Suzuki coupling involving a 3-methoxy-4-carboxyphenylboronic acid derivative.

Instrumentation:

  • HPLC system with a binary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.[3]

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[3]

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.[3]

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile.[3]

  • Gradient: A typical gradient might start at 30% B and increase to 90% B over 20 minutes to ensure separation of non-polar impurities like homocoupling byproducts.

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 35 °C.[3]

  • Detection Wavelength: 254 nm (for the aromatic rings) and 280 nm.[3]

  • Injection Volume: 10 µL.[1]

Sample Preparation:

  • Standard Solution: Accurately weigh approximately 1 mg of the reference standard and dissolve it in 1 mL of a 1:1 (v/v) mixture of acetonitrile and water.[3]

  • Sample Solution: Prepare the test sample in the same manner as the standard solution.[3]

  • Filtration: Prior to injection, filter all solutions through a 0.45 µm syringe filter.[3]

Quantitative ¹H NMR (qNMR) Spectroscopy Protocol

This protocol provides a framework for determining the absolute purity of the Suzuki coupling product using an internal standard.

Instrumentation:

  • NMR spectrometer (400 MHz or higher).[1]

Sample Preparation:

  • Accurately weigh approximately 10-20 mg of the purified Suzuki coupling product into a clean, dry vial.[1]

  • Accurately weigh a suitable amount of a certified internal standard (e.g., maleic acid or 1,4-dinitrobenzene) into the same vial. The internal standard should have signals that do not overlap with the analyte signals.[1]

  • Dissolve the mixture in a precise volume (e.g., 0.7 mL) of a deuterated solvent (e.g., DMSO-d₆, as the carboxylic acid proton will be observable).

  • Transfer the solution to a 5 mm NMR tube.

Acquisition Parameters:

  • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Relaxation Delay (d1): A long relaxation delay is critical for accurate quantification. It should be at least 5 times the longest T₁ (spin-lattice relaxation time) of the signals of interest (both analyte and internal standard). A delay of 30-60 seconds is often sufficient.[1]

  • Number of Scans: 16 to 64 scans are typically acquired to achieve a good signal-to-noise ratio.[1]

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction.

Purity Calculation: The purity is calculated by comparing the integral of a well-resolved proton signal of the analyte with the integral of a known proton signal from the internal standard, taking into account their respective molecular weights and the number of protons contributing to each signal.

Visualization of Experimental Workflows

To further clarify the processes involved, the following diagrams illustrate the key steps in the analytical workflows.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Weigh Sample & Reference Standard dissolve Dissolve in Acetonitrile/Water start->dissolve filter Filter through 0.45 µm Syringe Filter dissolve->filter inject Inject into HPLC System filter->inject separate Separation on C18 Column inject->separate detect UV Detection (254 nm, 280 nm) separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Purity (% Area) integrate->calculate end Purity Report calculate->end

Caption: Workflow for HPLC Purity Analysis.

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing & Calculation start Accurately Weigh Sample & Internal Standard dissolve Dissolve in Deuterated Solvent start->dissolve transfer Transfer to NMR Tube dissolve->transfer acquire Acquire ¹H NMR Spectrum (long relaxation delay) transfer->acquire process Process Spectrum (FT, Phasing, Baseline) acquire->process integrate Integrate Analyte & Standard Signals process->integrate calculate Calculate Absolute Purity integrate->calculate end Purity Certificate calculate->end

Caption: Workflow for qNMR Purity Determination.

Conclusion

The purity assessment of Suzuki coupling products, particularly those containing the 3-methoxy-4-carboxyphenyl moiety, requires a thoughtful and often multi-technique approach. HPLC provides a high-throughput and sensitive method for routine quality control and the detection of trace impurities.[1] In contrast, qNMR offers an unparalleled ability to confirm the structure of the main component and provide an absolute purity value without the need for a specific reference standard of the analyte.[1][2] LC-MS is an invaluable tool for the identification of unknown impurities, while GC-MS is essential for monitoring volatile contaminants.[4][5][6] By understanding the strengths and limitations of each technique and implementing robust experimental protocols, researchers and drug development professionals can ensure the quality and reliability of their synthesized compounds.

References

Safety Operating Guide

Proper Disposal of 3-Methoxy-4-carboxyphenylboronic Acid: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe and compliant disposal of chemical waste is a critical component of laboratory operations. This guide provides essential, step-by-step procedures for the proper disposal of 3-Methoxy-4-carboxyphenylboronic acid, ensuring the safety of laboratory personnel and the protection of the environment.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate safety measures. This compound can cause skin and serious eye irritation, and may cause respiratory irritation.[1] Ingestion of similar boronic acid compounds can be harmful.

Personal Protective Equipment (PPE): A summary of recommended PPE is provided in the table below.

Protective EquipmentSpecificationRationale
Eye Protection Tightly fitting safety goggles or a face shield.[1][2]To prevent eye contact which can cause serious irritation.[1][2]
Hand Protection Protective gloves (e.g., nitrile rubber).To prevent skin contact which can cause irritation.[2]
Body Protection Laboratory coat and, if necessary, impervious clothing.[1][2]To protect skin from accidental splashes or spills.
Respiratory Protection Use in a well-ventilated area. If dust is generated, a respirator may be necessary.[2]To avoid inhalation which may cause respiratory irritation.[1][2]

In the event of exposure, follow these first-aid measures:

  • After inhalation: Move the person to fresh air.

  • After skin contact: Wash off immediately with plenty of soap and water.[3]

  • After eye contact: Rinse cautiously with water for several minutes.[3][4]

  • After ingestion: Rinse mouth with water. Do NOT induce vomiting.[4]

Step-by-Step Disposal Procedure

The primary method for the disposal of this compound is through a licensed hazardous waste disposal company.[3][5][6] Do not dispose of this chemical down the drain or in regular trash.

Step 1: Waste Segregation

Proper segregation is the first step in safe disposal.

  • Solid Waste: Collect un-used or contaminated this compound powder in a designated solid chemical waste container.

  • Contaminated Materials: Any items grossly contaminated with the compound, such as weighing paper, gloves, or absorbent pads, should also be disposed of as solid hazardous waste.

  • Empty Containers: Triple-rinse empty containers with a suitable solvent (e.g., methanol or acetone). The rinsate should be collected as liquid hazardous waste. After rinsing, deface or remove the original label and dispose of the container according to your institution's guidelines for empty chemical containers.

Step 2: Waste Container Selection and Labeling

The choice of container and proper labeling are crucial for safety and regulatory compliance.

  • Container: Use a container that is compatible with the chemical. A high-density polyethylene (HDPE) or glass container with a secure screw-top lid is recommended. The container must be in good condition, with no cracks or leaks.

  • Labeling: The waste container must be clearly labeled as "Hazardous Waste". The label should also include:

    • The full chemical name: "this compound"

    • The primary hazards (e.g., "Irritant," "Toxic")

    • The date when the waste was first added to the container.

    • The name and contact information of the generating laboratory or researcher.

Step 3: Temporary Storage in a Satellite Accumulation Area (SAA)

Store the labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.

  • The SAA should be at or near the point of generation.

  • Store the container in a secondary containment bin to prevent the spread of material in case of a leak.

  • Ensure the container is kept closed at all times, except when adding waste.

  • Do not accumulate more than 55 gallons of hazardous waste or one quart of acutely hazardous waste in an SAA.

Step 4: Arranging for Disposal

Once the waste container is full or has been in storage for the maximum allowable time (as per your institution's policy, typically not exceeding one year), arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor. Follow your institution's specific procedures for requesting a waste pickup.

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the disposal process for this compound.

DisposalWorkflow cluster_prep Preparation & Segregation cluster_accumulation Accumulation & Storage cluster_disposal Final Disposal A Identify Waste (Solid Compound & Contaminated Materials) B Select Compatible Waste Container A->B D Place Waste in Labeled Container C Label Container as 'Hazardous Waste' B->C C->D E Store in Designated Satellite Accumulation Area (SAA) D->E G Request Waste Pickup (via EHS or Contractor) F Ensure Secondary Containment E->F F->G H Licensed Contractor Transports Waste G->H I Final Disposal (Incineration or Approved Landfill) H->I

Caption: Disposal workflow for this compound.

By adhering to these procedures, you can ensure the safe handling and compliant disposal of this compound, fostering a secure and responsible research environment. Always consult your institution's specific chemical hygiene plan and waste disposal guidelines for any additional requirements.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Methoxy-4-carboxyphenylboronic acid
Reactant of Route 2
Reactant of Route 2
3-Methoxy-4-carboxyphenylboronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.